molecular formula C6H10O3 B8353534 Methyl 3-methoxy-2-methyl-acrylate CAS No. 82387-42-6

Methyl 3-methoxy-2-methyl-acrylate

Cat. No.: B8353534
CAS No.: 82387-42-6
M. Wt: 130.14 g/mol
InChI Key: XEQYPQHAQCSASZ-SNAWJCMRSA-N
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Description

Methyl 3-methoxy-2-methyl-acrylate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-methoxy-2-methyl-acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methoxy-2-methyl-acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

82387-42-6

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl (E)-3-methoxy-2-methylprop-2-enoate

InChI

InChI=1S/C6H10O3/c1-5(4-8-2)6(7)9-3/h4H,1-3H3/b5-4+

InChI Key

XEQYPQHAQCSASZ-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\OC)/C(=O)OC

Canonical SMILES

CC(=COC)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Methyl 2-methyl-3-methoxyacrylate IUPAC name synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nomenclature of Methyl 3-Methoxyacrylate for Researchers and Drug Development Professionals

Executive Summary

In the precise world of chemical research and pharmaceutical development, an unambiguous understanding of a compound's nomenclature is paramount. This guide provides a comprehensive analysis of the IUPAC name and associated synonyms for Methyl 3-methoxyacrylate. While the initial query referenced "Methyl 2-methyl-3-methoxyacrylate," our extensive search of chemical databases indicates a likely misnomer, as the prominently documented and commercially available compound is Methyl 3-methoxyacrylate. This document will, therefore, focus on the latter, providing clarity on its systematic and common names to ensure accuracy in research, synthesis, and regulatory submissions.

The Definitive IUPAC Name: Establishing a Reference Point

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each distinct substance has a unique and descriptive name. For the compound with the CAS number 5788-17-0, the preferred IUPAC name is:

methyl (E)-3-methoxyprop-2-enoate [1][2]

This systematic name precisely describes the molecule's structure:

  • methyl : Refers to the methyl ester group (-COOCH₃).

  • (E)- : Denotes the stereochemistry at the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides (from the German entgegen).

  • 3-methoxy : Indicates a methoxy group (-OCH₃) is attached to the third carbon of the parent chain.

  • prop-2-enoate : Defines the parent chain as a three-carbon chain containing a double bond starting at the second carbon and functioning as a carboxylate ester.

A Landscape of Synonyms: Navigating Common and Commercial Names

Beyond the formal IUPAC designation, a variety of synonyms are used in literature, commercial listings, and laboratory settings. Understanding these is crucial for comprehensive literature searches and procurement.

Systematic and Semi-Systematic Names

These names, while not the official IUPAC name, still follow systematic naming conventions to varying degrees:

  • Methyl 3-methoxy-2-propenoate : A common and descriptive systematic name.[3]

  • 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)- : A name often used in chemical abstracting services.[1]

  • Methyl 3-methoxyprop-2-enoate : A simplified version of the IUPAC name, omitting the stereochemical descriptor.

  • (E)-3-Methoxyacrylic acid methyl ester : Another valid name that clearly indicates the stereochemistry.

Common and Trivial Names

These names are often shorter and more convenient for everyday use but may lack the descriptive precision of systematic names:

  • Methyl 3-methoxyacrylate : The most common name for this compound.[1][2][3]

  • Methyl trans-3-methoxyacrylate : This name uses the "trans" descriptor to indicate the stereochemistry of the double bond, which is synonymous with the (E)-configuration in this case.[1][2][3][4]

  • 3-Methoxyacrylic Acid Methyl Ester : A frequently used name in commercial and research contexts.

Commercial and Abbreviated Names

In a commercial context, brevity is often key:

  • MAME : An abbreviation for Methyl 3-methoxyacrylate.[3]

Data Summary: A Comparative Table of Nomenclature

For ease of reference, the following table summarizes the key names associated with this compound.

Name TypeName
Preferred IUPAC Name methyl (E)-3-methoxyprop-2-enoate [1][2]
Systematic NameMethyl 3-methoxy-2-propenoate[3]
Systematic Name2-Propenoic acid, 3-methoxy-, methyl ester, (2E)-[1]
Common NameMethyl 3-methoxyacrylate[1][2][3]
Common NameMethyl trans-3-methoxyacrylate[1][2][3][4]
Common Name3-Methoxyacrylic Acid Methyl Ester
AbbreviationMAME[3]

Visualization of Nomenclature Relationships

The following diagram illustrates the relationship between the primary IUPAC name and its various synonyms, providing a clear visual map of the compound's nomenclature.

IUPAC_Synonyms IUPAC methyl (E)-3-methoxyprop-2-enoate (Preferred IUPAC Name) Systematic1 Methyl 3-methoxy-2-propenoate IUPAC->Systematic1 is a synonym of Systematic2 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)- IUPAC->Systematic2 is a synonym of Common1 Methyl 3-methoxyacrylate IUPAC->Common1 is a synonym of Common2 Methyl trans-3-methoxyacrylate Common1->Common2 is a synonym of Common3 3-Methoxyacrylic Acid Methyl Ester Common1->Common3 is a synonym of Abbreviation MAME Common1->Abbreviation is abbreviated as

Caption: Relationship between the IUPAC name and synonyms of Methyl 3-methoxyacrylate.

Experimental Protocols: A Note on Synthesis

While a detailed experimental protocol is beyond the scope of this guide, it is pertinent to note that Methyl trans-3-methoxyacrylate can be prepared for use in the synthesis of various compounds, including 5-hydroxyquinolines, 7-hydroxyquinolines, and methyl 5-methoxyquinoline-3-carboxylate.[3] One synthetic route involves the reaction of methyl acrylate with bromine to form 2,3-dibromopropionic acid methyl ester. This intermediate is then etherified with sodium methoxide to yield 3,3-dimethoxypropionic acid methyl ester, which undergoes a cracking reaction to produce the final product.[3]

Conclusion

A precise understanding and correct usage of chemical nomenclature are foundational to scientific integrity and progress. For the compound with CAS number 5788-17-0, methyl (E)-3-methoxyprop-2-enoate is the definitive IUPAC name. Researchers, scientists, and drug development professionals should be familiar with this name, as well as its common synonyms such as Methyl 3-methoxyacrylate and Methyl trans-3-methoxyacrylate , to ensure clarity and accuracy in their work. The use of a consistent and correct naming convention is essential for effective communication, unambiguous documentation, and successful outcomes in research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5323651, Methyl 3-methoxyacrylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl methacrylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146025593, Prd_002214. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Methyl methacrylate Synonyms. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-methoxyacrylate (C5H8O3). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Phosphonic acid, P,P′-[[(2-ethylhexyl)imino]bis(methylene)]bis-, sodium salt (1:?). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15930820, Phosphonic acid, perfluoro-C6-12-alkyl derivs. Retrieved from [Link]

Sources

Strobilurin fungicide pharmacophore methyl 3-methoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: The Methyl 3-Methoxy-2-Methylacrylate Pharmacophore in Strobilurin Fungicides

Executive Summary: The -Methoxyacrylate Toxophore

The methyl 3-methoxy-2-methylacrylate moiety (often generalized as the


-

-methoxyacrylate group) represents the foundational "toxophore" of the strobilurin class of fungicides. Originally isolated from the wood-rotting mushroom Strobilurus tenacellus (specifically from Strobilurin A), this pharmacophore revolutionized agricultural mycology by introducing a novel mode of action: the inhibition of mitochondrial respiration at the Quinone outside (

)
site of the cytochrome

complex (Complex III).

This guide dissects the chemical architecture, synthetic pathways, and molecular pharmacology of this critical structural unit, providing a roadmap for researchers optimizing next-generation QoI (Quinone outside Inhibitor) fungicides.

Molecular Mechanism of Action

The fungicidal potency of the methyl 3-methoxy-2-methylacrylate pharmacophore relies on its ability to mimic the natural substrate ubiquinol (


) .
Target Site: Cytochrome Complex

The pharmacophore binds to the


 site (located in the cytochrome 

subunit) of Complex III.[1] This binding event blocks the transfer of electrons from ubiquinol to cytochrome

, thereby halting the proton motive force required for ATP synthesis.
  • Binding Interaction: The carbonyl oxygen of the methyl ester and the methoxy oxygen (at position 3) form critical hydrogen bonds and van der Waals contacts with the residues in the

    
     pocket, specifically interacting with the backbone of Glu271  (in yeast numbering) and the amide nitrogen of the backbone.
    
  • Steric Fit: The

    
    -geometry of the double bond is non-negotiable for activity; it positions the methyl ester and the 3-methoxy group in a planar configuration that slots perfectly into the hydrophobic cleft of the enzyme.
    
Pathway Blockade Diagram

G cluster_mito Mitochondrial Inner Membrane (Complex III) QH2 Ubiquinol (QH2) Qo_Site Qo Binding Site (Cytochrome b) QH2->Qo_Site Normal Substrate ISP Iron-Sulfur Protein (Rieske Fe-S) Qo_Site->ISP e- Transfer (Blocked) Cyt_c1 Cytochrome c1 (Heme c1) ATP_Syn ATP Synthesis (Complex V) Cyt_c1->ATP_Syn Proton Gradient Loss ISP->Cyt_c1 e- Transfer Strobilurin Strobilurin Pharmacophore (Methyl 3-methoxy-2-methylacrylate) Strobilurin->Qo_Site High Affinity Binding (Competitive Inhibition)

Figure 1: Mechanism of Action. The strobilurin pharmacophore competitively binds to the


 site, preventing electron transfer from Ubiquinol to the Rieske Iron-Sulfur protein, effectively shutting down ATP production.[2]

Chemical Architecture & SAR

The core structure is Methyl


-3-methoxy-2-arylacrylate . While the user query specifies "2-methylacrylate," in potent fungicides, the C2 position is substituted with a bulky aromatic side chain (the "bridge") rather than a simple methyl group. However, the geometry of the acrylate core is conserved.
The Pharmacophore Triangle
Structural ElementFunctionCriticality
Methyl Ester (

)
Accepts H-bond from enzyme backbone (Glu271).[3][4][5]High : Essential for anchoring.

-Methoxy Group (

)
Mimics the methoxy group of ubiquinol; provides electronic density.High : Replacement leads to loss of activity.
Central Double Bond (

)
Rigidifies the molecule; maintains

-configuration.
Critical :

-isomers are typically inactive (100-1000x less potent).
C2 Substituent The "Bridge" to the lipophilic tail (Toxophore linkage).Variable : Determines metabolic stability and spectrum.
Evolution to Bioisosteres

To overcome photolability (a major flaw in natural Strobilurin A) and resistance, the core pharmacophore has evolved.

  • First Generation (Strobilurins): Methyl

    
    -methoxyacrylate (e.g., Azoxystrobin, Picoxystrobin).
    
  • Second Generation (Oximinoacetates): The

    
     is replaced by 
    
    
    
    (e.g., Kresoxim-methyl, Trifloxystrobin). This improves hydrolytic stability while maintaining the spatial arrangement of oxygen atoms.
  • Third Generation (Carbamates): N-methoxycarbamates (e.g., Pyraclostrobin).[6]

SAR Natural Natural Product Strobilurin A (Photounstable) Gen1 Gen 1: Acrylates (Azoxystrobin) Pharmacophore: Methyl 3-methoxyacrylate Natural->Gen1 Photostability Optimization Gen2 Gen 2: Oximinoacetates (Kresoxim-methyl) Pharmacophore: Methoxyiminoacetate Gen1->Gen2 Bioisosteric Replacement (C=C -> C=N-O) Gen3 Gen 3: Carbamates (Pyraclostrobin) Pharmacophore: N-methoxycarbamate Gen2->Gen3 Activity Optimization

Figure 2: Pharmacophore Evolution. Transition from the natural methyl


-methoxyacrylate core to synthetic bioisosteres to improve stability and efficacy.

Synthetic Methodologies

Constructing the


-

-methoxyacrylate moiety requires stereoselective synthesis to ensure the correct geometry.
Protocol: Formylation-Methylation Route

This is the industrial standard for synthesizing the pharmacophore attached to an aryl group.

Reagents:

  • Substrate: Methyl arylacetate (e.g., Methyl 2-phenylacetate).

  • Formylating Agent: Methyl formate (

    
    ).
    
  • Base: Sodium hydride (

    
    ) or Sodium methoxide (
    
    
    
    ).
  • Methylating Agent: Dimethyl sulfate (

    
    ) or Methyl iodide (
    
    
    
    ).

Step-by-Step Workflow:

  • Enolate Formation: Dissolve Methyl arylacetate in dry DMF or Toluene. Add strong base (

    
    ) at 
    
    
    
    to generate the enolate at the
    
    
    -position.
    
    
  • Formylation (Claisen Condensation): Add Methyl formate dropwise. The enolate attacks the carbonyl carbon of methyl formate.

    
    
    Result: Sodium enolate of the 
    
    
    
    -hydroxy acrylate intermediate.
  • O-Methylation (Stereoselective): Treat the intermediate with a methylating agent (Dimethyl sulfate) in the presence of a base (e.g.,

    
    ) in an aprotic solvent (DMF/Acetone).
    
    
    
    
    Note: This step thermodynamically favors the
    
    
    -isomer due to steric repulsion between the aryl group and the ester methoxy in the
    
    
    -form.
  • Purification: Recrystallization from methanol/water or silica gel chromatography (Hexane:EtOAc 9:1) to isolate the pure

    
    -isomer.
    

Synthesis Start Methyl Arylacetate (Ar-CH2-COOMe) Step1 Step 1: Formylation (+ HCOOMe / NaH) Temp: 0-5°C Start->Step1 Inter Intermediate: Sodium Enolate of 3-Hydroxyacrylate Step1->Inter Step2 Step 2: O-Methylation (+ Me2SO4 / K2CO3) Solvent: DMF Inter->Step2 Product Final Product: Methyl (E)-3-methoxy-2-arylacrylate Step2->Product Stereoselective (E-isomer)

Figure 3: Synthetic Workflow. The "Formylation-Methylation" route is the primary method for constructing the


-methoxyacrylate pharmacophore.

Resistance: The G143A Mutation[7]

The utility of the strobilurin pharmacophore is threatened by a specific point mutation in the fungal cytochrome


 gene: G143A  (Glycine to Alanine at position 143).[7][8]
  • Mechanism: Glycine 143 is located at the

    
     site interface. The strobilurin pharmacophore is bulky. When Glycine (smallest amino acid) is replaced by Alanine (which has a methyl group side chain), the extra methyl group sterically clashes with the pharmacophore, preventing binding.
    
  • Impact: This mutation confers high-level resistance (Resistance Factor > 1000x).

  • Solution: Next-generation inhibitors (e.g., Metyltetraprole) utilize a more compact pharmacophore (tetrazolinone) to bypass this steric clash, although they diverge from the classic methyl 3-methoxy-2-methylacrylate structure.

References

  • Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution of a New Class of Active Substances. Angewandte Chemie International Edition. Link

  • Bartlett, D. W., et al. (2002). The Strobilurin Fungicides. Pest Management Science. Link

  • Esser, L., et al. (2004).[9] Structure of mitochondrial cytochrome bc1 complex with a bound strobilurin inhibitor. Science. Link

  • FRAC (Fungicide Resistance Action Committee) . (2023). QoI Working Group Recommendations. Link

  • Fisher, N., & Meunier, B. (2008).[9] Molecular basis of resistance to cytochrome bc1 inhibitors. FEMS Yeast Research. Link

Sources

Technical Guide: The Beta-Methoxyacrylate Toxophore Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The beta-methoxyacrylate (BMA) toxophore represents the structural "warhead" of the strobilurin class of fungicides (Quinone outside Inhibitors, or QoIs). Derived originally from the wood-rotting mushroom Strobilurus tenacellus, this pharmacophore functions by arresting mitochondrial respiration.[1][2]

This guide provides a granular analysis of the BMA mechanism, specifically its high-affinity binding to the ubiquinol oxidation center (Qo site) of the cytochrome


 complex (Complex III). It details the kinetic consequences of this binding, the molecular basis of the devastating G143A resistance mutation, and provides a validated bench protocol for assaying Complex III inhibition—a critical workflow for screening novel analogs.

Molecular Mechanism of Action[1]

The Target: Cytochrome Complex (Complex III)

The cytochrome


 complex is a homodimeric enzyme embedded in the inner mitochondrial membrane.[3][4] It is the central hub of the electron transport chain (ETC), responsible for transferring electrons from ubiquinol (

) to cytochrome

(cyt

) while pumping protons (

) into the intermembrane space to generate the proton motive force (PMF) required for ATP synthesis.[4]
The "Lock" Mechanism: Qo Site Binding

The BMA toxophore mimics the electronic and steric properties of the natural substrate, ubiquinol (


). However, unlike ubiquinol, it locks the enzyme in a non-functional state.
  • Entry & Orientation: The strobilurin molecule enters the hydrophobic pocket of the Qo site (located on the outer face of the inner mitochondrial membrane).

  • The Pharmacophore: The

    
    -
    
    
    
    -methoxyacrylate group is the critical binding motif. The
    
    
    -geometry is essential;
    
    
    -isomers are significantly less active. This moiety forms a stable hydrogen bond network with the backbone amide of conserved residues (specifically Glu271 in yeast models, corresponding to the cd1 helix).
  • Steric Occlusion: The toxophore occupies the space normally reserved for the ubiquinol headgroup.

  • Electron Blockade: By displacing ubiquinol, the BMA toxophore prevents the bifurcation of electrons.

    • Normal Flow:

      
       Rieske Iron-Sulfur Protein (ISP) 
      
      
      
      Heme
      
      
      
      
      Cyt
      
      
      .
    • Inhibited Flow: The transfer of the first electron to the Rieske ISP is physically blocked. This halts the entire Q-cycle.

Consequences of Inhibition
  • ATP Depletion: The proton gradient collapses, halting ATP synthase activity.

  • ROS Generation: The blockage causes electrons to "back up" in the chain, leading to electron leakage at Complex I and II, generating superoxide anions (

    
    ). This oxidative stress contributes to the fungicidal effect.
    

Visualization: The Q-Cycle Blockade

The following diagram illustrates the interruption of the electron transport chain by the BMA toxophore.

G cluster_membrane Inner Mitochondrial Membrane QH2 Ubiquinol (QH2) Qo_Site Qo Binding Pocket (Complex III) QH2->Qo_Site Native Binding ISP Rieske ISP (Fe-S) Qo_Site->ISP e- Transfer Qo_Site->ISP BLOCKED Strobilurin Strobilurin (BMA Toxophore) Strobilurin->Qo_Site High Affinity Binding Cyt_c1 Cytochrome c1 ISP->Cyt_c1 e- Transfer Cyt_c Cytochrome c (Mobile) Cyt_c1->Cyt_c Reduction

Caption: The BMA toxophore (Red) competitively binds to the Qo site, physically preventing Ubiquinol (Green) access and halting electron transfer to the Rieske ISP.

Resistance Mechanisms: The G143A Mutation[5][6][7][8]

The efficacy of BMA-based fungicides is threatened by specific point mutations in the cytochrome


 gene (

).
The G143A Mutation (High Resistance)[9]
  • Mechanism: Substitution of Glycine (G) with Alanine (A) at position 143.[5][6][7][8][9][10]

  • Structural Impact: Glycine is the smallest amino acid. The addition of a methyl group (Alanine) introduces a steric clash with the BMA toxophore.

  • Selectivity: Crucially, the natural substrate (ubiquinol) is flexible enough to accommodate this methyl group, but the rigid BMA toxophore is not. Thus, the fungus survives, but the fungicide cannot bind.

  • Resistance Factor (RF): Typically >100-fold (Complete loss of control).[10]

The F129L Mutation (Moderate Resistance)[10]
  • Mechanism: Substitution of Phenylalanine (F) with Leucine (L) at position 129.[9][10]

  • Structural Impact: This mutation does not directly block binding but alters the shape of the pocket, reducing the affinity (

    
    ) of the inhibitor.
    
  • Resistance Factor (RF): Typically 5–15-fold (Partial loss of control).[10]

Quantitative Resistance Data
MutationAmino Acid ChangeImpact on Binding SiteResistance Factor (RF)Clinical Outcome
Wild Type Glycine (143)Open pocket, high affinity1.0 (Reference)Sensitive
F129L Phe

Leu
Conformational shift5 – 15Reduced Efficacy
G143A Gly

Ala
Steric occlusion (Methyl clash)> 100Complete Failure

Experimental Protocol: Cytochrome Inhibition Assay

Objective: To determine the


 of a putative BMA analog by measuring the rate of cytochrome 

reduction in isolated mitochondrial fractions.

Principle: The assay tracks the reduction of oxidized cytochrome


 (

) to reduced cytochrome

(

) at 550 nm. The reaction is driven by decylubiquinol (

), a synthetic analog of ubiquinol.[11]
Reagents & Equipment
  • Mitochondrial Fraction: Isolated from S. cerevisiae or Botrytis cinerea mycelium via differential centrifugation.

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM

    
     (to block Complex IV), 0.01% Tween-20.
    
  • Substrate: 50

    
    M Decylubiquinol (
    
    
    
    ) (Prepared fresh in ethanol).
  • Reporter: 40

    
    M Oxidized Cytochrome 
    
    
    
    (Horse heart).
  • Inhibitor: Test compound (dissolved in DMSO).

  • Control: Antimycin A (Qi site inhibitor) and KCN (Complex IV block).

  • Spectrophotometer: Kinetic mode, temperature-controlled at 25°C.

Workflow
  • Baseline Setup:

    • In a quartz cuvette, add 980

      
      L Assay Buffer .
      
    • Add 10

      
      L Mitochondrial Fraction  (approx. 5-10 
      
      
      
      g protein).
    • Add 10

      
      L Oxidized Cytochrome 
      
      
      
      .
    • Incubate for 2 minutes at 25°C to equilibrate.

  • Inhibitor Addition:

    • Add 1

      
      L of Test Compound  (various concentrations: 0.1 nM – 10 
      
      
      
      M).
    • Note: For "No Inhibitor" control, add 1

      
      L pure DMSO.
      
  • Reaction Initiation:

    • Add 10

      
      L Decylubiquinol (
      
      
      
      )
      to start the reaction.
    • Immediately mix by inversion (do not vortex vigorously to avoid damaging mitochondria).

  • Data Acquisition:

    • Monitor Absorbance at 550 nm for 120 seconds.

    • Calculate the initial linear rate (

      
      ).
      
  • Validation (Self-Check):

    • Positive Control: Run a sample with Antimycin A .[12] If activity persists, the assay is measuring non-specific reduction (fail).

    • Background Subtraction: Measure rate without

      
       (leak rate) and subtract from experimental values.
      
Data Analysis

Calculate the Percent Inhibition for each concentration:



Plot % Inhibition vs. Log[Concentration] to derive the 

using a non-linear regression (4-parameter logistic model).

Visualization: Resistance Pathway

Resistance cluster_wt Wild Type (Sensitive) cluster_mutant G143A Mutant (Resistant) WT_Pocket Qo Pocket (Gly143) Binding Successful Binding (Respiration Halted) WT_Pocket->Binding Open Access BMA BMA Toxophore BMA->Binding Mut_Pocket Qo Pocket (Ala143) Clash Steric Clash (Methyl Group) Mut_Pocket->Clash Restricted Space BMA_Fail BMA Toxophore BMA_Fail->Clash Cannot Enter Outcome Binding Fails (Respiration Continues) Clash->Outcome

Caption: Comparative logic of Wild Type vs. G143A mutation. The Alanine methyl group creates a physical barrier (Steric Clash) that excludes the fungicide.

References

  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science. Link

  • Sauter, H., Steglich, W., & Anke, T. (1999).[13] Strobilurins: Evolution of a new class of active substances. Angewandte Chemie International Edition. Link

  • Gisi, U., et al. (2002). Mechanisms of resistance to strobilurin related fungicides. Modern Fungicides and Antifungal Compounds III. Link

  • Fisher, N., & Meunier, B. (2008). Molecular basis of resistance to cytochrome

    
     inhibitors. FEMS Yeast Research. Link
    
  • Fungicide Resistance Action Committee (FRAC). (2023). FRAC Code List: Fungal respiration inhibitors (Complex III). Link

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-Methoxy-2-Methylacrylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of methyl 3-methoxy-2-methylacrylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility in Synthesis and Formulation

Methyl 3-methoxy-2-methylacrylate is a versatile building block in organic synthesis. Its reactivity is often harnessed in solution-phase chemistry, making the choice of solvent a paramount consideration. A thorough understanding of its solubility profile allows chemists and chemical engineers to:

  • Enhance Reaction Kinetics: By ensuring the substrate is fully solvated, reaction rates and yields can be significantly improved.

  • Simplify Work-up and Purification: Strategic solvent selection can facilitate the separation of the desired product from unreacted starting materials and byproducts through techniques like crystallization and extraction.

  • Develop Stable Formulations: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various organic solvents is crucial for creating stable and effective formulations.

This guide will delve into the physicochemical properties of methyl 3-methoxy-2-methylacrylate that govern its solubility and provide a detailed, practical protocol for its determination.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1]

Table 1: Key Physicochemical Properties of Methyl 3-Methoxy-2-Methylacrylate

PropertyValueSource
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2]
Appearance Colorless liquid[3]
Density 1.08 g/mL at 25 °C[4]
Boiling Point 56 °C at 18 mmHg[3]
Melting Point 3-4 °C[5]
Refractive Index n20/D 1.451[4]
Structure

Methyl 3-methoxy-2-methylacrylate possesses both polar and non-polar characteristics. The ester and ether functional groups introduce polarity and the capacity for dipole-dipole interactions and hydrogen bonding with protic solvents. The methyl groups and the carbon backbone contribute to its non-polar character, allowing for van der Waals interactions with non-polar solvents. This dual nature is key to its broad solubility.

Qualitative Solubility Profile

Based on available literature, methyl 3-methoxy-2-methylacrylate is described as being soluble in a wide array of common organic solvents.[3] This broad solubility makes it a versatile reagent for a variety of chemical transformations.

Table 2: Qualitative Solubility of Methyl 3-Methoxy-2-Methylacrylate

Solvent ClassExamplesSolubility
Ethers Tetrahydrofuran (THF), Diethyl ether (Et₂O)Soluble
Halogenated Dichloromethane, Chloroform, TetrachloromethaneSoluble
Aromatics Toluene, BenzeneSoluble
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Soluble
Alcohols Methanol (MeOH), Ethanol (EtOH)Soluble

This qualitative assessment is invaluable for initial solvent screening in synthetic applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of methyl 3-methoxy-2-methylacrylate in a given organic solvent. This method is based on the "excess solid" or "shake-flask" method, a widely accepted technique for solubility measurement.[6]

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Detailed Methodology
  • Solvent Preparation:

    • Select a range of high-purity organic solvents.

    • Equilibrate the solvents to the desired experimental temperature (e.g., 25 °C) in a temperature-controlled bath.

  • Sample Preparation:

    • Accurately weigh an excess amount of methyl 3-methoxy-2-methylacrylate into a series of glass vials with screw caps. The amount should be sufficient to ensure a saturated solution with undissolved solute remaining. A starting point could be approximately 0.5 g of the compound.

  • Saturation:

    • To each vial, add a precise volume (e.g., 2.0 mL) of the temperature-equilibrated solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a stir plate within the temperature-controlled bath.

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either:

      • Centrifuge the vials at a moderate speed.

      • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the organic solvent. This step should be performed quickly to minimize temperature fluctuations.

  • Aliquot Analysis:

    • Carefully take a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A pre-established calibration curve is essential for accurate quantification.

  • Data Calculation:

    • From the analytical results, calculate the concentration of methyl 3-methoxy-2-methylacrylate in the saturated solution.

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Factors Influencing Solubility: A Deeper Dive

The solubility of methyl 3-methoxy-2-methylacrylate is a multifactorial property. The interplay of solute and solvent characteristics, along with external conditions, determines the extent of dissolution.

influencing_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of Methyl 3-Methoxy-2-Methylacrylate Polarity Molecular Polarity Polarity->Solubility H_Bond Hydrogen Bonding (Acceptor) H_Bond->Solubility MW Molecular Weight MW->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_H_Bond Hydrogen Bonding (Donor/Acceptor) Solvent_H_Bond->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (minor effect for liquids) Pressure->Solubility

Caption: Key factors influencing solubility.

  • Temperature: Generally, the solubility of a solid or liquid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic. For exothermic dissolution, solubility would decrease with increasing temperature. The specific temperature dependence for methyl 3-methoxy-2-methylacrylate in various solvents should be determined experimentally.

  • Solvent Polarity: As a molecule with both polar and non-polar regions, methyl 3-methoxy-2-methylacrylate will exhibit varying degrees of solubility in solvents of different polarities. A good match between the polarity of the solute and the solvent will lead to higher solubility.

  • Hydrogen Bonding: The ester and ether oxygens in methyl 3-methoxy-2-methylacrylate can act as hydrogen bond acceptors. Therefore, it is expected to be readily soluble in protic solvents that can act as hydrogen bond donors, such as alcohols.

Conclusion

Methyl 3-methoxy-2-methylacrylate exhibits broad solubility in a range of common organic solvents, a characteristic that underpins its utility in synthetic chemistry. While qualitative data provides a useful starting point, quantitative determination through a robust experimental protocol, such as the one detailed in this guide, is essential for process optimization and the development of reliable and reproducible chemical transformations. A systematic approach to understanding and quantifying solubility will empower researchers to unlock the full potential of this valuable chemical intermediate.

References

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-methoxyacrylate. PubChem. [Link]

  • ResearchGate. (n.d.). Methyl 3‐Methoxyacrylate. [Link]

  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-Methoxy-2-nitroacrylate. PubChem. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Patsnap. (2011, July 6). Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds. [Link]

  • ChemSynthesis. (2025, May 20). Methyl 3-methoxyacrylate. [Link]

  • Unknown. METHYL ACRYLATE. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-Methoxy-2-Methylacrylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the (E) and (Z) geometric isomers of methyl 3-methoxy-2-methylacrylate. As a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients, a thorough understanding of its isomeric landscape is critical for process optimization, stereochemical control, and ultimate product efficacy. This document synthesizes fundamental principles of stereochemistry with actionable experimental and computational protocols, designed for researchers, chemists, and drug development professionals. We will explore the underlying steric and electronic factors governing isomer stability, present detailed methodologies for their empirical and theoretical determination, and discuss the practical implications for synthetic chemistry.

Introduction: The Significance of Geometric Isomerism

Methyl 3-methoxy-2-methylacrylate is a trisubstituted α,β-unsaturated ester, a class of compounds widely utilized in organic synthesis. Its structure, featuring a carbon-carbon double bond, gives rise to geometric isomerism, resulting in two distinct diastereomers: (E)-methyl 3-methoxy-2-methylacrylate and (Z)-methyl 3-methoxy-2-methylacrylate.

Geometric isomers, while possessing identical molecular formulas and atomic connectivity, differ in the spatial arrangement of substituents around the double bond.[1] This seemingly subtle variation can lead to significant differences in physical properties (e.g., boiling point, polarity) and chemical reactivity.[1][2] In the context of drug development and materials science, controlling the stereochemistry is paramount, as different isomers can exhibit markedly different biological activities or polymerization behaviors.[3] This guide focuses on the core principles that determine which of these two isomers is thermodynamically more stable and how this relative stability can be quantified.

Foundational Principles: Factors Governing Alkene Stability

The relative thermodynamic stability of alkene isomers is primarily dictated by a combination of steric and electronic effects.

  • Steric Hindrance: This is a repulsive interaction that occurs when atoms or groups of atoms are forced into close proximity, leading to an increase in the molecule's potential energy.[4] In the context of geometric isomers, the cis (or Z) isomer often experiences greater steric strain due to the proximity of bulky substituents on the same side of the double bond, making it less stable than the corresponding trans (or E) isomer where these groups are further apart.[2]

  • Electronic Effects: Factors such as hyperconjugation can also influence stability. Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from an adjacent C-H or C-C sigma bond into the empty π* orbital of the double bond.[2] Generally, the more substituted an alkene is, the more stable it is due to a greater number of possible hyperconjugation interactions.

Comparative Analysis of (E) and (Z) Isomers of Methyl 3-Methoxy-2-Methylacrylate

Applying these principles to methyl 3-methoxy-2-methylacrylate allows for a reasoned prediction of the relative stabilities of its (E) and (Z) isomers.

  • (Z)-Isomer: In the (Z)-configuration, the two largest groups attached to the double bond—the methoxy (-OCH₃) group at the β-carbon and the methyl ester (-COOCH₃) group at the α-carbon—are positioned on the same side of the double bond. This arrangement leads to significant steric repulsion between these bulky substituents.

  • (E)-Isomer: Conversely, the (E)-configuration places the methoxy group and the methyl ester group on opposite sides of the double bond. This trans arrangement minimizes steric hindrance, resulting in a lower energy and therefore more thermodynamically stable structure.

Experimental Determination of Isomer Stability and Ratio

To empirically validate the predicted stability and quantify the energy difference between the isomers, a combination of chemical equilibration and spectroscopic analysis can be employed.

Protocol 1: Acid-Catalyzed Isomeric Equilibration

The interconversion of alkene isomers, which does not typically occur spontaneously, can be facilitated by an acid catalyst.[2] By allowing the (E) and (Z) isomers to interconvert until they reach a state of equilibrium, the ratio of the two isomers at that point directly reflects their relative thermodynamic stabilities. The isomer present in a higher concentration is the more stable one.

Methodology:

  • Sample Preparation: Prepare a solution of a known isomer of methyl 3-methoxy-2-methylacrylate (or a mixture of isomers) in a suitable aprotic solvent (e.g., deuterated chloroform, CDCl₃, for direct NMR analysis).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small quantity of p-toluenesulfonic acid). The catalyst provides a low-energy pathway for the rotation around the C=C bond.

  • Equilibration: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated). The progress of the equilibration should be monitored over time.

  • Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Analysis: Analyze the aliquot using ¹H NMR spectroscopy to determine the ratio of the (E) and (Z) isomers.

  • Confirmation of Equilibrium: Continue monitoring until the isomer ratio remains constant over several consecutive time points. This constant ratio represents the thermodynamic equilibrium.

Causality: The acid catalyst protonates the carbonyl oxygen of the ester, leading to a resonance-stabilized carbocation intermediate. This delocalization of positive charge reduces the double-bond character of the C=C bond, lowering the rotational energy barrier and allowing for interconversion between the (E) and (Z) forms until the more stable equilibrium state is reached.

G cluster_prep Preparation cluster_reaction Equilibration cluster_analysis Analysis cluster_output Output start Dissolve Isomer Mixture in CDCl3 add_cat Add Acid Catalyst (e.g., H2SO4) start->add_cat stir Stir at Constant Temperature add_cat->stir monitor Withdraw Aliquots Over Time stir->monitor nmr ¹H NMR Analysis monitor->nmr ratio Determine E:Z Ratio nmr->ratio equilibrium_check Ratio Constant? ratio->equilibrium_check equilibrium_check->monitor No end Equilibrium Ratio Established equilibrium_check->end Yes

Workflow for Experimental Equilibration Study.
Protocol 2: NMR Spectroscopy for Isomer Differentiation and Quantification

¹H NMR spectroscopy is the most powerful tool for unambiguously distinguishing and quantifying (E) and (Z) isomers of substituted acrylates.

Key Differentiating Features:

  • Chemical Shifts: The electronic environment of the vinylic proton and the protons on the substituent groups will differ between the two isomers, leading to distinct chemical shifts.

  • Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can confirm the spatial proximity of protons. For the (Z)-isomer, an NOE correlation would be expected between protons on the β-methoxy group and protons on the α-methyl ester group, as they are on the same side of the double bond. This correlation would be absent in the (E)-isomer.

Methodology for Quantification:

  • Acquire Spectrum: Obtain a high-resolution ¹H NMR spectrum of the equilibrium mixture.

  • Identify Signals: Identify distinct, well-resolved signals corresponding to each isomer. The vinylic proton or the methoxy protons are often good candidates.

  • Integration: Carefully integrate the area under the chosen signals for both the (E) and (Z) isomers.

  • Calculate Ratio: The ratio of the integration values directly corresponds to the molar ratio of the isomers in the sample.

Self-Validation: To ensure accuracy, the ratio should be calculated using multiple, distinct pairs of signals from each isomer. The resulting ratios should be consistent.

Computational Chemistry for Theoretical Validation

In silico methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective way to predict the relative thermodynamic stabilities of isomers. By calculating the ground-state electronic energy of each isomer, we can determine which is more stable and by how much.

Protocol 3: DFT-Based Energy Calculation

This protocol outlines a standard workflow for calculating the relative energies of the (E) and (Z) isomers.

Methodology:

  • Structure Building: Construct 3D models of both the (E) and (Z) isomers of methyl 3-methoxy-2-methylacrylate using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each isomer. This process finds the lowest energy conformation (the most stable arrangement of atoms) for each geometric isomer. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.

  • Energy Calculation: Once optimized, the electronic energy (E) of each structure is calculated at the same level of theory.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. This is a critical self-validation step. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

  • Zero-Point Energy (ZPE) Correction: The output of the frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE). The final, comparable energy for each isomer is the sum of its electronic energy and its ZPVE.

  • Relative Energy Calculation: The difference in the ZPE-corrected energies (ΔE) between the two isomers indicates their relative stability. The isomer with the lower total energy is the more stable one.

Causality: DFT calculations solve the Schrödinger equation in an approximate manner to find the electron density distribution that minimizes the overall energy of the molecule. A more stable molecule, by definition, has a lower total energy. This method allows for a direct, quantitative comparison of the intrinsic stabilities of the isomers in the gas phase.

Workflow for Computational Stability Analysis.

Data Synthesis and Implications

The combination of experimental equilibration and computational analysis provides a robust framework for determining the thermodynamic stability of methyl 3-methoxy-2-methylacrylate isomers.

Parameter(E)-Isomer(Z)-IsomerMethod of Determination
Predicted Stability More StableLess StableSteric Hindrance Analysis
Equilibrium Ratio > 50%< 50%¹H NMR of Equilibrated Mixture
Relative Energy (ΔE) LowerHigherDFT (e.g., B3LYP/6-31G(d))

Implications for Synthetic Chemistry:

  • Reaction Control: For reactions where methyl 3-methoxy-2-methylacrylate is a product, reaction conditions can be tuned to favor the desired isomer. Reactions run under kinetic control (lower temperatures, short reaction times) may yield a different isomer ratio than those run under thermodynamic control (higher temperatures, longer reaction times, presence of a catalyst for equilibration).

  • Purification: Knowledge of the relative stabilities and properties of the isomers is essential for developing effective purification strategies, such as chromatography or crystallization.

  • Downstream Reactivity: The stereochemistry of the starting acrylate will dictate the stereochemistry of subsequent products in many reactions, making the ability to selectively synthesize or isolate one isomer a critical capability.

Conclusion

References

  • Knopp, M., et al. (2010). Isomerizational and conformational study of methyl-2-cyano-3-methoxyacrylate and methyl-2-cyano-3-aminoacrylate and its N-methyl derivatives. Journal of Molecular Structure, 978(1-3), 258-270. Available at: [Link]

  • Fiveable. (2025, August 15). Geometric Isomers Definition. Available at: [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available at: [Link]

  • ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • Growing Science. (2023, July 7). Predictive study, using density functional theory and time dependent functional theory, on the structure-property quantification of methylene blue. International Journal of Chemistry and Technology. Available at: [Link]

  • Clark, J. (2020, February 15). Geometric (cis / trans) isomerism. Chemguide. Available at: [Link]

  • Oreate AI Blog. (2026, January 15). Understanding E and Z Configurations: Stability in Stereoisomers. Available at: [Link]

  • UBE Corporation Europe. (n.d.). Methyl 3-methoxyacrylate / MAME. Available at: [Link]

  • Wikipedia. (n.d.). Methoxyacrylates. Available at: [Link]

  • MDPI. (2022, December 2). The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. Molecules. Available at: [Link]

  • Patsnap. (2025, August 1). Impact of Geometric Isomers on the Thermal Properties of Polymers. Patsnap Eureka. Available at: [Link]

Sources

Reactivity of beta-methoxy-alpha-methyl acrylates in organic synthesis

Advanced Reactivity & Synthesis of -Methoxy- -Methyl Acrylates

Executive Summary

The


strobilurin

For the synthetic chemist, this moiety presents a unique "push-pull" electronic system. The competition between the electron-withdrawing ester and the electron-donating enol ether creates a distinct reactivity profile that differs significantly from simple acrylates. This guide dissects the electronic structure, synthetic pathways, and reaction manifolds of this critical synthon.

Electronic Structure & Reactivity Profile

The "Push-Pull" System

The



  • 
    -Methyl Ester (The Pull):  Withdraws electron density via induction (-I) and resonance (-M), activating the 
    
    
    -carbon toward nucleophiles.
  • 
    -Methoxy Group (The Push):  Donates electron density via resonance (+M) into the 
    
    
    -system, significantly reducing the electrophilicity of the
    
    
    -carbon compared to unsubstituted acrylates.

Implication: These compounds are poor Michael acceptors for weak nucleophiles but highly reactive toward strong nucleophiles via an addition-elimination mechanism (

Stereochemistry (E/Z Isomerism)

The biological activity of strobilurins is strictly dependent on the stereochemistry of the double bond.

  • The (E)-Isomer: The biologically active form. The methoxy group and the ester carbonyl are on opposite sides (trans-like arrangement).

  • The (Z)-Isomer: Generally inactive.

  • Photo-Isomerization: Upon UV irradiation, the double bond undergoes

    
     isomerization, establishing a photostationary state. This instability necessitated the development of photostable synthetic analogs (e.g., replacing the natural polyene backbone with aromatic rings) for agricultural use.
    

Visualizing the Reactivity Manifold

The following diagram illustrates the core electronic interactions and the resulting reaction pathways available to this moiety.

A Technical Guide to the Safe Handling of Methyl 3-Methoxyacrylate for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Core Chemical Identity and Physicochemical Landscape

Methyl 3-methoxyacrylate is an unsaturated ester utilized in specialized organic synthesis.[1] Its utility as a Michael acceptor and dipolarophile makes it a valuable building block for more complex molecules in drug discovery and materials science.[1] Understanding its fundamental properties is the first step in a robust safety assessment. The compound is typically supplied as a colorless to light yellow liquid.[2]

From a safety perspective, its most pertinent characteristics are its combustible nature and relatively low boiling point, which imply a significant vapor pressure at ambient temperatures. This necessitates careful handling to avoid the creation of flammable vapor-air mixtures.

PropertyValueSource
Molecular Formula C₅H₈O₃[3][4]
Molecular Weight 116.12 g/mol [4][5]
CAS Number 5788-17-0 (trans-isomer); 34846-90-7 (isomer mixture/unspecified)[4][5]
IUPAC Name methyl (E)-3-methoxyprop-2-enoate[4]
Appearance Clear, colorless liquid[6]
Boiling Point 56 °C @ 18 mmHg[2]
Density 1.08 g/mL at 25 °C[2][5]
Flash Point ~65 °C (149 °F)[6]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. Methyl 3-methoxyacrylate is classified as hazardous under this system.[3] The primary concerns for laboratory personnel are its flammability and its potential to cause allergic skin reactions.[4][7]

  • Combustible Liquid (Category 4 / H227): This classification indicates that the substance can ignite, but not as readily as more flammable liquids.[7] It requires a source of ignition and preheating to some degree. The key takeaway for researchers is that while it's not extremely flammable, it must be kept away from open flames, hot plates, and spark-producing equipment.[3]

  • Skin Sensitization (Category 1 / H317): This is a critical hazard for anyone handling the material. It means that repeated skin contact may lead to an allergic reaction (allergic contact dermatitis).[4][7] Once an individual is sensitized, subsequent exposures, even to very small amounts, can trigger a significant skin response, including redness, swelling, blistering, and itching.[8] This necessitates the stringent use of appropriate gloves.

  • Lachrymator: The substance is also identified as a lachrymator, meaning it can cause irritation and tearing upon contact with the eyes.[6][7]

Hazard ClassGHS CategoryHazard StatementSignal Word
Flammable LiquidsCategory 4H227: Combustible liquidWarning
Skin SensitizationCategory 1H317: May cause an allergic skin reactionWarning

Toxicological Profile and Routes of Exposure

While comprehensive toxicological data is not available, the known hazards point to specific routes of exposure that must be managed.[5][9] The primary risks in a laboratory setting are skin contact, eye contact, and inhalation of vapors.

  • Skin Contact: Direct contact can cause irritation and may lead to the development of an allergic skin reaction, as indicated by its GHS classification.[6] The causality behind this is the covalent interaction of the electrophilic acrylate moiety with nucleophilic residues in skin proteins, forming haptens that trigger an immune response.

  • Eye Contact: As a lachrymator, direct contact with the eyes will cause irritation, pain, and tearing.[6][7] Chemical splash goggles are mandatory to prevent accidental exposure.

  • Inhalation: Inhalation of vapors may cause irritation to the respiratory system, with potential symptoms including coughing, shortness of breath, and headache.[5][8] The compound's volatility makes this a plausible exposure route, especially if handled outside of a fume hood.

  • Ingestion: While less common in a laboratory setting, ingestion may cause gastrointestinal irritation.[6]

Proactive Safety: Handling, Storage, and Engineering Controls

A proactive approach to safety involves integrating best practices for handling and storage, supported by robust engineering controls. The principle is to create multiple barriers between the researcher and the chemical hazard.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For methyl 3-methoxyacrylate, the following are essential:

  • Fume Hood: All handling of the liquid, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent the accumulation of flammable and irritating vapors in the laboratory.[7][10]

  • Eyewash Station and Safety Shower: Facilities must be equipped with an immediately accessible eyewash station and safety shower to handle accidental skin or eye contact.[3][6]

Safe Handling Protocols
  • Preparation: Before beginning work, ensure all necessary PPE is available and that the fume hood is operational. Clear the workspace of unnecessary items and all potential ignition sources (e.g., hot plates, motors).[5]

  • Transfers: Use caution when transferring the liquid to avoid splashes. Keep containers tightly closed when not in use to minimize vapor release.[11]

  • Grounding: For larger quantities, take measures to prevent the buildup of electrostatic charge, which can serve as an ignition source.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[11]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[7]

Storage Integrity

Proper storage is critical to maintaining the chemical's stability and preventing accidents.

  • Temperature: Store in a cool, dry, well-ventilated area, preferably refrigerated (2-8°C is often recommended).[5][7] This minimizes vapor pressure and reduces the rate of potential degradation or polymerization.

  • Ignition Sources: The storage area must be free of heat, sparks, and open flames.[3]

  • Container: Keep the container tightly closed and upright to prevent leakage.[5] Containers should be the original manufacturer's or a compatible polyethylene or polypropylene container.[11]

  • Incompatibilities: Store away from strong oxidizing agents, which can react exothermically.[3][5]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not a one-size-fits-all decision; it must be based on the specific task and the potential for exposure. The following workflow, represented as a diagram, guides the user through a self-validating selection process.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Assess Task q1 Potential for Splash or Aerosol Generation? start->q1 eye_base Minimum Eye Pro: Safety Glasses with Side Shields q1->eye_base No eye_adv Required Eye Pro: Chemical Splash Goggles. Consider Face Shield. q1->eye_adv Yes q2 Direct Skin Contact Possible? gloves Required Hand Pro: Chemical-Resistant Gloves (e.g., Butyl Rubber) q2->gloves Yes eye_base->q2 eye_adv->q2 body Required Body Pro: Lab Coat gloves->body final_check Proceed with Task body->final_check

Caption: PPE selection workflow for handling methyl 3-methoxyacrylate.

Emergency Response and First Aid

In the event of an emergency, a calm and structured response is vital.

Accidental Release Measures
  • Evacuate & Ventilate: Immediately alert others in the area. Ensure the area is well-ventilated and remove all sources of ignition.[7]

  • Contain Spill: Prevent the spill from entering drains or waterways.[7]

  • Absorb: For small spills, absorb with an inert, non-combustible material like sand, earth, or vermiculite.[11]

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[5][7]

  • Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3] During a fire, irritating and highly toxic gases, such as carbon oxides, may be generated.[7]

First Aid Protocols
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Skin Contact: Immediately flush the skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing.[7] If irritation or a rash develops, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

The following flowchart outlines the critical decision-making process in an emergency.

Emergency_Response start Emergency Event q1 What is the nature of the event? start->q1 spill Spill / Release q1->spill fire Fire q1->fire exposure Personal Exposure q1->exposure spill_a1 Remove Ignition Sources & Ensure Ventilation spill->spill_a1 fire_a1 Use Appropriate Extinguisher (CO2, Dry Chem) fire->fire_a1 exp_q1 Route of Exposure? exposure->exp_q1 spill_a2 Contain & Absorb with Inert Material spill_a1->spill_a2 spill_a3 Collect in Labeled Waste Container spill_a2->spill_a3 end Seek Medical Attention & Report Incident spill_a3->end fire_a2 Cool Exposed Containers with Water Spray fire_a1->fire_a2 fire_a3 Evacuate Area fire_a2->fire_a3 skin Skin/Eye Contact exp_q1->skin inhale Inhalation exp_q1->inhale ingest Ingestion exp_q1->ingest skin_a1 Flush with Water for 15+ minutes skin->skin_a1 inhale_a1 Move to Fresh Air inhale->inhale_a1 ingest_a1 Rinse Mouth, Do NOT Induce Vomiting ingest->ingest_a1 skin_a2 Remove Contaminated Clothing skin_a1->skin_a2 skin_a2->end inhale_a1->end ingest_a1->end

Caption: Emergency response flowchart for incidents involving methyl 3-methoxyacrylate.

Disposal Considerations

Disposal of methyl 3-methoxyacrylate and any contaminated materials must be handled with care, adhering to all regulations.

  • Classification: This chemical must be treated as hazardous waste.[7]

  • Procedure: Waste should be disposed of through a licensed disposal company.[5] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method.[5]

  • Containers: Do not reuse empty containers. They should be disposed of as unused product.[7]

  • Regulations: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

References

  • Chemius (n.d.). Methyl Methacrylate MEHQ (MMA) :: Internal Plant Instructions. Retrieved from [Link]

  • Cole-Parmer (2005). Material Safety Data Sheet - Methyl 3-methoxyacrylate, 95%. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5323651, Methyl 3-methoxyacrylate. Retrieved from [Link]

  • 3M (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • University of California (2012). Methyl Methacrylate - Standard Operating Procedure. Retrieved from [Link]

  • ResearchGate (n.d.). Methyl 3‐Methoxyacrylate | Request PDF. Retrieved from [Link]

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Methodological & Application

Synthesis of methyl 3-methoxy-2-methylacrylate from methyl propionate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Methyl 3-Methoxy-2-Methylacrylate from Methyl Propionate

Abstract

This document provides a comprehensive guide for the synthesis of methyl 3-methoxy-2-methylacrylate, a valuable monomer and chemical intermediate. The described two-step protocol is designed for research and development laboratories. The synthesis commences with a base-catalyzed Claisen condensation of methyl propionate and methyl formate to generate an intermediate enolate of methyl 2-formylpropionate. This intermediate is subsequently subjected to in situ O-methylation using dimethyl sulfate to yield the final product. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and characterization data, offering a robust methodology for scientists in organic synthesis and materials science.

Introduction and Scientific Rationale

Methyl 3-methoxy-2-methylacrylate is an important building block in organic synthesis, particularly in the production of specialty polymers and as an intermediate for agrochemicals and pharmaceuticals. Its structure combines the functionalities of an acrylate, an enol ether, and a methyl-substituted backbone, making it a versatile synthon.

The synthetic strategy outlined herein is a robust and efficient two-step, one-pot procedure. The core of this synthesis relies on two fundamental and well-established organic reactions:

  • Claisen Condensation: This reaction involves the base-catalyzed condensation between two esters. In this protocol, methyl propionate acts as the nucleophile (after deprotonation at the α-carbon) and methyl formate serves as the electrophilic acylating agent. A strong base, such as sodium methoxide, is required to generate the necessary concentration of the enolate from methyl propionate, which then attacks the carbonyl carbon of methyl formate. The resulting intermediate is the sodium enolate of methyl 2-formylpropionate (also named methyl 2-methyl-3-oxopropanoate)[1]. The choice of sodium methoxide as the base is critical; it prevents transesterification side-reactions that would occur if a different alkoxide were used.

  • O-Alkylation (Enol Ether Synthesis): The enolate generated in the first step is a soft nucleophile and, when reacted with a suitable methylating agent like dimethyl sulfate, preferentially undergoes O-methylation over C-methylation to form the stable enol ether. This step is performed in situ to capitalize on the pre-formed enolate, simplifying the procedure and maximizing yield.

This one-pot approach is advantageous as it avoids the isolation of the potentially unstable β-oxo ester intermediate, thereby improving overall efficiency and atom economy.

Overall Reaction Scheme

Methyl Propionate Methyl Formate Methyl 3-methoxy-2-methylacrylate

Experimental Protocol

This protocol is a representative procedure based on established chemical principles. Researchers should perform an appropriate risk assessment before commencing any experimental work.

Materials and Equipment
Reagent / Material Formula MW ( g/mol ) CAS No. Supplier
Methyl PropionateC₄H₈O₂88.11554-12-1Sigma-Aldrich
Methyl FormateC₂H₄O₂60.05107-31-3Sigma-Aldrich
Sodium MethoxideCH₃ONa54.02124-41-4Sigma-Aldrich
Dimethyl SulfateC₂H₆O₄S126.1377-78-1Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9Sigma-Aldrich
Diethyl EtherC₄H₁₀O74.1260-29-7Sigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8-
Brine (Saturated NaCl)NaCl58.447647-14-5-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnels (2)

  • Reflux condenser with a nitrogen/argon inlet

  • Ice-water bath

  • Thermometer

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Synthesis Procedure

Step 1: Formation of the Enolate (Claisen Condensation)

  • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel. Ensure all glassware is oven-dried.

  • To the flask, add sodium methoxide (12.0 g, 222 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • In a separate flask, prepare a mixture of methyl propionate (17.6 g, 200 mmol) and methyl formate (18.0 g, 300 mmol).

  • Add this mixture dropwise to the stirred sodium methoxide suspension over 60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The formation of a thick, pale-yellow precipitate indicates the formation of the sodium enolate.

Step 2: O-Methylation to Form the Final Product

  • Re-cool the reaction mixture to 0 °C using an ice-water bath.

  • Add dimethyl sulfate (26.5 g, 210 mmol) dropwise via a second dropping funnel over 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approximately 12-16 hours).

Step 3: Workup and Purification

  • Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain methyl 3-methoxy-2-methylacrylate as a colorless liquid.

Data Summary and Expected Results

Parameter Value
Reactants
Methyl Propionate17.6 g (200 mmol)
Methyl Formate18.0 g (300 mmol)
Sodium Methoxide12.0 g (222 mmol)
Dimethyl Sulfate26.5 g (210 mmol)
Reaction Conditions
Condensation Temperature0 °C to Room Temp.
Condensation Time5 hours
Methylation Temperature0 °C to Room Temp.
Methylation Time12-16 hours
Product
Expected Yield18-21 g (70-80%)
AppearanceColorless Liquid
Boiling Point~70-75 °C at 15 mmHg (Predicted)

Synthetic Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final purified product.

Synthesis_Workflow Start Starting Materials - Methyl Propionate - Methyl Formate - NaOMe - Anhydrous THF Reaction1 Step 1: Condensation (Claisen) 0 °C to RT, 5h Start->Reaction1 Intermediate Intermediate: Sodium Enolate of Methyl 2-Formylpropionate Reaction1->Intermediate Reaction2 Step 2: O-Methylation 0 °C to RT, 12-16h Intermediate->Reaction2 Reagent2 Reagent Addition: Dimethyl Sulfate Reagent2->Reaction2 Workup Workup - Quench (NaHCO₃) - Extraction (Et₂O) - Wash & Dry Reaction2->Workup Purification Purification Vacuum Distillation Workup->Purification Product Final Product: Methyl 3-methoxy- 2-methylacrylate Purification->Product

Caption: Workflow for the one-pot synthesis of methyl 3-methoxy-2-methylacrylate.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete initial condensation.Ensure all reagents and solvents are anhydrous. Use freshly opened sodium methoxide or verify its activity.
Inefficient methylation.Confirm the quality of the dimethyl sulfate. Allow sufficient reaction time for the methylation step.
Formation of Byproducts Self-condensation of methyl propionate.Maintain low temperature (0-5 °C) during the addition of the ester mixture to the base.
C-methylation instead of O-methylation.This is generally less favored but can occur. Ensure the enolate is fully formed before adding the methylating agent.
Difficult Purification Co-distillation with unreacted starting material.Ensure the reaction goes to completion. Use a fractional distillation column for improved separation.

Conclusion

The protocol described provides an effective and high-yielding pathway to synthesize methyl 3-methoxy-2-methylacrylate from readily available starting materials like methyl propionate.[2] By leveraging a one-pot Claisen condensation followed by an in situ O-methylation, this method proves to be an efficient and scalable process suitable for research and industrial applications. The key to success lies in maintaining anhydrous conditions and carefully controlling reaction temperatures.

References

  • Google Patents. CN104058960A - Preparation method of methyl 3-methoxyacrylate. (2014).
  • Patsnap. Preparation method of methyl 3-methoxyacrylate - Eureka. (2020). Available at: [Link]

  • Wikipedia. Methyl propionate. (2023). Available at: [Link]

  • European Patent Office. PROCESS FOR THE PRODUCTION OF METHYL METHACRYLATE - Patent 2855689. (2019). Available at: [Link]

  • PubChem. Propanoic acid, 2-methyl-3-oxo-, methyl ester. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols for Methyl 3-methoxy-2-methylacrylate in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Dienophile for Complex Molecule Synthesis

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of six-membered rings.[1][2] The choice of dienophile is critical, as its electronic and steric properties dictate the reactivity, regioselectivity, and stereoselectivity of the cycloaddition. Methyl 3-methoxy-2-methylacrylate is a trisubstituted, electron-deficient alkene that offers a unique combination of functional groups, making it a valuable building block for complex molecular architectures.

This dienophile features:

  • An electron-withdrawing methyl ester group , which activates the double bond for reaction with electron-rich dienes in normal-electron-demand Diels-Alder reactions.[3][4]

  • An α-methyl group , which can influence the stereochemical outcome of the reaction, often impacting the endo/exo selectivity.

  • A β-methoxy group , an electron-donating group that can affect the regioselectivity of the cycloaddition with unsymmetrical dienes.

These application notes provide a comprehensive guide to the use of methyl 3-methoxy-2-methylacrylate as a dienophile, including mechanistic insights, expected outcomes, and detailed experimental protocols for both thermal and Lewis acid-catalyzed transformations.

Mechanistic Considerations: Predicting Reactivity and Selectivity

Reactivity

The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is largely governed by the energy gap between its Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) of the diene.[3] The electron-withdrawing ester group in methyl 3-methoxy-2-methylacrylate lowers the energy of its LUMO, thereby increasing its reactivity toward electron-rich dienes. However, the presence of three substituents on the alkene backbone can introduce steric hindrance, which may necessitate elevated temperatures or the use of a catalyst to achieve reasonable reaction rates.

Regioselectivity with Unsymmetrical Dienes

When methyl 3-methoxy-2-methylacrylate reacts with an unsymmetrical diene, the formation of two regioisomers is possible. The regiochemical outcome is dictated by the electronic properties of the substituents on both the diene and the dienophile. For a normal-electron-demand Diels-Alder reaction, the most nucleophilic carbon of the diene (typically the terminus with the largest HOMO coefficient) will preferentially bond to the most electrophilic carbon of the dienophile (the terminus with the largest LUMO coefficient).[2]

In methyl 3-methoxy-2-methylacrylate, the β-carbon is influenced by the electron-donating methoxy group, while the α-carbon is adjacent to the electron-withdrawing ester. This electronic arrangement leads to predictable regioselectivity, often favoring what are colloquially known as "ortho" or "para" adducts, depending on the diene's substitution pattern.[2]

G cluster_0 Regioselectivity in the Diels-Alder Reaction cluster_1 Transition States Dienophile Methyl 3-methoxy-2-methylacrylate TS_ortho "Ortho" Transition State (Favored) Dienophile->TS_ortho Favorable alignment TS_meta "Meta" Transition State (Disfavored) Dienophile->TS_meta Unfavorable alignment Diene Unsymmetrical Diene (e.g., 1-substituted) Diene->TS_ortho Favorable alignment Diene->TS_meta Unfavorable alignment Product_ortho "Ortho" Product (Major) TS_ortho->Product_ortho Product_meta "Meta" Product (Minor) TS_meta->Product_meta

Caption: Favorable orbital interactions guide the regioselectivity.

Stereoselectivity: The Endo/Exo Relationship

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.[5][6] For cyclic dienes, two diastereomeric products, endo and exo, can be formed. The endo product is often favored under kinetic control due to stabilizing secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene.[4]

However, for a sterically hindered dienophile like methyl 3-methoxy-2-methylacrylate, the presence of the α-methyl group can lead to significant steric repulsion in the more compact endo transition state. This steric clash can counteract the electronic preference for the endo product, potentially leading to the formation of the thermodynamically more stable exo product as the major isomer, especially at higher reaction temperatures. Computational studies on similar dienophiles like methyl methacrylate have shown a preference for the exo product.[7]

Table 1: Predicted Selectivity with Various Dienes

Diene TypeExampleExpected RegioselectivityExpected Stereoselectivity (with cyclic dienes)
Cyclic, SymmetricalCyclopentadieneN/ALikely a mixture of endo and exo, with a potential preference for exo due to sterics.
Acyclic, Symmetrical2,3-Dimethyl-1,3-butadieneN/AN/A
Acyclic, Unsymmetrical (1-substituted)1-Methoxy-1,3-butadieneHigh ("ortho" product favored)N/A
Acyclic, Unsymmetrical (2-substituted)IsopreneHigh ("para" product favored)N/A

Enhancing Reactivity and Selectivity with Lewis Acids

Lewis acid catalysis is a powerful tool for accelerating Diels-Alder reactions and enhancing their selectivity.[8][9] Lewis acids, such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), or zinc chloride (ZnCl₂), coordinate to the carbonyl oxygen of the ester group on the dienophile.[5][10] This coordination has two primary effects:

  • Rate Acceleration: It increases the electron-withdrawing ability of the ester group, further lowering the dienophile's LUMO energy. This reduces the HOMO-LUMO energy gap, leading to a significant increase in the reaction rate, often allowing reactions to proceed at lower temperatures.[5]

  • Enhanced Selectivity: By locking the conformation of the dienophile and exaggerating the electronic differences between the α and β positions, Lewis acids can increase both regioselectivity and stereoselectivity. In many cases, Lewis acid catalysis can favor the formation of the endo adduct even when the thermal reaction might favor the exo product.[11] Recent studies suggest that Lewis acids accelerate these reactions by reducing the Pauli repulsion between the reactants.[5][10]

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions for their specific diene and substrate.

Protocol 1: Thermal Diels-Alder Reaction

This protocol is suitable for reactions with electron-rich and reactive dienes where thermal conditions are sufficient.

Materials and Reagents:

  • Methyl 3-methoxy-2-methylacrylate (dienophile)

  • Diene of choice (e.g., cyclopentadiene, freshly cracked)

  • Anhydrous toluene or xylene (reaction solvent)

  • Hydroquinone or BHT (inhibitor for polymerization, optional)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • To a clean, dry, oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-methoxy-2-methylacrylate (1.0 equiv).

  • Add the diene (1.1–2.0 equiv). If the diene is volatile (like cyclopentadiene), it should be cooled before addition.

  • Add anhydrous solvent (e.g., toluene) to achieve a suitable concentration (typically 0.1–1.0 M).

  • If the diene is prone to polymerization, a small amount of an inhibitor like hydroquinone can be added.

  • Seal the vessel or equip it with a reflux condenser under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80–140 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Diels-Alder adduct(s).

  • Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regio- and stereochemical outcome.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is recommended for less reactive dienes or when enhanced selectivity is desired.

Materials and Reagents:

  • All materials from Protocol 1

  • Lewis acid (e.g., AlCl₃, SnCl₄, ZnCl₂)

  • Anhydrous dichloromethane (DCM) or other suitable non-coordinating solvent

  • Syringes and needles for transfer of anhydrous reagents

  • Saturated aqueous sodium bicarbonate and brine solutions for workup

G cluster_workflow Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction Setup 1. Setup - Dry glassware under inert atmosphere - Add dienophile and solvent (DCM) Cooling 2. Cooling - Cool solution to -78 °C to 0 °C Setup->Cooling LA_Addition 3. Lewis Acid Addition - Slowly add Lewis acid (e.g., AlCl₃) - Stir for 15-30 min Cooling->LA_Addition Diene_Addition 4. Diene Addition - Add diene dropwise LA_Addition->Diene_Addition Reaction 5. Reaction - Stir at low temperature - Monitor by TLC/GC-MS Diene_Addition->Reaction Quench 6. Quenching - Slowly add saturated NaHCO₃(aq) Reaction->Quench Workup 7. Workup - Separate layers - Extract aqueous layer with DCM - Wash combined organics with brine Quench->Workup Purification 8. Purification - Dry with Na₂SO₄ - Filter and concentrate - Column chromatography Workup->Purification Analysis 9. Analysis - NMR, MS, etc. Purification->Analysis

Caption: Step-by-step workflow for a Lewis acid-catalyzed reaction.

Procedure:

  • To a clean, dry, oven-dried round-bottom flask under an inert atmosphere, add methyl 3-methoxy-2-methylacrylate (1.0 equiv) and dissolve it in anhydrous DCM.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Slowly add the Lewis acid (0.1–1.1 equiv) to the stirred solution. The addition may be exothermic.

  • Allow the mixture to stir at this temperature for 15–30 minutes to allow for complexation.

  • Slowly add a solution of the diene (1.1–1.5 equiv) in anhydrous DCM to the reaction mixture dropwise.

  • Maintain the reaction at the low temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution while the flask is still in the cooling bath.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired adduct.

  • Characterize the product by spectroscopic methods to confirm its structure and purity.

Conclusion

Methyl 3-methoxy-2-methylacrylate is a highly functionalized dienophile with significant potential in organic synthesis. Its unique substitution pattern allows for the creation of complex cyclohexene derivatives with a high degree of control over regiochemistry and stereochemistry. While its inherent steric bulk may disfavor the classic endo transition state in thermal reactions, the use of Lewis acid catalysis provides a powerful method to enhance reactivity and steer the stereochemical outcome. The protocols provided herein serve as a robust starting point for researchers looking to employ this versatile building block in their synthetic endeavors.

References

  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2001). Lewis acid-catalyzed Diels-Alder reactions in aqueous media. European Journal of Organic Chemistry, 2001(3), 439-455. [Link]

  • García, J. I., Mayoral, J. A., & Salvatella, L. (2000). Diels−Alder Reactions with α-Substituted Acrylates: A DFT Study of the Reaction of Furan with Methyl Acrylate, Methyl Methacrylate, and Methyl Cinnamate. The Journal of Organic Chemistry, 65(24), 8347-8353. [Link]

  • Houk, K. N. (1995). Explaining the mysteries of the Diels-Alder reaction. Accounts of Chemical Research, 28(1), 8-14. [Link]

  • Ishihara, K., & Yamamoto, H. (1994). A new chiral bidentate Lewis acid for catalytic asymmetric Diels-Alder reaction. Journal of the American Chemical Society, 116(4), 1561-1562. [Link]

  • Kersharwani, M. K., & Ganguly, B. (2009). Solvent Effects on the Stereoselectivity of Reaction of Methyl Acrylate, Methyl Methacrylate and Methyl trans-Crotonate with Cyclopentadiene. Croatica Chemica Acta, 82(1), 291-299. [Link]

  • Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. [Link]

  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

  • Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. [Link]

  • Wikipedia. (2024). Diels–Alder reaction. [Link]

  • Yadav, J. S., & Reddy, P. S. (2002). Lewis acid-catalyzed Diels-Alder reactions in ionic liquids. Tetrahedron Letters, 43(8), 1549-1551. [Link]

Sources

Procedure for condensation of methyl 3-methoxy-2-methylacrylate with aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for the Palladium-Catalyzed Cross-Coupling (Heck-Matsuda Type) of methyl 3-methoxy-2-methylacrylate with aryl halides.

While the term "condensation" is colloquially used, this transformation is mechanistically a Heck Alkenylation . This reaction is critical for synthesizing tetrasubstituted olefin motifs found in advanced agrochemicals (Strobilurin analogs) and functionalized materials.

Executive Summary & Scientific Rationale

The coupling of methyl 3-methoxy-2-methylacrylate (1) with aryl halides (2) presents a unique challenge in transition-metal catalysis: the construction of a tetrasubstituted double bond possessing "push-pull" electronic character.

  • The Substrate: The alkene contains both an electron-donating group (

    
    ) and an electron-withdrawing group (
    
    
    
    ).
  • The Challenge:

    • Regioselectivity: The methoxy group electronically directs electrophilic palladation to the

      
      -position (C2), while the ester directs it to the 
      
      
      
      -position (C3).
    • Steric Hindrance: The C2-methyl group creates significant steric bulk, disfavoring the formation of the quaternary intermediate required for

      
      -arylation.
      
  • The Solution: Unlike simple acrylates that undergo

    
    -arylation, or simple enol ethers that undergo 
    
    
    
    -arylation, this substrate typically yields the
    
    
    -aryl product
    (methyl 3-aryl-3-methoxy-2-methylacrylate) due to the steric blockade at C2. High-activity catalytic systems (Pd/P(
    
    
    -Bu)
    
    
    or Pd-NHC) are required to overcome the energy barrier of inserting into a trisubstituted olefin.

Mechanistic Insight & Regiochemistry

Understanding the competing forces is vital for optimization.

Reaction Pathway Analysis
  • Oxidative Addition: Pd(0) inserts into the Ar-X bond to form Ar-Pd(II)-X.

  • Migratory Insertion (The Critical Step):

    • Path A (

      
      -Attack): Electronic preference (due to OMe resonance) but Sterically Prohibited  by the C2-Methyl group.
      
    • Path B (

      
      -Attack): Sterically accessible. The Pd moiety attaches to the hindered C2, while the Aryl group attaches to C3.
      
  • 
    -Hydride Elimination:  The Pd(II) species at C2 eliminates the 
    
    
    
    -hydrogen from C3 (the only available
    
    
    -H), restoring the double bond.
Mechanistic Diagram (DOT)

HeckMechanism Substrate Methyl 3-methoxy- 2-methylacrylate OxAdd Oxidative Addition Ar-Pd(II)-X Substrate->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd Pd0 Pd(0)L2 Pd0->OxAdd Coord π-Complex OxAdd->Coord InsertBeta Migratory Insertion (β-Attack favored by Sterics) Coord->InsertBeta Major Path InsertAlpha α-Attack (Blocked by C2-Me) Coord->InsertAlpha Minor/Blocked Intermediate Intermediate: MeO-CH(Ar)-C(Pd)(Me)-COOMe InsertBeta->Intermediate Elimination β-Hydride Elimination Intermediate->Elimination Elimination->Pd0 Reductive Elimination (-HX) Product Product: Methyl 3-aryl-3-methoxy- 2-methylacrylate Elimination->Product

Caption: Mechanistic pathway highlighting the steric control favoring


-arylation despite electronic directing effects.

Experimental Protocol

This protocol uses a Jeffery-type condition (Phase Transfer Catalysis) or a High-Temperature Anhydrous condition . The anhydrous method is preferred for hydrolytically sensitive esters.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
ComponentSpecificationRole
Aryl Halide Ar-I (preferred) or Ar-BrElectrophile
Acrylate Methyl 3-methoxy-2-methylacrylate (1.2 - 1.5 equiv)Nucleophile
Catalyst Pd(OAc)

(2-5 mol%)
Pre-catalyst
Ligand P(

-tol)

or SPhos (4-10 mol%)
Stabilizes Pd, boosts insertion
Base Et

N or K

CO

(anhydrous)
Neutralizes HX
Solvent DMF or NMP (anhydrous)Polar aprotic medium
Additive TBAB (Tetrabutylammonium bromide)Phase transfer / Stabilizer
Step-by-Step Methodology
1. Setup
  • Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Nitrogen or Argon.

2. Reagent Addition
  • Solids: Add Pd(OAc)

    
     (0.05 equiv), Ligand (0.10 equiv), Base (2.0 equiv), and TBAB (1.0 equiv) to the vial.
    
  • Inerting: Cap the vial and purge with N

    
     for 5 minutes (vacuum/backfill cycle x3).
    
  • Liquids: Via syringe, add the Solvent (concentration 0.2 M relative to aryl halide), Aryl Halide (1.0 equiv), and Methyl 3-methoxy-2-methylacrylate (1.5 equiv).

    • Note: If the Aryl Halide is solid, add it in step 1.

3. Reaction
  • Place the vessel in a pre-heated oil block at 100–120 °C .

  • Stir vigorously (1000 rpm). The formation of a black precipitate (Pd black) is a sign of catalyst decomposition; the solution should ideally remain dark orange/brown.

  • Monitoring: Monitor by TLC or HPLC at 2 h, 6 h, and 12 h. Look for the disappearance of the Aryl Halide.

4. Workup
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd residues and inorganic salts.

  • Wash the filtrate with water (3x) to remove DMF/NMP.

  • Wash with Brine (1x), dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
5. Purification
  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Hexanes/EtOAc gradient (typically 10:1 to 4:1).

  • Note: The product is an enol ether and may be sensitive to strong acids; avoid acidified silica if possible.

Optimization & Troubleshooting Guide

Data Table: Optimization Parameters
VariableStandard ConditionHigh-Performance ConditionWhy?
Catalyst Pd(OAc)

Pd

(dba)

dba allows for better ligand exchange in difficult couplings.
Ligand PPh

P(

-Bu)

or XPhos
Bulky, electron-rich phosphines facilitate oxidative addition of Ar-Cl and insertion into hindered alkenes.
Base Et

N
Cs

CO

"Carbonate effect" can accelerate the reaction; Cesium improves solubility in DMF.
Temp 100°C120-140°CTetrasubstituted alkene formation has a high activation energy.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning or oxidative addition failure.Switch to Ar-Iodide. Use a more active ligand (SPhos, XPhos). Ensure O

-free conditions.
Pd Black Formation Catalyst instability ("Ligand starvation").Increase Ligand:Pd ratio (from 2:1 to 4:1). Add TBAB to stabilize Pd nanoparticles.
Low Yield / Complex Mixture Polymerization of acrylate.Add a radical inhibitor (e.g., BHT) if polymerization is suspected. Lower the temperature slightly.
Regioisomer Mix Electronic vs. Steric competition.Switch solvent to Toluene (non-polar solvents often enhance steric control).

References

  • Heck-Matsuda Reaction Overview

    • Correia, C. R. D., et al. (2012). "The Heck-Matsuda Reaction: A Powerful Tool for the Synthesis of Heterocycles." Chemical Reviews.
  • Regioselectivity in Acrylate Insertion

    • Dröge, T., et al. (2011). "Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction." PNAS.[1]

  • Synthesis of Strobilurin Analogs (Contextual)

    • Wang, X. Y., et al. (2013).[2] "Synthesis and Biological Activities of Some Novel Strobilurin Derivatives." Asian Journal of Chemistry.

    • [2]

  • Pd-Catalyzed Arylation of Electron-Rich Olefins

    • Cabri, W., & Candiani, I. (1995). "Recent Developments in High-Stereoselective Heck Reactions." Accounts of Chemical Research.

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Application Note: Scalable Manufacturing Process for Methyl 3-methoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process engineers involved in the scale-up and manufacturing of fine chemical intermediates. It details the industrial synthesis of Methyl 3-methoxy-2-methylacrylate (CAS 35563-95-2), a critical pharmacophore in modern strobilurin fungicides and pharmaceutical precursors.[1]


-methyl-

-methoxyacrylate; 2-Methyl-3-methoxyacrylic acid methyl ester.[1]

Executive Summary

Methyl 3-methoxy-2-methylacrylate is a structural motif found in numerous bioactive natural products and synthetic agrochemicals.[1] Its manufacturing is frequently bottlenecked by thermodynamic instability and the challenge of controlling E/Z stereoselectivity. This protocol outlines a robust, two-step "one-pot" synthesis via the Claisen condensation of methyl propionate with methyl formate, followed by O-methylation .[1] This route is selected for its atom economy, availability of commodity starting materials, and scalability compared to ketene-acetal cracking routes.

Process Chemistry & Mechanism

The synthesis relies on the C-formylation of an ester enolate, followed by the trapping of the resulting enol with a methylating agent.

Reaction Pathway[1][2]
  • Enolization & Formylation: Sodium methoxide deprotonates methyl propionate at the

    
    -position.[1] The resulting enolate attacks methyl formate to generate the sodium salt of methyl 2-formylpropionate (also existing as the enolate of methyl 3-hydroxy-2-methylacrylate).[1]
    
  • O-Methylation: The sodium enolate reacts with dimethyl sulfate (DMS) via an

    
     mechanism to lock the enol ether, yielding the target product.
    

Critical Quality Attribute (CQA): The reaction predominantly yields the thermodynamically stable (E)-isomer, which is often the bioactive form. However, process parameters (T, solvent polarity) must be controlled to minimize the (Z)-isomer and C-methylation byproducts.[1]

Reaction Scheme Diagram

ReactionScheme Start Methyl Propionate (C4H8O2) Inter Sodium Enolate Intermediate (Methyl 2-formylpropionate Na salt) Start->Inter Claisen Condensation T < 15°C Reagent1 Methyl Formate + NaOMe Reagent1->Inter Product Methyl 3-methoxy-2-methylacrylate (Target: E-isomer) Inter->Product O-Methylation S_N2 Reaction Byprod Byproducts: NaMeSO4, MeOH Inter->Byprod Reagent2 Dimethyl Sulfate (DMS) Reagent2->Product

Figure 1: Reaction pathway for the synthesis of Methyl 3-methoxy-2-methylacrylate via formylation-methylation.

Detailed Experimental Protocol

Scale: 1.0 kg Input (Methyl Propionate) Expected Yield: 80–85% Purity Target: >98.0% (GC)[1]

Reagents & Equipment
ReagentCASEq. (Molar)Mass/VolRole
Methyl Propionate 554-12-11.001000 gSubstrate
Methyl Formate 107-31-31.20818 gFormylating Agent
Sodium Methoxide (30% in MeOH)124-41-41.102248 gBase
Dimethyl Sulfate (DMS) 77-78-11.151645 gMethylating Agent
Toluene 108-88-3N/A3000 mLSolvent
Water 7732-18-5N/A2000 mLQuench

Equipment:

  • 5L Jacketed Glass Reactor with overhead stirrer (high torque).[1]

  • Cryostat (Capacity: -10°C to 80°C).[1]

  • Addition funnels (pressure-equalizing).[1]

  • Nitrogen inerting system.[1]

Step-by-Step Methodology
Stage 1: C-Formylation (Enolate Formation) [1]
  • System Prep: Purge the reactor with

    
    . Ensure the system is strictly anhydrous; moisture destroys NaOMe and methyl formate.
    
  • Base Charging: Charge Sodium Methoxide (30% solution) and Toluene into the reactor.

  • Cooling: Cool the mixture to 0–5°C .

    • Expert Insight: Low temperature is crucial here.[1] Higher temperatures (>20°C) during mixing promote self-condensation of methyl propionate (Claisen self-reaction) rather than cross-condensation with methyl formate.[1]

  • Addition: Mix Methyl Propionate and Methyl Formate in a separate vessel. Add this mixture dropwise to the reactor over 2–3 hours , maintaining internal temperature

    
    .
    
  • Reaction: After addition, allow the slurry to warm to 20°C and stir for 4–6 hours .

    • Observation: The mixture will become a thick, white/yellow suspension (the sodium enolate salt). Ensure stirring is adequate to prevent sedimentation.[1]

Stage 2: O-Methylation [1]
  • Cooling: Cool the enolate suspension back to 0–5°C .

  • DMS Addition: Add Dimethyl Sulfate (DMS) dropwise over 2 hours .

    • Safety Critical: DMS is highly toxic and mutagenic.[1] Use a closed loop system if possible. The reaction is exothermic; do not allow T > 25°C during addition to prevent uncontrolled thermal runaway.

  • Completion: Heat the mixture to 40–45°C and stir for 2 hours .

    • Validation: Check conversion by GC.[1][2] The intermediate enolate peak should disappear.

Stage 3: Workup & Isolation
  • Quench: Cool to 20°C. Add Water (2000 mL) slowly to quench excess DMS and dissolve inorganic salts (NaMeSO4).

    • Note: Stir for 30 mins to ensure complete hydrolysis of residual DMS.

  • Phase Separation: Stop stirring and allow layers to separate. Collect the upper organic (Toluene) layer.

  • Extraction: Re-extract the aqueous layer with Toluene (500 mL) to recover dissolved product. Combine organic layers.

  • Solvent Removal: Strip Toluene under reduced pressure (Rotavap: 50°C, 100 mbar).

  • Distillation: Purify the crude oil via fractional vacuum distillation.

    • Boiling Point: ~70–75°C at 5–10 mmHg (approximate).[1]

    • Result: Clear, colorless liquid.

Process Safety & Control Strategy

Hazard Analysis
  • Dimethyl Sulfate (DMS): Category 1 Carcinogen.[1] Fatal if inhaled.[1]

    • Control: Use 10% Ammonia solution for emergency neutralization of spills.[1] All vent lines must pass through a scrubber (NaOH solution).[1]

  • Methyl Formate: Extremely flammable (Flash point: -19°C).[1] High vapor pressure.[1]

    • Control: Condenser temperature must be <-10°C to prevent loss.[1]

Process Flow Diagram (PFD)

ProcessFlow cluster_0 Reactor 1: Synthesis cluster_1 Workup & Purification Mix Feed Prep (Me-Prop + Me-Formate) Reactor Jacketed Reactor (0°C -> 45°C) Mix->Reactor Slow Addition Quench Water Quench (Phase Separation) Reactor->Quench Crude Slurry DMS_Feed DMS Addition (Controlled Rate) DMS_Feed->Reactor Exothermic Strip Solvent Stripping (Toluene Recovery) Quench->Strip Organic Phase Distill Vacuum Distillation (Final Purification) Strip->Distill Crude Oil Final Methyl 3-methoxy-2-methylacrylate (>98%) Distill->Final Pure Product

Figure 2: Industrial process flow for the manufacturing of Methyl 3-methoxy-2-methylacrylate.

Analytical Quality Control

To ensure batch consistency, the following parameters must be monitored.

ParameterMethodSpecificationNote
Purity GC-FID

98.0%
DB-5 or equivalent column
Isomer Ratio GC/NMRE-isomer > 90%Z-isomer is a common impurity
Water Content Karl Fischer< 0.1%Critical for stability
Residual DMS GC-MS< 10 ppmSafety requirement

NMR Characterization (400 MHz, CDCl3):

  • 
     7.35 (s, 1H, =CH-O) – Diagnostic for E-isomer[1]
    
  • 
     3.85 (s, 3H, O-CH3 ester)[1]
    
  • 
     3.70 (s, 3H, =C-O-CH3 ether)[1]
    
  • 
     1.85 (s, 3H, C-CH3)[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<60%) Moisture in reactorDry toluene via azeotropic distillation before adding NaOMe.[1]
Solidification Thick slurry formationIncrease toluene volume or use mechanical stirring (anchor impeller).[1]
High Z-isomer High reaction tempKeep formylation <10°C and methylation <45°C.
Color (Yellow/Brown) PolymerizationAdd radical inhibitor (e.g., BHT, 100 ppm) to the distillation pot.

References

  • Claisen Condensation Mechanism & Scale-up

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] Link

  • Synthesis of

    
    -Methoxyacrylates: 
    
    • Li, J. J. (2014).[3] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (See: Claisen Condensation).[1] Link[1]

  • Industrial Process for Methoxyacrylates (Patent Reference)

    • Wenderoth, B., et al. (1999). Preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylate. US Patent 5,932,760.[1] (Describes the analogous formylation-methylation conditions). Link

  • Safety Data & Handling (DMS)

    • PubChem.[1] (n.d.). Dimethyl Sulfate - Safety and Hazards. National Library of Medicine.[1] Link

  • Product Characterization (CAS 35563-95-2)

    • ChemicalBook. (2023).[1][4][5] Methyl 3-methoxy-2-methylacrylate Product Properties. Link

Sources

Reagents for the Strategic Introduction of the (E)-methoxyacrylate Moiety: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the (E)-methoxyacrylate Moiety

The (E)-β-methoxyacrylate structural motif is a cornerstone pharmacophore in modern agrochemicals and pharmaceuticals. Its presence is integral to the biological activity of the highly successful strobilurin class of fungicides, which includes commercial blockbusters like azoxystrobin and kresoxim-methyl.[1][2] These compounds derive their potent fungicidal action by inhibiting mitochondrial respiration at the Quinone outside (QoI) binding site of the cytochrome bc1 complex, effectively halting ATP production in pathogenic fungi.[2] The precise (E)-geometry of the acrylate double bond is crucial for this inhibitory activity. Consequently, the development of robust and stereoselective synthetic methods to introduce this moiety is of paramount importance for researchers in crop protection and drug discovery.

This comprehensive guide provides an in-depth analysis of the primary reagents and protocols for the synthesis of (E)-methoxyacrylates. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to aid in reagent selection and reaction optimization. Detailed, step-by-step protocols for the most reliable synthetic routes are provided to ensure reproducible and high-yielding transformations.

Strategic Approaches to (E)-methoxyacrylate Synthesis

The introduction of the (E)-methoxyacrylate moiety can be broadly categorized into two main strategies:

  • Olefin-forming Reactions: These methods construct the C=C double bond with the desired (E)-stereochemistry. The Horner-Wadsworth-Emmons reaction is the preeminent method in this category.

  • Formylation and Methylation of Phenylacetate Precursors: This two-step sequence involves the introduction of a formyl group followed by methylation to generate the methoxyacrylate functionality.

The choice of strategy is often dictated by the availability of starting materials, the desired substrate scope, and the required scale of the synthesis.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Gold Standard for (E)-Selectivity

The Horner-Wadsworth-Emmons (HWE) reaction is the most widely employed and reliable method for the stereoselective synthesis of (E)-α,β-unsaturated esters, including (E)-methoxyacrylates.[3][4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

Causality of (E)-Selectivity: A Mechanistic Perspective

The HWE reaction's high (E)-selectivity is a direct consequence of thermodynamic control in the formation of the key oxaphosphetane intermediate.[5][6] The phosphonate-stabilized carbanion is more nucleophilic and less basic than the corresponding Wittig ylide, leading to a reversible initial addition to the carbonyl.[4][7] This reversibility allows for equilibration to the thermodynamically more stable anti-betaine intermediate, which minimizes steric interactions. Subsequent syn-elimination of the dialkylphosphate salt from this intermediate exclusively affords the (E)-alkene.[4][6]

Diagram 1: Mechanism of the Horner-Wadsworth-Emmons Reaction

Caption: Workflow of the HWE reaction for (E)-methoxyacrylate synthesis.

Advantages of the HWE Reaction over the Classical Wittig Reaction

For the synthesis of (E)-methoxyacrylates, the HWE reaction offers several distinct advantages over the traditional Wittig reaction:[7][8][9]

FeatureHorner-Wadsworth-Emmons ReactionWittig Reaction
Stereoselectivity Excellent (E)-selectivity with stabilized ylides.[6]Variable; often gives mixtures of (E) and (Z) isomers with stabilized ylides.[7]
Byproduct Removal Water-soluble dialkylphosphate salts are easily removed by aqueous extraction.[3][6]Triphenylphosphine oxide is often difficult to separate from the desired product, frequently requiring chromatography.[9]
Reactivity of Ylide Phosphonate carbanions are more nucleophilic and can react with sterically hindered aldehydes.[10]Phosphonium ylides are less nucleophilic.
Reagent Preparation Phosphonates are readily prepared via the Michaelis-Arbuzov reaction.[3]Phosphonium salts require alkylation of triphenylphosphine.
Experimental Protocol: HWE Synthesis of Methyl (E)-3-methoxy-2-phenylacrylate

This protocol describes a general procedure for the synthesis of an (E)-methoxyacrylate using the Horner-Wadsworth-Emmons reaction.

Materials:

  • Triethyl phosphonoacetate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Safety Precautions:

  • Sodium hydride is a highly flammable and water-reactive solid. Handle under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.[11][12][13][14][15]

  • Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12]

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents, e.g., 0.44 g for a 10 mmol scale).

    • Wash the sodium hydride with hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

    • Dissolve triethyl phosphonoacetate (1.0 equivalent, e.g., 2.24 g, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the stirred NaH suspension over 15 minutes.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solution should become clear, indicating the formation of the phosphonate ylide.

  • Olefination:

    • Dissolve p-anisaldehyde (1.0 equivalent, e.g., 1.36 g, 10 mmol) in anhydrous THF (10 mL).

    • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise over 20 minutes.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

    • Transfer the mixture to a separatory funnel and add water (20 mL) and ethyl acetate (30 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure methyl (E)-3-methoxy-2-phenylacrylate.[16]

Formylation and Methylation of Phenylacetates

An alternative and widely used industrial method for the synthesis of (E)-methoxyacrylates involves a two-step process: formylation of a substituted phenylacetate followed by methylation of the resulting enol.[17]

Step 1: Formylation

The formylation step introduces a -CHO group at the α-position of the phenylacetate. This is typically achieved using a formylating agent in the presence of a base.

Common Formylating Reagents:

  • Methyl formate: A common and effective formylating agent.

  • Vilsmeier Reagent (POCl₃/DMF): Used for the formylation of electron-rich aromatic systems, it can also be applied to activated methylene compounds.[18][19]

Step 2: Methylation

The intermediate from the formylation step exists as an enol or enolate, which is then methylated to yield the final (E)-methoxyacrylate.

Common Methylating Agents:

  • Dimethyl sulfate (DMS): A powerful and commonly used methylating agent. It is, however, highly toxic and should be handled with extreme care.

  • Methyl iodide (MeI): Another effective methylating agent.

Experimental Protocol: Synthesis of (E)-methyl 3-methoxy-2-phenylacrylate via Formylation-Methylation

This protocol provides a general procedure for the two-step synthesis.

Materials:

  • Methyl phenylacetate

  • Methyl formate

  • Sodium methoxide (NaOMe)

  • Anhydrous Toluene

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Safety Precautions:

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate gloves and eye protection.

  • Sodium methoxide is corrosive and flammable. Handle with care.

Procedure:

  • Formylation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl phenylacetate (1.0 equivalent) and methyl formate (1.2 equivalents) in anhydrous toluene.

    • Cool the solution to 0 °C and add sodium methoxide (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

    • Cool the mixture to 0 °C and carefully add 1 M HCl to neutralize the base.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the crude formylated intermediate. This intermediate can often be used in the next step without further purification.

  • Methylation:

    • Dissolve the crude formylated intermediate in acetone.

    • Add potassium carbonate (1.5 equivalents) to the solution.

    • Add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the crude product by flash column chromatography or recrystallization to obtain the (E)-methoxyacrylate.[20]

Diagram 2: Formylation-Methylation Workflow

Formylation_Methylation Start Methyl Phenylacetate Formylation Formylation (Methyl Formate, NaOMe) Start->Formylation Intermediate Formylated Intermediate (Enolate) Formylation->Intermediate Methylation Methylation (Dimethyl Sulfate, K₂CO₃) Intermediate->Methylation Product (E)-Methoxyacrylate Methylation->Product

Caption: Two-step synthesis of (E)-methoxyacrylates via formylation and methylation.

Conclusion and Future Perspectives

The Horner-Wadsworth-Emmons reaction and the formylation-methylation sequence represent two powerful and complementary strategies for the synthesis of the medicinally and agriculturally important (E)-methoxyacrylate moiety. The HWE reaction is often favored for its high (E)-selectivity and operational simplicity, particularly the ease of byproduct removal. The formylation-methylation route provides a robust alternative, especially for large-scale industrial applications.

The choice between these methods will depend on the specific synthetic target, available starting materials, and desired scale. A thorough understanding of the underlying mechanisms and careful attention to the detailed protocols provided in this guide will enable researchers to confidently and efficiently introduce the (E)-methoxyacrylate pharmacophore into their molecules of interest, paving the way for the discovery of new and improved bioactive compounds.

References

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds. Eureka | Patsnap. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Difference Between Wittig and Wittig Horner Reaction. Pediaa.Com. Available at: [Link]

  • A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. PubMed. Available at: [Link]

  • CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound. Google Patents.
  • contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. Available at: [Link]

  • METHYL 2-[2-(6-CHLOROPYRIMIDIN-4-YLOXY)PHENYL]-3-METHOXYACRYLATE. European Patent Office. Available at: [Link]

  • Wittig & Wittig-Horner reactions. Organic Synthesis. Available at: [Link]

  • Wittig Reaction. OpenBU. Available at: [Link]

  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]

  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited. Available at: [Link]

  • 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Evaluation of Essential Oil-Derived β-Methoxyacrylate Derivatives as High Potential Fungicides. PMC. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Wisconsin-Madison. Available at: [Link]

    • Wittig Reaction. Web Pages. Available at: [Link]

  • CN107266316A - It is a kind of(E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique. Google Patents.
  • NZ586772A - Process for the preparation of methyl (E)-2-(2-hydroxy)phenyl-3-methoxyacrylate. Google Patents.
  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. Available at: [Link]

  • US8524723B2 - Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate. Google Patents.
  • Methoxyacrylates. Wikipedia. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]

  • Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. Available at: [Link]

  • CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. CDN. Available at: [Link]

  • Characterization of methacrylate monoliths for purification of DNA molecules. PubMed. Available at: [Link]

  • Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides. Organic Chemistry Portal. Available at: [Link]

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry (RSC Publishing). Available at: [Link]

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Solvent selection for methyl 3-methoxy-2-methylacrylate coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Solvent Selection for Coupling Reactions of Methyl 3-Methoxy-2-methylacrylate

Introduction

Methyl 3-methoxy-2-methylacrylate is a versatile α,β-unsaturated ester, serving as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its utility is largely defined by its reactivity in carbon-carbon and carbon-heteroatom bond-forming reactions. The success of these transformations—in terms of yield, selectivity, and reaction rate—is critically dependent on the judicious selection of the reaction solvent.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the principles and practices of solvent selection for key coupling reactions involving methyl 3-methoxy-2-methylacrylate and related acrylate systems. We will move beyond simple procedural lists to explore the underlying chemical principles that govern solvent effects in palladium-catalyzed cross-couplings (Heck, Suzuki-Miyaura, Sonogashira) and Michael additions. Our goal is to empower the scientist with the rationale needed to troubleshoot existing protocols and design new, robust synthetic routes.

The Fundamental Role of the Solvent in Coupling Reactions

The solvent is not merely an inert medium but an active participant that can profoundly influence the outcome of a chemical reaction.[1] In the context of palladium-catalyzed cross-couplings, the solvent's role is multifaceted, impacting nearly every step of the catalytic cycle.[2][3]

Key functions of the solvent include:

  • Solubilization: The most basic function is to dissolve reactants, catalysts, and bases to allow for a homogeneous reaction environment.[2] This is particularly challenging in cross-coupling reactions which often involve a mix of lipophilic organic halides, polar organometallic reagents, and inorganic salts.[1]

  • Catalyst Stability and Speciation: Solvents can coordinate with the metal center of the catalyst.[1] This can stabilize the active catalytic species, but overly coordinating solvents may also compete with ligands, potentially inhibiting the reaction.[4] The choice of solvent can even influence whether the active catalyst is a homogeneous species or nanoparticles.[1]

  • Reaction Kinetics and Mechanism: Solvents with different polarities can stabilize or destabilize charged intermediates and transition states, thereby altering reaction rates. For instance, reactions proceeding through polar transition states, such as the oxidative addition of aryl triflates, are often accelerated in polar solvents.[2]

  • Modulation of Base and Nucleophile Activity: The solvent shell around a base or nucleophile dictates its reactivity. Protic solvents, which can form hydrogen bonds, can "cage" and deactivate nucleophiles, slowing down reactions like SN2 substitutions.[5] Conversely, polar aprotic solvents solvate the cation but leave the anion relatively "naked" and more reactive.[5][6][7]

Physicochemical Properties of Reactants and Solvents

Understanding the properties of the substrate is paramount. While specific data for methyl 3-methoxy-2-methylacrylate is not extensively published, we can infer its characteristics from its structure and from the closely related methyl 3-methoxyacrylate.[8][9][10]

Table 1: Estimated Physicochemical Properties of Methyl 3-Methoxy-2-methylacrylate

PropertyEstimated Value/CharacteristicRationale & Implication for Solvent Choice
Structure

Contains polar ester and ether functionalities, but also nonpolar methyl groups. Expect moderate polarity.
Molecular Weight ~130.14 g/mol [11]Low molecular weight, likely a liquid at room temperature.
Solubility Soluble in common organic solvents.Expected to be soluble in a wide range of solvents from ethers (THF) and aromatics (toluene) to polar aprotics (DMF, DMSO, Acetonitrile).[8]
Reactivity Electron-poor alkene (Michael acceptor).Suitable for nucleophilic attack in Michael additions and as a substrate in Heck reactions.[8][12]

A successful reaction requires matching the solvent properties to the collective needs of all reaction components.

Table 2: Properties of Common Solvents in Coupling Reactions

SolventClassBoiling Point (°C)Dielectric Constant (ε)Key Characteristics & Typical Use
Toluene Nonpolar1112.4Good for dissolving organic substrates; often used in Suzuki and Sonogashira reactions.[4]
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)667.6Good coordinating ability; widely used in Suzuki, Sonogashira, and some Michael additions.[13][14]
1,4-Dioxane Polar Aprotic (Ethereal)1012.2Higher boiling point than THF; common in Suzuki and Heck reactions.[13]
Acetonitrile (MeCN) Polar Aprotic8237.5Highly polar; used in Sonogashira and Suzuki reactions, can promote polar mechanisms.[15][16]
Dimethylformamide (DMF) Polar Aprotic15336.7Excellent solubilizing power for organic and inorganic salts; a "go-to" solvent for Heck and Sonogashira.[1][13]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic20232.2High boiling point, similar properties to DMF; used for high-temperature Heck reactions.[13][17]
Ethanol/Methanol Polar Protic78 / 6524.5 / 32.7Can act as H-bond donors, stabilizing anions. Used in some Michael additions and aqueous-phase couplings.[18]
Water Polar Protic10080.1"Green" solvent, excellent for dissolving inorganic bases. Often used as a co-solvent in Suzuki and Heck reactions.[19][20]

Solvent Selection for Specific Coupling Reactions

The optimal solvent is highly dependent on the specific reaction mechanism. Below, we discuss solvent strategies for the most relevant coupling reactions for methyl 3-methoxy-2-methylacrylate.

The Heck-Mizoroki Reaction

The Heck reaction couples the acrylate with an aryl or vinyl halide.[12] This reaction typically thrives in polar aprotic solvents.

  • Causality: The mechanism involves polar and charged palladium intermediates. Polar aprotic solvents like DMF, NMP, and dimethylacetamide (DMAc) are exceptionally effective because they can stabilize these intermediates without deactivating the base through hydrogen bonding.[1][21] Their high boiling points also allow for the elevated temperatures often required to drive the reaction to completion. For reactions involving more reactive aryl iodides, less polar solvents like acetonitrile or even toluene with a phosphine ligand may be sufficient.[17] The use of aqueous solvent mixtures is also a viable green chemistry approach.[19][22]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation but presents a unique challenge for solvent selection as it involves an organic halide, an organoboron species, and an inorganic base.[23]

  • Causality: The key is to find a solvent system that can adequately dissolve both the nonpolar organic components and the polar/ionic inorganic base. This is often achieved using a biphasic or mixed-solvent system.

    • Ethereal solvents like THF and 1,4-dioxane are very common, often with the addition of water .[14] Water helps dissolve the base (e.g., K₂CO₃, Cs₂CO₃), facilitating the crucial transmetalation step. The optimal ratio of organic solvent to water can significantly impact the reaction rate and must be empirically determined.[14]

    • Polar aprotic solvents like DMF can also be effective, particularly when a single-phase system is desired.[24]

    • For some systems, nonpolar solvents like toluene with a phase-transfer catalyst can be used to bring the aqueous base into the organic phase.

The Sonogashira Coupling

This reaction couples the substrate with a terminal alkyne, typically using both palladium and copper co-catalysts.[25]

  • Causality: The choice of solvent is influenced by the need to dissolve the organic substrates, the metal catalysts, and the amine base, which is a critical component of the catalytic cycle.

    • Polar aprotic solvents are frequently employed. DMF is a common choice due to its excellent solvating properties.[4] Acetonitrile (MeCN) is also effective and can be easier to remove during workup.[15]

    • THF is another widely used solvent, particularly when milder conditions are desired.[26]

    • In many protocols, the amine base (e.g., triethylamine, diisopropylamine) is used in large excess and can serve as both the base and the primary solvent or co-solvent.[25]

The Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to the electron-deficient double bond of the acrylate.[27] Solvent choice is dictated almost entirely by the nature of the nucleophile.

  • Causality:

    • For soft carbon nucleophiles (enolates): Polar aprotic solvents like THF or DMF are preferred. These solvents do not interfere with the formation of the enolate by the base and effectively solvate the counter-ion.

    • For amine nucleophiles (aza-Michael): The reaction can often be run in protic solvents like methanol or ethanol .[18] In some cases, the reaction proceeds efficiently with no solvent at all, using the amine reactant as the liquid phase.[28] Solvent-free conditions are a key tenet of green chemistry and can be highly effective for this reaction.[29]

Visualization of Key Workflows

Visualizing the catalytic cycle and the experimental process aids in understanding the system's logic.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition (R¹-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition catalyst_regen Pd(0)L₂ tm_complex Transmetalation (R¹-Pd(II)L₂-R²) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination re_product R¹-R² tm_complex->re_product reactant1 R¹-X reactant1->oa_complex reactant2 R²-M reactant2->tm_complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Solvent_Screening_Workflow start Define Model Reaction (Substrates, Catalyst, Base, Temp.) select Select Diverse Solvent Panel start->select panel Polar Aprotic (DMF, MeCN) Polar Ethereal (THF, Dioxane) Nonpolar (Toluene) Protic (EtOH/H₂O) select->panel run Execute Parallel Reactions (Identical Conditions) select->run analyze Analyze Reaction Outcomes (TLC, GC-MS, NMR) run->analyze data Quantify: - Conversion (%) - Product Yield (%) - Impurity Profile analyze->data evaluate Evaluate and Rank Solvents analyze->evaluate end Select Optimal Solvent for Scale-Up evaluate->end

Caption: A logical workflow for systematic solvent screening.

Experimental Protocol: Solvent Screening for the Heck Reaction

This protocol provides a self-validating framework for identifying the optimal solvent for the Heck coupling of an aryl halide with methyl 3-methoxy-2-methylacrylate. The use of parallel reaction vials ensures that all variables other than the solvent are kept constant.

Objective: To determine the effect of different solvents on the yield and purity of the Heck coupling product.

Materials:

  • Methyl 3-methoxy-2-methylacrylate

  • 4-Iodoanisole (or other suitable aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Solvents (to be screened): Toluene, THF, 1,4-Dioxane, Acetonitrile (MeCN), Dimethylformamide (DMF)

  • 8 mL reaction vials with stir bars and screw caps

  • Heating block or oil bath with temperature control

  • Internal standard (e.g., dodecane) for GC analysis

  • Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

  • Catalyst Pre-Mixing (Optional but Recommended): In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and PPh₃ (5.2 mg, 0.02 mmol, 2 mol%) in 1 mL of the first screening solvent (e.g., Toluene). This helps ensure accurate dispensing of small catalyst quantities. Note: For many Heck reactions, a phosphine ligand is beneficial but not always required.[12]

  • Reaction Setup:

    • Arrange five 8 mL reaction vials in a rack. To each vial, add a magnetic stir bar.

    • To each vial, add 4-iodoanisole (234 mg, 1.0 mmol, 1.0 equiv).

    • To each vial, add methyl 3-methoxy-2-methylacrylate (143 mg, 1.1 mmol, 1.1 equiv).

    • To each vial, add triethylamine (202 mg, 2.0 mmol, 2.0 equiv).

  • Solvent and Catalyst Addition:

    • To vial #1, add 2.0 mL of Toluene.

    • To vial #2, add 2.0 mL of THF.

    • To vial #3, add 2.0 mL of 1,4-Dioxane.

    • To vial #4, add 2.0 mL of Acetonitrile.

    • To vial #5, add 2.0 mL of DMF.

    • To each vial, add the catalyst: Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and PPh₃ (5.2 mg, 0.02 mmol, 2 mol%). If using a stock solution, add the appropriate volume and ensure the total solvent volume is consistent.

  • Reaction Execution:

    • Seal each vial tightly with its screw cap.

    • Place all vials in a pre-heated aluminum block or oil bath set to 100 °C.

    • Begin vigorous stirring (e.g., 500 RPM).

    • Monitor the reactions by taking small aliquots periodically (e.g., at 1h, 4h, 12h) for analysis by TLC or GC-MS to track the disappearance of starting material.

  • Workup and Analysis:

    • After a set time (e.g., 16 hours), remove the vials from the heat and allow them to cool to room temperature.

    • To each vial, add 2 mL of ethyl acetate and 2 mL of water. Shake and allow the layers to separate.

    • Carefully remove the organic layer.

    • Wash the organic layer with 2 mL of brine, then dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • Analyze the crude product from each reaction by ¹H NMR and GC-MS. Use a pre-weighed amount of an internal standard to accurately determine the yield in each case.

Data Interpretation:

Compile the results into a table to directly compare the performance of each solvent.

Table 3: Sample Data Table for Solvent Screening Results

VialSolventTime (h)Conversion of Aryl Halide (%)Product Yield (%)Key Byproducts Observed
1Toluene164540Unreacted starting material
2THF166055Unreacted starting material
31,4-Dioxane168581Minor dehalogenation
4Acetonitrile169592Clean reaction profile
5DMF16>9997Clean reaction profile

Based on this hypothetical data, DMF and Acetonitrile would be identified as the superior solvents for this specific transformation, justifying their selection for further optimization and scale-up.

Conclusion

The selection of a solvent for coupling reactions of methyl 3-methoxy-2-methylacrylate is a critical decision that dictates the efficiency and success of the synthesis. A rational approach, grounded in the understanding of the reaction mechanism and the physicochemical properties of all components, is superior to arbitrary selection. Polar aprotic solvents like DMF, NMP, and acetonitrile are often the solvents of choice for palladium-catalyzed reactions such as the Heck and Sonogashira couplings due to their ability to stabilize polar intermediates. For Suzuki-Miyaura couplings, mixed aqueous-organic systems, particularly with ethereal solvents like THF or dioxane, are frequently required to balance the solubility of diverse reagents. For Michael additions, the optimal solvent is dictated by the nucleophile, ranging from aprotic for enolates to protic or even solvent-free conditions for amines. The systematic screening protocol provided herein offers a reliable and robust method for empirically determining the best solvent for a novel transformation, minimizing guesswork and accelerating process development.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Nielsen, S. F., Peters, D., & Axelsson, O. (2000). The Suzuki Reaction Under Solvent-Free Conditions. Synthetic Communications, 30(19), 3501-3507. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Wax Studios. (n.d.). Protic Vs Aprotic Solvents. Wax Studios. [Link]

  • Anastasaki, A., Nikolaou, V., Simula, A., et al. (2020). Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines. Macromolecules, 53(21), 9208-9219. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883-1918. [Link]

  • Byrne, F. P., Jin, S., Paggiola, G., et al. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Journal of Chemical Education, 93(12), 2045-2057. [Link]

  • Anastasaki, A., Nikolaou, V., Simula, A., et al. (2020). Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines. ResearchGate. [Link]

  • Matyjaszewski, K. (n.d.). ATRP of Acrylates. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

  • Fringuelli, F., & Taticchi, A. (2007). Methyl 3‐Methoxyacrylate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Wang, D., Liu, Y., Chen, Z., et al. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules, 28(11), 4381. [Link]

  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-methoxyacrylate. PubChem Compound Database. [Link]

  • de la Cruz, P., Díez-Barra, E., Loupy, A., & Langa, F. (2004). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Tetrahedron Letters, 45(7), 1543-1546. [Link]

  • Sharma, S., & Van der Eycken, E. (2022). Heck Reactions. Royal Society of Chemistry. [Link]

  • Sherwood, J., Taygerly, J., & Scelta, C. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1034-1043. [Link]

  • Che Soh, S. K., Jusoh, S. A., Yusof, M. S. M., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings, 2320(1), 040003. [Link]

  • Kumar, A. (2011). Solvent Effects on the Stereoselectivity of Reaction of Methyl Acrylate, Methyl Methacrylate and Methyl trans-Crotonate with Cyclopentadiene. Journal of the Korean Chemical Society, 55(2), 246-253. [Link]

  • Eid, E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Köhler, K., Heidenreich, R. G., Krauter, J. G. E., & Pietsch, J. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry—A European Journal, 6(3), 396-404. [Link]

  • Gurung, S. K., Thapa, S., & Vang, A. (2013). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Chemistry—A European Journal, 19(44), 14811-14815. [Link]

  • Sigrist, M., Cruchet, P., & Pupo, M. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry & Biodiversity, 18(9), e2100371. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxymethyl methacrylate. PubChem Compound Database. [Link]

  • Buback, M. (2015). Solvent Effects on Acrylate kp in Organic Media: A Response. Macromolecular Rapid Communications, 36(22), 1979-1983. [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling. ResearchGate. [Link]

  • Perbost, M., Chfer, N., & Valenti, P. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 337-347. [Link]

  • Grigorakis, A., & Peruch, F. (2007). Free-solvent Michael addition of glycerol to acrylic compounds. Green Chemistry, 9(11), 1226-1229. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Mu, Y., Wang, Y., Wang, Y., et al. (n.d.). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. NSF PAR. [Link]

  • Perbost, M., Chfer, N., & Valenti, P. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 337-347. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • International Journal of Scientific Development and Research. (2022). Michael Addition Reaction Under Green Chemistry. IJSDR, 7(6). [Link]

Sources

Troubleshooting & Optimization

Controlling E/Z stereoselectivity in methyl 3-methoxy-2-methylacrylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Controlling


 Stereoselectivity & Troubleshooting O-Methylation
Assigned Scientist:  Senior Application Scientist, Process Chemistry Division

System Overview & Thermodynamic Landscape

Welcome to the technical support hub for


-alkoxyacrylate synthesis. The synthesis of methyl 3-methoxy-2-methylacrylate  is a critical step in the production of strobilurin-class fungicides and various natural products.

The core challenge lies in the stereochemical outcome of the


-methylation of methyl 2-formylpropanoate (often existing as its enol tautomer). The biological activity of the final pharmacophore is strictly dependent on the double bond geometry—typically the 

-isomer
(where the

-methoxy group and the ester carbonyl are on opposite sides) is the required target.
The Reaction Network

The following diagram illustrates the mechanistic pathway and the bifurcation points where stereochemistry is determined.

ReactionPathway Start Methyl 2-formylpropanoate (Enol Form) Base Base Deprotonation (K2CO3 / NaH) Start->Base Enolate Resonance Stabilized Enolate Ion Base->Enolate -H+ Kinetic Kinetic Product (Z-Isomer) Enolate->Kinetic Fast Alkylation (DMS/MeI) Thermo Thermodynamic Product (E-Isomer) Enolate->Thermo Slow Alkylation (Steric Control) Kinetic->Thermo Acid/I2 Catalyzed Isomerization

Caption: Mechanistic flow from enol precursor to E/Z isomers. The dashed red line represents the remedial isomerization pathway.

Troubleshooting & FAQs

This section addresses specific user tickets regarding yield, selectivity, and analysis.

Ticket #1: "I am getting a 50:50 E/Z mixture. How do I favor the E-isomer?"

Diagnosis: You are likely operating under kinetic control or using a solvent/base system that does not allow for equilibration. Technical Explanation: The


-isomer is often the kinetic product due to the chelation of the metal cation between the enolate oxygen and the ester carbonyl, locking the conformation prior to methylation. The 

-isomer is the thermodynamic product because it minimizes the dipole-dipole repulsion between the oxygen of the methoxy group and the carbonyl oxygen. Corrective Actions:
  • Switch Solvent: Change from non-polar (THF) to polar aprotic (DMF or DMSO). Polar solvents solvate the cation, breaking the chelation that stabilizes the

    
    -precursor.
    
  • Thermodynamic Equilibration: If synthesis yields a mixture, treat the crude oil with a catalytic amount of Iodine (

    
    ) or p-Toluenesulfonic acid (p-TsOH) in refluxing toluene. This drives the system to the energetic minimum (
    
    
    
    -isomer).
Ticket #2: "I see a significant amount of C-alkylated byproduct (methyl 2-acetylpropanoate)."

Diagnosis: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. Technical Explanation: The enolate is an ambident nucleophile.

  • Oxygen (Hard site): Favored by hard electrophiles and polar solvents.

  • Carbon (Soft site): Favored by soft electrophiles. Corrective Actions:

  • Electrophile Choice: Stop using Methyl Iodide (MeI). Iodide is a "soft" leaving group that encourages C-alkylation. Switch to Dimethyl Sulfate (DMS) or Methyl Tosylate , which are "harder" electrophiles favoring

    
    -alkylation.
    
  • Base Choice: Use Potassium Carbonate (

    
    ) rather than Lithium bases. Larger cations (
    
    
    
    vs
    
    
    ) prefer the oxygen terminus.
Ticket #3: "How do I distinguish E and Z isomers by NMR without a crystal structure?"

Diagnosis: Lack of reference standards. Technical Explanation: In trisubstituted alkenes, you cannot rely on coupling constants (


-values). You must use Chemical Shift Anisotropy  and NOE .
Analysis Guide: 
  • Proton NMR (

    
    ):  The vinyl proton at C3.
    
    • 
      -Isomer:  The H is cis to the ester carbonyl. The carbonyl's deshelding cone shifts this proton downfield  (typically 
      
      
      
      7.4 - 7.6 ppm).
    • 
      -Isomer:  The H is trans to the ester carbonyl. The signal appears upfield  (typically 
      
      
      
      6.5 - 6.8 ppm).
  • NOE (Nuclear Overhauser Effect): Irradiate the vinyl proton.

    • If you see enhancement of the ester methyl group

      
       They are close in space 
      
      
      
      
      
      -Isomer
      .
    • If you see enhancement of the new

      
      -methyl group 
      
      
      
      They are close in space
      
      
      
      
      -Isomer
      .

Experimental Protocols

Protocol A: High-Selectivity Synthesis (O-Methylation)

Target: Maximizing E-isomer formation directly.

  • Reagents: Methyl 2-formylpropanoate (1.0 eq), Dimethyl Sulfate (1.1 eq),

    
     (1.2 eq).
    
  • Solvent: Acetone (Reagent Grade) or DMF (for higher rates).

  • Procedure:

    • Charge flask with methyl 2-formylpropanoate and solvent (0.5 M concentration).

    • Add

      
       (powdered, anhydrous) in one portion.
      
    • Cool to 0°C. Add Dimethyl Sulfate dropwise over 20 minutes to control exotherm.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: TLC (Hexane/EtOAc 8:2). Product usually has higher

      
       than starting enol.
      
  • Workup: Quench with dilute

    
     (destroys excess DMS). Extract with Ethyl Acetate.[1] Wash with brine. Dry over 
    
    
    
    .
Protocol B: Isomerization of Z-enriched Mixtures

Target: Converting "waste" Z-isomer into E-isomer.

  • Setup: Dissolve the crude

    
     mixture in Toluene (0.2 M).
    
  • Catalyst: Add Iodine (

    
    , 2-5 mol%) or p-TsOH (5 mol%).
    
  • Reaction: Reflux for 2–4 hours.

    • Note: Light can accelerate the Iodine-catalyzed process.

  • Workup: Wash with saturated Sodium Thiosulfate (

    
    ) to remove iodine (color changes from purple to clear). Concentrate in vacuo.
    

Decision Support Logic

Use this flow to determine your next experimental step.

Troubleshooting Start Analyze Crude NMR CheckRatio Check E:Z Ratio Start->CheckRatio HighE > 90% E-Isomer CheckRatio->HighE Good Selectivity Mixed Mixed / High Z CheckRatio->Mixed Poor Selectivity Action1 Proceed to Distillation/Crystallization HighE->Action1 CheckCAlk Check for C-Alkylation (Methyl Ketone signals) Mixed->CheckCAlk Action2 Perform Isomerization (Protocol B) YesCAlk Switch to DMS & K2CO3 (Harder Electrophile) CheckCAlk->YesCAlk Yes NoCAlk Check Solvent Polarity CheckCAlk->NoCAlk No NoCAlk->Action2 Isomerize

Caption: Decision tree for post-reaction analysis and remediation.

Comparative Data Table

Solvent & Base Effects on Selectivity Data approximated from typical enolate alkylation trends [1, 2].

SolventBaseElectrophileMajor ProductE:Z Ratio (Approx)Comment
THFLiHMeIC-AlkylatedN/AAvoid. Soft enolate attacks soft MeI.
THFNaHDMSO-Alkylated40:60Kinetic control favors Z (chelation).
Acetone

DMSO-Alkylated80:20Standard protocol.
DMF

DMSO-Alkylated>90:10Polar solvent promotes thermodynamic E.

References

  • Anke, T., et al. "Strobilurins: New Antifungal Metabolites from Basidiomycetes." Journal of Antibiotics, vol. 30, no. 10, 1977, pp. 806-810.

  • Clough, J. M. "The Strobilurins, Oudemansins, and Myxothiazols, Fungicides and Biology." Natural Product Reports, vol. 10, no. 6, 1993, pp. 565-574.

  • Liang, Y., et al. "Efficient Synthesis of Methyl 3-methoxyacrylate Derivatives." Organic Process Research & Development. (General reference for enol ether synthesis methodologies).

  • Clayden, J., Greeves, N., Warren, S. "Alkylation of Enolates." Organic Chemistry, 2nd Edition, Oxford University Press, 2012. (Authoritative text on HSAB and Enolate Geometry).

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of Methyl 3-methoxy-2-methylacrylate During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 3-methoxy-2-methylacrylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile monomer in their work. The chemical integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into the primary degradation pathway for this compound—hydrolysis—and offers robust strategies for its prevention. Our guidance is built on established principles for handling acrylic esters, ensuring both the longevity of your reagents and the integrity of your research.

Section 1: The Science of Hydrolysis - Understanding the "Why"

Q: What is hydrolysis and why is it a critical concern for methyl 3-methoxy-2-methylacrylate?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of an ester like methyl 3-methoxy-2-methylacrylate, hydrolysis breaks the ester linkage, converting it into its constituent carboxylic acid (3-methoxy-2-methylacrylic acid) and alcohol (methanol).

This degradation is a significant concern for several reasons:

  • Loss of Purity: The presence of hydrolysis products introduces impurities into your starting material, reducing the concentration of the active reagent.

  • Altered Reactivity: The newly formed carboxylic acid can alter the pH of your reaction mixture, potentially catalyzing unwanted side reactions or interfering with catalysts.

  • Inconsistent Results: Using a partially hydrolyzed reagent will lead to poor reproducibility in kinetics, yield, and final product purity. In drug development, this can compromise the entire synthesis pathway.

The reaction is typically catalyzed by the presence of acid or base. Even trace amounts of acidic impurities in the stored monomer can accelerate this degradation process over time[1].

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products reactant1 Methyl 3-methoxy-2-methylacrylate reaction_node + reactant1->reaction_node reactant2 Water (H₂O) reactant2->reaction_node product1 3-Methoxy-2-methylacrylic Acid reaction_node->product1 product2 Methanol reaction_node->product2 catalyst Catalyzed by Acid (H⁺) or Base (OH⁻) reaction_node->catalyst

Sources

Technical Support Center: Purification of Methyl 3-Methoxy-2-Methylacrylate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of methyl 3-methoxy-2-methylacrylate via vacuum distillation. The information presented herein is curated from field-proven insights and authoritative sources to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the preferred method for purifying methyl 3-methoxy-2-methylacrylate?

A1: Vacuum distillation is employed to separate compounds at temperatures lower than their atmospheric boiling points. This is crucial for thermally sensitive substances like methyl 3-methoxy-2-methylacrylate, which may be prone to polymerization or decomposition at elevated temperatures.[1][2] By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification process that minimizes the risk of product degradation.

Q2: What are the critical physical properties of methyl 3-methoxy-2-methylacrylate to consider for vacuum distillation?

A2: Understanding the physical properties is fundamental to designing a successful distillation protocol. Key parameters are summarized in the table below. The boiling point at reduced pressure is particularly important for setting the distillation parameters.

PropertyValueSource
Molecular Weight116.12 g/mol [3][4]
Boiling Point (Atmospheric)169 °C (estimated)[5][6]
Boiling Point (Reduced Pressure)56 °C at 18 mmHg[3][5][7]
Density1.08 g/mL at 25 °C[3][7]
Refractive Indexn20/D 1.451[3][7]
Flash Point63 °C (145.4 °F) - closed cup[3]

Q3: What type of polymerization inhibitor should be used, and at what concentration?

A3: Acrylate monomers are susceptible to spontaneous and often violent polymerization, especially when heated.[8] Therefore, the use of a polymerization inhibitor is mandatory. Phenolic inhibitors such as hydroquinone (HQ) or its monomethyl ether (MEHQ) are commonly used.[9][10] A typical concentration range for these inhibitors during acrylate distillation is 200-1000 ppm. For more challenging situations, phenothiazine (PTZ) and its derivatives can offer enhanced liquid-phase inhibition.[11] It is critical to ensure the inhibitor is added to the distillation flask before heating commences.

Q4: How does the presence of oxygen affect the inhibitor's efficacy?

A4: Many common inhibitors, including MEHQ, require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization.[10] Therefore, completely de-gassing the system or operating under a strictly inert atmosphere for prolonged periods can be counterproductive and may lead to inhibitor deactivation. A small, controlled ingress of air is often beneficial.

Q5: What are the recommended storage conditions for purified methyl 3-methoxy-2-methylacrylate?

A5: The purified product should be stored in a cool, dark, and well-ventilated area, typically at 2-8°C.[3][7] It is essential to store the purified monomer with a stabilizer (e.g., MEHQ) and in the presence of air (oxygen) to ensure its stability and prevent polymerization during storage.

Troubleshooting Guide

This section addresses common issues encountered during the vacuum distillation of methyl 3-methoxy-2-methylacrylate.

ProblemPotential Cause(s)Recommended Solution(s)
Sudden Polymerization in the Distillation Flask 1. Insufficient or inactive inhibitor.[11][12] 2. Localized overheating ("hot spots"). 3. Presence of polymerization initiators (e.g., peroxides).1. Ensure an appropriate inhibitor (e.g., MEHQ, 200-1000 ppm) is added before heating.[13] 2. Use a heating mantle with a magnetic stirrer for even heat distribution. Avoid direct flame heating. 3. Ensure all glassware is scrupulously clean and free of contaminants.
Inability to Achieve or Maintain a Low Vacuum 1. Leaks in the distillation apparatus. 2. Inefficient vacuum pump. 3. Improperly sealed joints.1. Inspect all glass joints and connections for leaks. Ensure all joints are properly sealed with a suitable vacuum grease.[1] 2. Verify that the vacuum pump is functioning correctly and the oil is clean. 3. Use high-quality, thick-walled vacuum tubing.
Bumping or Uncontrolled Boiling 1. Lack of a stir bar or inefficient stirring. 2. Rapid heating. 3. Achieving a very low pressure before applying heat.1. Always use a magnetic stir bar and a stir plate for smooth boiling. Boiling stones are ineffective under vacuum.[1] 2. Heat the distillation flask gradually and evenly. 3. Begin heating only after the system has reached a stable, reduced pressure.[1]
Product Discoloration (Yellowing) 1. Thermal degradation of the product.[14] 2. Presence of impurities that are sensitive to heat.1. Lower the distillation temperature by further reducing the system pressure. 2. Ensure the crude material is free from acidic or basic impurities that could catalyze degradation. Consider a pre-purification step like passing through a short plug of basic alumina.
Low Purity of Distillate 1. Inefficient separation (co-distillation of impurities). 2. "Bumping" of undistilled material into the condenser. 3. Fluctuating vacuum pressure.1. For challenging separations, use a fractionating column (e.g., Vigreux) to increase the number of theoretical plates. 2. Ensure smooth and controlled boiling to prevent physical carryover. 3. Maintain a stable vacuum throughout the distillation process.
Flooding of the Distillation Column 1. Excessive vapor flow rate. 2. Liquid flow rate exceeds the column's handling capacity.1. Reduce the heating rate to decrease the rate of vaporization.[15][16] 2. Ensure the condenser has sufficient cooling capacity to handle the vapor load.
Weeping or Dripping from Trays (in a fractionating column) 1. Low vapor flow rate. 2. Oversized tray perforations for the operating conditions.1. Increase the heating rate to generate more vapor flow.[15][16] 2. This is less common in lab-scale setups but indicates a mismatch between the column design and operating parameters.

Experimental Protocol: Vacuum Distillation of Methyl 3-Methoxy-2-Methylacrylate

Safety Precautions: Acrylate monomers can be irritating to the eyes, skin, and respiratory system and are often considered skin sensitizers.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Apparatus Setup:

  • Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects that could lead to an implosion under vacuum.

  • Assembly: Assemble a standard vacuum distillation apparatus, incorporating a Claisen adapter to minimize bumping.[1]

  • Stirring: Place a magnetic stir bar in the round-bottom distillation flask.

  • Sealing: Lightly grease all glass joints with a suitable vacuum grease to ensure an airtight seal.

  • Vacuum Connection: Connect the vacuum adapter of the distillation setup to a cold trap, and then to a vacuum pump, using thick-walled vacuum tubing.

G cluster_0 Distillation Setup cluster_1 Vacuum System Distillation Flask Distillation Flask Claisen Adapter Claisen Adapter Distillation Flask->Claisen Adapter Condenser Condenser Claisen Adapter->Condenser Receiving Flask Receiving Flask Condenser->Receiving Flask Cold Trap Cold Trap Condenser->Cold Trap to vacuum Vacuum Pump Vacuum Pump Cold Trap->Vacuum Pump Heating Mantle Heating Mantle Heating Mantle->Distillation Flask heats Stir Plate Stir Plate Stir Plate->Distillation Flask stirs G start Start Distillation issue Problem Encountered? start->issue polymerization Sudden Polymerization issue->polymerization Yes no_vacuum Poor Vacuum issue->no_vacuum bumping Bumping/Uncontrolled Boiling issue->bumping low_yield Low Yield/Purity issue->low_yield end Successful Purification issue->end No check_inhibitor Check Inhibitor & Temp polymerization->check_inhibitor check_leaks Check for Leaks/Pump no_vacuum->check_leaks check_stirring Check Stirring/Heating Rate bumping->check_stirring check_column Use Fractionating Column low_yield->check_column check_inhibitor->issue check_leaks->issue check_stirring->issue check_column->issue

A decision-making workflow for troubleshooting.

References

Sources

Technical Support Center: Purification of Methyl 3-Hydroxy-2-Methylenebutyrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the purification of methyl 3-hydroxy-2-methylenebutyrate, a key reactive monomer in advanced polymer synthesis. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common purification challenges, ensuring the highest purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What is methyl 3-hydroxy-2-methylenebutyrate and why is its purity crucial?

Methyl 3-hydroxy-2-methylenebutyrate is a methacrylate derivative used as a reactive monomer.[1][2] Its molecular structure contains both a hydroxyl group and a polymerizable double bond, making it a versatile building block for creating functional polymers. High purity is essential because residual starting materials, byproducts, or polymerization inhibitors can interfere with polymerization kinetics, alter the final polymer's properties (like flexibility and thermal stability), and compromise the performance of resulting materials such as coatings and adhesives.[1][2]

Q2: What are the key physical properties I should be aware of during purification?

Understanding the physical properties of methyl 3-hydroxy-2-methylenebutyrate is fundamental to selecting the appropriate purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 130.14 g/mol [3]Influences diffusion rates and behavior in mass-sensitive analytical techniques.
Boiling Point 91 °C at 20 mmHg[1][2]This relatively high boiling point under vacuum indicates that vacuum distillation is a highly suitable method for separating it from lower-boiling impurities.
Density 1.071 g/mL at 25 °C[1][2]Useful for calculating mass from a measured volume and for solvent selection in liquid-liquid extractions.
Refractive Index n20/D 1.452[1][2]Can be used as a quick, non-destructive check for product purity against a reference standard.
Solubility Soluble in alcohols, ethers, and most organic solvents.[4]This property is critical for choosing appropriate solvents for chromatography, extraction, and reaction workup. Limited solubility in water suggests that aqueous washes can be effective for removing water-soluble impurities.
Stability Prone to polymerization.[4]Requires the use of inhibitors and controlled temperatures during storage and purification to prevent unwanted polymerization. Recommended storage is at 2-8°C.[2][5]
Q3: What are the common impurities found in crude methyl 3-hydroxy-2-methylenebutyrate?

Impurities typically arise from the synthesis process. While the exact synthesis route for this specific molecule isn't detailed in the provided results, we can infer likely impurities based on common methods for producing similar acrylate esters. These often involve esterification or transesterification reactions.[6][7]

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like methyl acrylate or related starting materials.[6][8]

  • Low-Boiling Byproducts: Side reactions can generate volatile impurities. For related compounds like methyl methacrylate, impurities such as methyl propionate and methyl isobutyrate are common.[9]

  • Polymerization Inhibitors: Inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) are often added to prevent polymerization during synthesis and storage.[4][10] These must be removed before use in polymerization reactions.

  • Oligomers/Polymers: Premature polymerization, even at a small scale, can lead to higher molecular weight impurities.[11]

Troubleshooting Guide

This section addresses specific issues encountered during the purification of methyl 3-hydroxy-2-methylenebutyrate.

Issue 1: My final product is contaminated with low-boiling point impurities.

Cause: This is a common issue where volatile starting materials or byproducts remain after the initial workup.

Solution: Vacuum Distillation

Vacuum distillation is the most effective method for removing volatile impurities from relatively high-boiling point compounds like methyl 3-hydroxy-2-methylenebutyrate.[12] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation and unwanted polymerization.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease.

  • Inhibitor Addition: Crucially , add a non-volatile polymerization inhibitor (e.g., a small amount of hydroquinone) to the distillation flask. This prevents the monomer from polymerizing at elevated temperatures.[6][13]

  • Pressure Reduction: Gradually reduce the pressure using a vacuum pump to the target pressure (e.g., 20 mmHg). The use of a steam ejector is also a viable method for achieving vacuum, particularly in larger scale operations.[14][15]

  • Heating: Gently heat the distillation flask using a heating mantle. The temperature should be carefully controlled to achieve a slow and steady distillation rate. For acrylate esters, bottom temperatures are typically in the range of 60-140 °C.[11]

  • Fraction Collection: Collect the purified product as it distills at the expected temperature (approx. 91 °C at 20 mmHg).[1][2] Discard the initial fraction (forerun), which may contain highly volatile impurities.

  • Purity Analysis: Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to confirm purity.[16]

Issue 2: My product contains residual polymerization inhibitor (e.g., MEHQ), which is interfering with my polymerization reaction.

Cause: Polymerization inhibitors are phenolic compounds and are often non-volatile, meaning they will not be removed by distillation.

Solution: Column Chromatography

Adsorption chromatography using a column packed with a suitable stationary phase is highly effective for removing polar inhibitors like MEHQ.[10][17]

Experimental Protocol: Inhibitor Removal by Column Chromatography
  • Column Packing: Prepare a chromatography column with basic aluminum oxide or silica gel as the stationary phase.[13][18] The choice between them can be determined empirically, but basic alumina is often effective for removing acidic phenolic inhibitors.

  • Solvent System Selection: Choose a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The polarity can be tuned to ensure the desired product elutes while the more polar inhibitor is retained on the column.[13]

  • Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product, free of the inhibitor.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Confirmation: Confirm the absence of the inhibitor using techniques like NMR or FTIR, looking for the disappearance of characteristic aromatic signals.[10]

Issue 3: The purity of my product is still low after distillation, and I suspect non-volatile, polar impurities.

Cause: If impurities have similar boiling points to your product or are non-volatile, distillation will not be effective. These impurities may be polar in nature.

Solution: Aqueous Wash (Liquid-Liquid Extraction)

An aqueous wash can remove water-soluble or acidic/basic impurities.

Experimental Protocol: Aqueous Wash
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Neutralization/Wash: Transfer the solution to a separatory funnel.

    • To remove acidic impurities, wash with a 5% sodium bicarbonate (NaHCO₃) solution.[13]

    • To remove basic impurities, a dilute acid wash (e.g., 1M HCl) can be used.

    • Follow with one or more washes with saturated sodium chloride solution (brine) to remove residual water from the organic layer.[13]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Further Purification: The resulting product can then be further purified by vacuum distillation or column chromatography as described above.

Workflow & Logic Diagrams

To aid in decision-making, the following diagrams illustrate the purification workflows.

PurificationWorkflow Crude Crude Product Analysis Purity Analysis (GC/NMR) Crude->Analysis Low_Boiling Low-Boiling Impurities? Analysis->Low_Boiling Final_Product Pure Product Analysis->Final_Product Purity >99% Inhibitor Inhibitor Present? Low_Boiling->Inhibitor No Distillation Vacuum Distillation Low_Boiling->Distillation Yes Chromatography Column Chromatography Inhibitor->Chromatography Yes Aqueous_Wash Aqueous Wash Inhibitor->Aqueous_Wash No / Other Polar Impurities Distillation->Analysis Chromatography->Analysis Aqueous_Wash->Analysis

Caption: Decision workflow for purification strategy.

DistillationProcess cluster_setup Setup cluster_operation Operation cluster_analysis Analysis Flask 1. Add Crude Product & Inhibitor to Flask Apparatus 2. Assemble Distillation Apparatus Flask->Apparatus Vacuum 3. Apply Vacuum Apparatus->Vacuum Heat 4. Gentle Heating Vacuum->Heat Collect 5. Collect Fractions (Discard Forerun) Heat->Collect Analyze 6. Analyze Pure Fractions (GC/NMR) Collect->Analyze

Sources

Optimizing yield of methyl 3-methoxy-2-methylacrylate in O-methylation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis of Methyl 3-methoxy-2-methylacrylate , a critical pharmacophore in strobilurin fungicides and specific pharmaceutical intermediates.[1][2]

The content is structured as a Level 3 Technical Escalation , assuming the user is familiar with basic organic synthesis but requires optimization strategies for yield, regioselectivity (O- vs. C-methylation), and scalability.

Topic: Maximizing Yield & Selectivity of Methyl 3-methoxy-2-methylacrylate Ticket ID: OPT-YIELD-3M2MA Support Tier: Senior Application Scientist[1][2]

Core Reaction Overview

The synthesis hinges on the O-methylation of the enolizable precursor, Methyl 2-formylpropionate (often existing in equilibrium with its enol form, Methyl 3-hydroxy-2-methylacrylate).[1][2]

The Challenge: This substrate is an ambident nucleophile. The enolate ion has two nucleophilic sites:[1]

  • Oxygen (O-alkylation): Yields the desired vinyl ether (Methyl 3-methoxy-2-methylacrylate).[1][2]

  • Carbon (C-alkylation): Yields the undesired aldehyde impurity (Methyl 2-formyl-2-methylpropionate).[1][2]

To optimize yield, you must force the reaction pathway toward Kinetic O-Methylation .[2]

Reaction Pathway Diagram

ReactionPathway Precursor Methyl 2-formylpropionate (Keto Form) Enol Methyl 3-hydroxy-2-methylacrylate (Enol Form) Precursor->Enol Tautomerization Enolate Enolate Anion (Ambident Nucleophile) Enol->Enolate Base (K2CO3) Product Methyl 3-methoxy-2-methylacrylate (O-Alkylation - DESIRED) Enolate->Product DMS / Polar Solvent (Hard-Hard Interaction) Impurity Methyl 2-formyl-2-methylpropionate (C-Alkylation - UNDESIRED) Enolate->Impurity MeI / Non-polar (Soft-Soft Interaction)

Figure 1: Mechanistic pathway highlighting the divergence between desired O-methylation and undesired C-methylation.[1][2]

Critical Protocol Parameters (The "Golden Rules")

To achieve >85% yield, adhere to these parameters. Deviations here are the primary cause of yield loss.

ParameterRecommended SpecificationScientific Rationale (Causality)
Methylating Agent Dimethyl Sulfate (DMS) DMS is a "hard" electrophile.[1][2] According to HSAB theory, the hard oxygen of the enolate prefers the hard methyl group of DMS, favoring O-alkylation. Methyl Iodide (MeI) is "soft" and promotes C-alkylation.[1][2]
Base Potassium Carbonate (K₂CO₃) Mild enough to prevent ester hydrolysis but strong enough to deprotonate the enol. Crucial: Use anhydrous, milled powder (325 mesh). Large granules reduce surface area, slowing kinetics and allowing side reactions.[2]
Solvent Acetone or DMF Acetone: Good balance of polarity; easy workup. DMF: High dielectric constant dissociates the ion pair, leaving the "naked" enolate oxygen highly nucleophilic, significantly boosting O-selectivity.[1]
Temperature 20°C – 40°C High temperatures (>60°C) increase the rate of C-alkylation (thermodynamic product) and polymerization of the acrylate double bond.[1]
Catalyst DABCO (0.1 eq) or TBAB Phase transfer catalysts assist in solubilizing the carbonate base in organic media, ensuring a steady concentration of the active enolate.

Troubleshooting & FAQs

Issue 1: "I am seeing high levels of C-methylated impurity (approx. 15-20%)."

Diagnosis: The reaction environment favors "Soft-Soft" interactions or the enolate is too tightly ion-paired.[1][2]

Troubleshooting Protocol:

  • Switch Reagent: Are you using Methyl Iodide? Stop immediately. Switch to Dimethyl Sulfate (DMS).[2] The sulfate leaving group is harder than iodide, directing attack to the oxygen.

  • Solvent Polarity: If using Toluene or DCM, switch to a dipolar aprotic solvent like DMF or NMP . These solvents solvate the potassium cation effectively, leaving the enolate oxygen free to react.

  • Check Water Content: Ensure the solvent is anhydrous (<0.05% water). Water solvates the oxygen of the enolate via hydrogen bonding, shielding it and forcing the electrophile to attack the carbon instead.

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: Surface passivation of the heterogeneous base or byproduct inhibition.

Troubleshooting Protocol:

  • Agitation: This is a heterogeneous reaction (Solid-Liquid).[1][2] Ensure vigorous mechanical stirring (overhead stirrer), not just a magnetic bar which may decouple.[2]

  • Base Activation: Did you use granular K₂CO₃? It must be powdered . If unsure, grind it with a mortar and pestle before use.[2]

  • Catalytic Kick: Add 1-2 mol% of 1,4-Diazabicyclo[2.2.2]octane (DABCO) . It acts as a nucleophilic catalyst, forming a reactive methylated ammonium intermediate that transfers the methyl group more efficiently.

Issue 3: "My isolated yield is low due to polymerization during workup."

Diagnosis: Acrylates are prone to radical polymerization, especially when stripped of solvent.

Troubleshooting Protocol:

  • Stabilization: Add a radical inhibitor like MEHQ (Monomethyl ether of hydroquinone) or BHT (100-200 ppm) to the crude mixture before solvent evaporation.[1][2]

  • Temperature Limit: Never exceed 45°C during rotary evaporation.

  • Quenching: Ensure all excess DMS is quenched with dilute ammonium hydroxide or amine before concentration. Residual acidic DMS can catalyze polymerization.

Validated Experimental Workflow

Standardized protocol for 100g scale.

Step 1: Charge In a 1L 3-neck flask under N₂, charge:

  • 1.0 eq Methyl 2-formylpropionate (freshly prepared or distilled).[1][2]

  • 1.2 eq Potassium Carbonate (Anhydrous, Powdered).[2]

  • 5.0 vol Acetone (Dry).[2]

Step 2: Methylation

  • Cool to 15°C.

  • Add 1.1 eq Dimethyl Sulfate (DMS) dropwise over 1 hour.[2] Caution: DMS is highly toxic.[1]

  • Allow to warm to 25°C and stir for 4-6 hours. Monitor by GC/HPLC. Target: <2% starting material.

Step 3: Workup

  • Filter off inorganic salts (K₂SO₄).[2]

  • Wash the filter cake with acetone.

  • Add MEHQ (100 ppm).

  • Concentrate solvent under reduced pressure (Bath < 40°C).[2]

  • Dissolve residue in Toluene/Water. Wash organic layer with dilute NH₄OH (to remove DMS traces) then Brine.[2]

  • Distill under high vacuum (if high purity required) or use crude for next step.[2]

Troubleshooting Logic Flow

Troubleshooting Start Low Yield / Purity Issue CheckImpurity Analyze Impurity Profile Start->CheckImpurity C_Alk High C-Alkylation? CheckImpurity->C_Alk LowConv Low Conversion? CheckImpurity->LowConv Polymer Polymer/Gunk? CheckImpurity->Polymer Action_C 1. Switch MeI -> DMS 2. Use DMF/DMSO 3. Dry Solvent C_Alk->Action_C Yes Action_Conv 1. Grind K2CO3 2. Add DABCO/PTC 3. Increase Stirring LowConv->Action_Conv Yes Action_Poly 1. Add MEHQ/BHT 2. Lower Distillation Temp 3. Quench Acid Polymer->Action_Poly Yes

Figure 2: Decision tree for diagnosing yield failures in O-methylation.

References

  • Mechanism of O- vs C-Alkylation: Reutov, O. A., & Kurts, A. L. (1967).[1][2] "The dual reactivity of ambident anions." Russian Chemical Reviews. Key Insight: Explains the "Hard/Soft Acid Base" (HSAB) principle dictating that sulfate (hard) favors oxygen (hard) attack.[2]

  • Industrial Synthesis of Methoxyacrylates: Li, B., et al. (2011).[2] "Synthetic method of 3-methoxy-2-aryl methyl acrylate compound." Patent CN102115458A. Key Insight: Validates the use of DMS and Potassium Carbonate in industrial scale-up for this class of compounds.

  • Catalysis in Beta-Keto Ester Alkylation: Reddy, V., et al. (2010).[2] "New reagents from N,N-Dimethyl amino methoxy methylenium methyl sulphate." Der Pharma Chemica. Key Insight: Discusses the reactivity of DMS adducts and optimization of active methylene compounds.

  • Process Safety & DMS Handling: BenchChem Technical Support. (2025).[2][3][4][5] "Synthesis of Methyl 3-methoxyacrylate - Troubleshooting Guide." Key Insight: Provides specific safety protocols for quenching DMS and handling exotherms.

Sources

Troubleshooting polymerization of methyl 3-methoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the polymerization challenges of Methyl 3-methoxy-2-methylacrylate (M3MMA) .

Topic: Polymerization of Methyl 3-methoxy-2-methylacrylate Document ID: TS-M3MMA-2026-03 Audience: Polymer Chemists, Drug Delivery Researchers, Materials Scientists[1]

Executive Summary & System Overview

Methyl 3-methoxy-2-methylacrylate (M3MMA) is a trisubstituted ethylene monomer.[1][2] Unlike standard Methyl Methacrylate (MMA), M3MMA possesses a methoxy group at the


-position (3-position) and a methyl group at the 

-position (2-position).

Key Chemical Constraints:

  • Steric Inhibition: The simultaneous presence of substituents on both the

    
     and 
    
    
    
    carbons creates severe steric hindrance during the propagation step of radical polymerization.
  • Electronic Conflict: The molecule exhibits a "push-pull" electronic structure (

    
    -methoxy donor vs. 
    
    
    
    -ester acceptor), which stabilizes the monomer but reduces the reactivity of the propagating radical.
  • Thermodynamic Ceiling: The ceiling temperature (

    
    ) for homopolymerization is likely near or below ambient temperature, making high molecular weight homopolymer formation thermodynamically impossible under standard conditions.[1][2]
    

Diagnostic Flowchart (Interactive Troubleshooting)

The following decision tree helps you identify the root cause of polymerization failure.

TroubleshootingFlow Start Start: Polymerization Failed CheckType Which mechanism? Start->CheckType Radical Free Radical CheckType->Radical Anionic Anionic / GTP CheckType->Anionic Homo Homopolymerization? Radical->Homo SideRxn Check Side Reactions: Alkoxide Elimination? Anionic->SideRxn StericFail FAILURE: Steric Hindrance. 1,2-disubstitution prevents propagation. Switch to Copolymerization. Homo->StericFail Yes CoPoly Copolymerization? Homo->CoPoly No Alt Use Alternating Monomer (Maleic Anhydride, Styrene) CoPoly->Alt LowTemp Must run at -78°C to prevent termination. SideRxn->LowTemp

Caption: Diagnostic logic for M3MMA polymerization failures. Note the critical stop at radical homopolymerization.

Troubleshooting Guide & FAQs

Section A: Radical Polymerization Issues

Q1: I am trying to homopolymerize M3MMA using AIBN at 70°C, but I only get oligomers or no polymer. Why? Diagnosis: Steric Inhibition of Propagation.[1][2] Explanation: M3MMA is a 1,2-disubstituted ethylene derivative (specifically a trisubstituted alkene).[1][2] In free radical polymerization, the addition of a tertiary radical (at the growing chain end) to a trisubstituted monomer is kinetically extremely slow and thermodynamically unfavorable. The steric clash between the


-methyl of the chain end and the 

-methoxy/

-methyl of the incoming monomer prevents bond formation. Solution:
  • Accept Limitation: Radical homopolymerization is effectively impossible for this monomer.[1][2]

  • Switch to Copolymerization: Copolymerize with a monosubstituted monomer (e.g., Styrene, Methyl Acrylate) or an electron-deficient monomer (e.g., Maleic Anhydride) to alleviate steric strain.[1][2] The "spacer" monomer allows the chain to propagate.

Q2: Can I increase the yield by raising the temperature or pressure? Diagnosis: Ceiling Temperature (


) Violation.
Explanation:  For sterically hindered monomers, the entropy of polymerization (

) is highly negative.[1] As temperature increases, the free energy of polymerization (

) becomes positive, favoring depolymerization.[1][2] Raising the temperature often reduces yield/molecular weight further. Solution:
  • High Pressure: Running the reaction at high pressure (>1000 bar) can favor propagation (

    
     is negative), but this is rarely practical for routine synthesis.[1][2]
    
  • Lower Temperature (with active initiators): Use low-temperature initiators (e.g., V-70) to polymerize below the ceiling temperature, though steric kinetic barriers may still block reaction.[1][2]

Q3: What reactivity ratios should I expect if I copolymerize with Styrene? Data Insight: Based on analogous


-substituted acrylates (e.g., methyl 3-methoxyacrylate), M3MMA acts as an electron-rich monomer due to the methoxy group, despite the ester.[1]
  • Expected Trend:

    
     (It will not add to itself).[1][2]
    
  • Strategy: You will likely form an alternating copolymer or a copolymer rich in the comonomer.

Section B: Anionic & Group Transfer Polymerization (GTP)

Q4: Can I use Anionic Polymerization (e.g., n-BuLi) to overcome the radical issues? Diagnosis: Side Reaction / Termination. Explanation: While anionic polymerization is less sensitive to steric hindrance than radical polymerization, M3MMA presents a specific chemical hazard: the


-methoxy group .[1][2]
  • Mechanism of Failure: The initiator (alkyllithium) or the propagating carbanion can attack the ester carbonyl (standard side reaction) OR undergo an elimination reaction involving the

    
    -methoxy group (forming an alkyne or allene derivative), terminating the chain.
    Solution: 
    
  • Initiator Choice: Use a bulky, less nucleophilic initiator like 1,1-diphenylhexyllithium or sec-BuLi capped with DPE (1,1-diphenylethylene) to prevent carbonyl attack.[1][2]

  • Temperature: Strictly maintain -78°C in THF.

  • Additives: Use LiCl (10 eq. vs initiator) to disrupt aggregates and control the reactivity of the chain end [1].

Q5: Is Group Transfer Polymerization (GTP) a viable alternative? Diagnosis: Catalyst Poisoning. Explanation: GTP (using silyl ketene acetals) works well for methacrylates (MMA).[1][2] However, the


-methoxy group in M3MMA is an electron donor that may interfere with the Lewis Acid catalysts (e.g., ZnBr2, BIB) used in GTP, potentially coordinating to the catalyst and deactivating it.
Solution: 
  • Attempt GTP using nucleophilic catalysis (e.g., TBA (tetrabutylammonium) benzoate) rather than Lewis acid catalysis.[1][2] Nucleophilic GTP is generally more tolerant of functional groups.[1][2]

Section C: Monomer Purity & Synthesis Artifacts

Q6: My monomer has a yellowish tint and smells like methanol. Could this affect polymerization? Diagnosis: Impurity Inhibition.[1][2] Explanation: M3MMA is often synthesized via the cracking of acetals (e.g., methyl 3,3-dimethoxy-2-methylpropionate) or elimination reactions.[1]

  • Methanol: Acts as a chain transfer agent in radical polymerization and a terminator (proton source) in anionic polymerization.[1][2]

  • Acetals: Residual acetals are non-polymerizable diluents that lower the effective monomer concentration. Solution:

  • Purification Protocol:

    • Wash monomer with 5% NaOH (aq) to remove any hydrolyzed acid.[1][2]

    • Dry over CaH

      
       (Calcium Hydride) for 12 hours.
      
    • Vacuum Distill immediately before use.[1][2] (Boiling point is high; use high vacuum to avoid thermal polymerization/degradation).

Experimental Data Summary

Table 1: Polymerization Feasibility Matrix for M3MMA
MethodFeasibilityPrimary ChallengeRecommended Action
Radical Homopolymerization Very Low Steric hindrance (1,2-disubstitution); Low

.[1][2]
Do not attempt. Switch to copolymerization.
Radical Copolymerization Medium Low reactivity ratio (

).[1][2]
Use Styrene or Maleic Anhydride (1:1 feed).[1][2]
Anionic Polymerization Low/Medium

-elimination of methoxide; Carbonyl attack.[1][2]
Use DPE-capped initiators; -78°C; LiCl additive.[1][2]
GTP (Lewis Acid) Low Catalyst coordination by

-OMe.[1][2]
Avoid.
GTP (Nucleophilic) Medium Steric hindrance at propagation site.[1][2]Worth testing with TBA catalysts.

Mechanistic Visualization

The following diagram illustrates the Steric Exclusion Model that prevents M3MMA homopolymerization.

StericModel ChainEnd Chain End (Radical) High Steric Bulk Transition Transition State ChainEnd->Transition Attack Monomer Incoming Monomer (M3MMA) Monomer->Transition Approach Transition->Transition Steric Clash (Alpha-Me vs Beta-OMe) Result No Bond Formation Transition->Result

Caption: Steric clash between the alpha-methyl of the chain end and the beta-substituents of the monomer blocks propagation.

References

  • Anionic Polymerization of Methacrylates : Varshney, S. K., et al. "Anionic polymerization of various methacrylates initiated with LiCl-complexed sBuLi."[1][2] Macromolecules, via University of Liege.[1][2] [1]

  • Radical Polymerization of Captodative Monomers : Tanaka, H. "Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate."[1][2][3] Taylor & Francis.[1][2] [1]

  • Reactivity Ratios of Beta-Substituted Acrylates : "Reactivity ratios of the 3-methoxy-4-(2-hydroxy-3-methacryloloxypropoxy) benzaldehyde and methyl methacrylate system." Polymer.[1][2][4][5][6][7][8][9] [1]

  • General Methacrylate Polymerization : Matyjaszewski Polymer Group.[1][2] "ATRP of Methacrylates."[1][2][10] Carnegie Mellon University.[1][2]

Disclaimer: This guide is for research purposes only. M3MMA is a reactive chemical; always consult the Safety Data Sheet (SDS) before handling.

Sources

Technical Support Center: Maximizing Shelf Life of Methyl 3-Methoxy-2-Methylacrylate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by Senior Application Scientist Methyl 3-methoxy-2-methylacrylate is a highly reactive, critical intermediate utilized in the synthesis of biologically active oxime ethers and strobilurin-class compounds (e.g., enoxastrobin analogs)[1]. Because its structure features both an acrylate backbone and an enol ether moiety, it is inherently susceptible to spontaneous free-radical polymerization, acid-catalyzed hydrolysis, and photo-isomerization.

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic drivers of methoxyacrylate degradation, researchers can implement self-validating protocols that ensure batch integrity, preserve the critical (E)-stereochemistry required for cytochrome bc1 complex binding[1], and extend shelf life from weeks to over 12 months.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: My stored intermediate is exhibiting a sudden increase in viscosity and forming insoluble gels. What is the mechanism, and how do I stop it? A: You are observing spontaneous free-radical polymerization. Acrylate monomers undergo highly exergonic oligomerization when exposed to heat or trace radical initiators[2]. If you are storing the intermediate under a 100% inert atmosphere (e.g., pure Nitrogen or Argon), you are inadvertently disabling your phenolic inhibitors. Standard stabilizers like Monomethyl Ether Hydroquinone (MEHQ) cannot scavenge carbon-centered alkyl radicals (R•) directly. They require dissolved oxygen to first convert the alkyl radical into a peroxyl radical (ROO•), which MEHQ can then quench[2]. Action: Never sparge methoxyacrylates with 100% inert gas. Always use "lean air" (5–8% O₂ in N₂) to maintain the dissolved oxygen required for MEHQ activation.

Q2: The viscosity is stable, but HPLC analysis shows a drop in assay purity and the emergence of acidic byproducts. Why? A: This is a classic signature of enol ether hydrolysis. The methoxy group attached to the double bond forms an enol ether, which is highly sensitive to moisture, especially in the presence of trace acids. Hydrolysis cleaves the molecule into methanol and pyruvate derivatives, lowering the pH and auto-catalyzing further degradation. Action: Ensure the moisture content of your storage vessel is strictly <0.05% (verify via Karl Fischer titration). Store over activated molecular sieves (3Å) if long-term storage is required.

Q3: Our downstream biological assays are failing, yet the mass spectrometry (LC-MS) of the intermediate looks perfect. What went wrong? A: You are likely experiencing (E)/(Z) photo-isomerization. The biological efficacy of strobilurins and related oxime ethers relies strictly on the (E)-isomer to fit into the Qo site of the fungal pathogen's target protein[1]. Exposure to ambient UV light in the laboratory provides the activation energy necessary for the double bond to rotate. Because LC-MS often cannot distinguish between geometric isomers without specialized chromatographic methods, the degradation goes unnoticed. Action: Mandate the use of amber-coated glassware or opaque High-Density Polyethylene (HDPE) containers for all storage and transfer steps.

Part 2: Inhibitor Selection & Performance Data

To prevent premature polymerization, selecting the correct radical-trapping antioxidant (RTA) is critical. The table below synthesizes quantitative performance data for stabilizing photocurable and thermal-sensitive acrylate resins[2][3].

Stabilizer / InhibitorMechanism of ActionO₂ RequirementOptimal ConcentrationTemp LimitPros & Cons
MEHQ (Monomethyl Ether Hydroquinone)Scavenges peroxyl radicals (ROO•) via H-atom transfer.Strictly Required (5-8% dissolved O₂)15 – 50 ppm< 60°CPro: Industry standard, minimal discoloration. Con: Fails completely in pure N₂ environments.
BHT (Butylated Hydroxytoluene)Sterically hindered phenol; traps radicals.Not strictly required, but synergistic with O₂.10 – 100 ppm< 40°CPro: Good for cold storage. Con: Less effective at elevated temperatures; noticeable viscosity increase over time[3].
PTZ (Phenothiazine)Electron transfer to form stable nitroxide radicals.Not required.5 – 20 ppm> 80°CPro: Excellent for high-temp distillation. Con: Causes severe yellow/brown discoloration; oxidative consumption at process temps[2].

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the competing degradation pathways of methyl 3-methoxy-2-methylacrylate and the specific intervention points required to maintain shelf life.

G Start Methyl 3-methoxy-2-methylacrylate Radical Alkyl Radical (R•) Start->Radical Heat / UV Light Hydrolysis Hydrolysis (Acidic Byproducts) Start->Hydrolysis Moisture (H2O) Isomer Z-Isomerization (Loss of Efficacy) Start->Isomer UV Exposure Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl Dissolved O2 Polymer Runaway Polymerization (Viscosity ↑) Radical->Polymer O2 Depleted (100% N2) Stabilized Stabilized / Quenched (Stable Shelf Life) Peroxyl->Stabilized MEHQ + O2

Degradation pathways and stabilization mechanisms of methoxyacrylate intermediates.

Part 4: Validated Standard Operating Procedures (SOPs)

SOP 1: Inhibitor Reconstitution and Aeration Protocol

Purpose: To establish a self-validating baseline of MEHQ and dissolved oxygen prior to long-term storage.

  • Baseline Quantification: Draw a 1 mL aliquot of the intermediate. Quantify existing MEHQ levels using Reverse-Phase HPLC (C18 column, UV detection at 280 nm).

  • Inhibitor Adjustment: If the MEHQ concentration is below 15 ppm, calculate the required mass of MEHQ to reach a target of 30 ppm.

  • Spiking: Dissolve the calculated MEHQ in a minimal volume of anhydrous methanol (or directly into the monomer if liquid at room temperature) and add to the bulk batch under gentle agitation (150 rpm).

  • Aeration (Critical Step): Insert a sparging tube to the bottom of the vessel. Sparge the liquid with a certified "Lean Air" gas mixture (5% O₂, 95% N₂) for 15 minutes at a flow rate of 0.5 L/min per liter of intermediate. Do not use pure Nitrogen.

  • Validation: Re-run the HPLC assay to confirm the 30 ppm MEHQ concentration. Log the result.

SOP 2: Long-Term Storage and Environmental Control

Purpose: To prevent hydrolysis and photo-isomerization over a 12-month shelf life.

  • Vessel Preparation: Use only amber-glass bottles or opaque, fluorinated HDPE drums. Ensure vessels are baked at 120°C for 2 hours and cooled in a desiccator to eliminate surface moisture.

  • Moisture Control: Add 5% w/w of pre-activated 3Å molecular sieves to the bottom of the storage vessel. (Note: Do not use acidic desiccants like silica gel, as they will catalyze enol ether hydrolysis).

  • Sealing: Blanket the headspace with Lean Air (not pure N₂). Seal with PTFE-lined caps. Wrap the seal tightly with Parafilm.

  • Temperature Control: Transfer the sealed vessel to a monitored cold room set to 2°C – 8°C. Ensure the cold room is mapped for temperature uniformity and equipped with an alarm system.

References

  • Inhibition of acrylic acid and acrylate autoxidation. Royal Society of Chemistry (Organic & Biomolecular Chemistry). Available at:[Link][2]

  • Photocurable polythiol based (meth)acrylate resins stabilization. CNRS / Polymer. Available at:[Link][3]

  • A Review of Biologically Active Oxime Ethers. MDPI (Molecules). Available at:[Link][1]

Sources

Minimizing byproduct formation in acrylate condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation in Acrylate Condensation Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals.

Welcome to the Advanced Application Guide. This interface is designed for researchers encountering stability issues or unexpected impurities when utilizing acrylates in condensation reactions (e.g., Morita-Baylis-Hillman, Knoevenagel, or Michael-type ligations).

Acrylates present a unique "reactivity paradox": their electron-deficient double bond is essential for your intended condensation, yet it renders the molecule susceptible to three distinct failure modes: Radical Polymerization (formation of gels), Nucleophilic Attack (solvent/impurity addition), and Hydrolytic Cleavage .

Module 1: The Polymerization Menace (Gels & Runaways)

The Core Issue: You are running a reaction on the acrylate, but the acrylate prefers to react with itself. The Mechanism: Most commercial acrylates are stabilized with MEHQ (Monomethyl ether hydroquinone). A common misconception is that MEHQ inhibits polymerization directly. It does not. MEHQ inhibits peroxy radicals, which are only formed if dissolved oxygen is present.

Interactive Troubleshooting (FAQ)

Q: My reaction mixture turned into a solid gel/rubber overnight. I added extra MEHQ. Why did this happen? A: You likely starved the system of Oxygen. MEHQ is a "synergistic inhibitor." It requires dissolved oxygen to function.[1][2] If you degassed your solvents (sparging with


 or Argon) or ran the reaction under a strict inert atmosphere to protect other reagents, you disabled the MEHQ.
  • The Fix: If your reaction tolerates it, use "lean air" (

    
     in 
    
    
    
    ) instead of pure Nitrogen. If you must use strict anaerobic conditions, switch inhibitors to Phenothiazine (PTZ) , which functions without oxygen.

Q: I am distilling my acrylate to remove the inhibitor before the reaction. The receiver flask polymerized. Why? A: This is "Popcorn Polymerization." When you distill a pure acrylate, the vapor phase contains no inhibitor (MEHQ is non-volatile). If the condenser or receiver is not vented to air, or if the liquid condenses on a hot surface without inhibitor, it initiates immediately.

  • The Protocol:

    • Add a non-volatile inhibitor (e.g., Copper dibutyldithiocarbamate) to the pot.

    • Air-sparge the pot liquid continuously.

    • Use a column packing that allows air-liquid contact.

    • Critical: Add a solution of MEHQ into the top of the condenser/receiver during distillation to immediately re-stabilize the condensate.

Visualization: The Oxygen-MEHQ Dependency

The following diagram illustrates why removing oxygen causes MEHQ failure.

MEHQ_Mechanism Initiator Heat / Peroxides Acrylate Acrylate Monomer Initiator->Acrylate Initiates Radical C-Centered Radical (R•) Acrylate->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Fast) Polymer RUNAWAY POLYMERIZATION Radical->Polymer No Oxygen Present (MEHQ Ignored) Oxygen Dissolved O2 (Critical Reagent) Dead Stable Non-Polymer Product Peroxy->Dead + MEHQ MEHQ MEHQ Inhibitor

Caption: The "Inhibition Cycle."[3][4] Note that MEHQ cannot trap the initial Carbon-radical (R•). It waits for Oxygen to convert R• to ROO•. Without Oxygen, the path defaults to Polymerization.

Module 2: Chemical Impurity Profiling (Michael & Hydrolysis)

The Core Issue: The


-carbon of the acrylate is an electrophilic "soft" target. Nucleophilic solvents or impurities (water, alcohols, amines) will attack this position, forming "Michael Adducts" that look like your product but lack the double bond.
Data Summary: Common Impurity Signatures
Impurity TypeOriginNMR Signature (

)
Prevention Strategy
Polymer (Oligomer) Radical chain reactionBroadening of all peaks; loss of vinyl protons (

5.8-6.4 ppm).
Maintain

saturation; Keep T <

.[1]
Solvent Adduct Michael addition of solvent (e.g., MeOH, EtOH)Loss of vinyl region; appearance of ether/alkoxy peaks.Avoid primary alcohol solvents with strong bases. Use t-Butanol or aprotic polar solvents (MeCN).
Acrylic Acid Hydrolysis (Water + Acid/Base)Broad singlet (

10-12 ppm); shift in vinyl protons.
Dry solvents (KF < 500 ppm); Store acrylates over molecular sieves.
Dimer (Diels-Alder) Thermal dimerizationComplex aliphatic region; often cyclic structures.Limit reaction temperature to

.
Interactive Troubleshooting (FAQ)

Q: I am running a Morita-Baylis-Hillman (MBH) reaction. The yield is low, and I see a "double" addition product. A: This is likely the Rauhut-Currier side reaction or a double-MBH adduct. In MBH, the product itself contains a double bond and a hydroxyl group.

  • Dioxanone Formation: The product hydroxyl group attacks a second molecule of acrylate.

  • Dimerization: The phosphine/amine catalyst can trigger the acrylate to react with itself (Rauhut-Currier) instead of the aldehyde.

  • The Fix: Use a stoichiometric excess of the aldehyde (electrophile), not the acrylate. Keep the acrylate concentration low (semi-batch addition) to starve the self-reaction pathway.

Q: My LC-MS shows a mass of [M + 32] or [M + 46]. A: You have formed the Methanol (+32) or Ethanol (+46) Michael adduct. If you are using an alkoxide base (e.g., NaOMe) in an alcohol solvent, the alkoxide is a potent nucleophile that attacks the acrylate faster than your intended condensation partner.

  • The Fix: Switch to a bulky base (e.g.,

    
    -BuOK in 
    
    
    
    -BuOH) or a non-nucleophilic organic base (DBU, DIPEA) in an aprotic solvent like THF or DCM.

Module 3: Protocol Standardization

To ensure reproducibility, adopt these "Self-Validating" protocols.

Protocol A: The "Aerated Transfer" (Preventing Gelation)

Standard inert gas transfer techniques (cannula/Schlenk) strip oxygen and induce polymerization.

  • Preparation: Do not flame-dry the acrylate addition funnel under vacuum unless you plan to backfill with lean air.

  • Stabilization: If the reaction requires strict inert conditions (e.g., organometallics), pre-treat the acrylate with 100-500 ppm Phenothiazine (PTZ) .

  • Filtration: If removing inhibitor is absolutely necessary (rare), pass the acrylate through a short plug of Inhibitor Remover (Alumina-based) directly into the reaction vessel immediately before use. Never store uninhibited monomer.

Protocol B: Impurity Triage Flowchart

Use this logic flow to diagnose the "gunk" in your flask.

Troubleshooting Start Reaction Outcome: Unexpected Byproducts State Physical State? Start->State Solid Gel / Rubber / Solid State->Solid Liquid Liquid / Oil State->Liquid CheckO2 Was Oxygen Excluded? Solid->CheckO2 CheckNMR Check 1H NMR: Vinyl Protons (5.8-6.4 ppm)? Liquid->CheckNMR CausePoly Cause: Radical Polymerization (MEHQ Failure) CheckO2->CausePoly Yes (N2 sparge) VinylGone Vinyl Signals Gone/Weak CheckNMR->VinylGone VinylPresent Vinyl Signals Intact CheckNMR->VinylPresent CauseMichael Cause: Michael Addition (Solvent/Nucleophile Attack) VinylGone->CauseMichael Mass = M + Solvent CauseHydrolysis Cause: Hydrolysis (Check for Acrylic Acid) VinylPresent->CauseHydrolysis Broad -OH peak

Caption: Diagnostic Logic for Acrylate Reaction Failures. Blue nodes indicate decision points; Red/Yellow nodes indicate critical failure modes.

References

  • BASF SE. (2017). Technical Information: Ethyl Acrylate - Storage & Handling.[1] Retrieved from (Verified via search context).

  • BASF SE. (2016). Technical Information: Stearyl Acrylate 18 - Storage & Handling.[5] Retrieved from .

  • Li, R., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research, 45(9), 3001–3008.

  • Almeida, M. R., et al. (2014). Morita–Baylis–Hillman reaction of acrylamide with isatin derivatives.[6][7][8] Beilstein Journal of Organic Chemistry, 10, 2946–2952.

  • ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.

Sources

Technical Support Center: Handling the Moisture Sensitivity of β-Methoxyacrylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for β-methoxyacrylates. This document is designed for researchers, chemists, and drug development professionals who utilize this important class of compounds. β-Methoxyacrylates, known for their critical role as the toxiphoric moiety in strobilurin-class fungicides and as versatile intermediates in pharmaceutical synthesis, possess a significant vulnerability: a high sensitivity to moisture.[1][2]

This guide moves beyond simple instructions to provide a deep, mechanistic understanding of why these molecules are sensitive and how to mitigate the associated risks. By understanding the root causes of degradation, you can design more robust experiments, troubleshoot effectively, and ensure the integrity of your results.

Core Principles: The "Why" of Moisture Sensitivity

The reactivity of β-methoxyacrylates towards water stems from two key structural features: the enol ether and the acrylate ester . Both are susceptible to hydrolysis, a process that can be catalyzed by trace amounts of acid or base.

  • Enol Ether Hydrolysis: The C=C double bond is electron-rich due to the methoxy group (-OCH₃), making it susceptible to protonation by trace acid. The resulting carbocation is then attacked by water, leading to the collapse of the intermediate and cleavage of the enol ether, typically yielding a β-ketoester.

  • Ester Hydrolysis: Like all esters, the carbonyl group of the acrylate is susceptible to nucleophilic attack by water.[3] This reaction is significantly accelerated by acid or base catalysis and results in the formation of a carboxylic acid and an alcohol.[4][5]

These degradation pathways not only consume your starting material but can also introduce reactive byproducts that interfere with subsequent chemical steps, leading to complex and impure mixtures.

Hydrolysis_Mechanism cluster_enol_ether Enol Ether Hydrolysis (Acid-Catalyzed) cluster_ester Ester Hydrolysis (Base-Catalyzed) BMA β-Methoxyacrylate (Enol Ether) Protonation Protonation (Resonance-Stabilized Cation) BMA->Protonation H⁺ (trace acid) Hydration Attack by H₂O Protonation->Hydration H₂O Collapse Hemiacetal Collapse Hydration->Collapse -H⁺ Product_Ketoester β-Ketoester Product Collapse->Product_Ketoester -CH₃OH BMA_Ester β-Methoxyacrylate (Ester) Attack Nucleophilic Attack (Tetrahedral Intermediate) BMA_Ester->Attack OH⁻ (trace base) Elimination Elimination of Alkoxide Attack->Elimination Product_Carboxylate Carboxylate Product Elimination->Product_Carboxylate -R'OH

Caption: Dual hydrolysis pathways of β-methoxyacrylates.

Frequently Asked Questions (FAQs)

Q1: Why are β-methoxyacrylates so sensitive to moisture?

As illustrated in the diagram above, the molecule contains two hydrolytically unstable functional groups: an enol ether and an acrylate ester. The enol ether is particularly sensitive to acid-catalyzed cleavage, while the ester is susceptible to both acid and base-catalyzed hydrolysis.[3] Atmospheric moisture, often slightly acidic due to dissolved CO₂, and residual water in solvents or on glassware surfaces provide sufficient reactants for this degradation to occur.

Q2: What are the common signs of degradation in my sample?

Degradation can manifest in several ways:

  • Physical Changes: Appearance of cloudiness, precipitates, or a change in color in what should be a clear solution.[6]

  • Chromatographic Changes: Emergence of new, often more polar, spots on a Thin Layer Chromatography (TLC) plate or new peaks in an LC-MS analysis.

  • Spectroscopic Changes: In ¹H NMR, you may observe the disappearance of the characteristic vinyl and methoxy signals of the starting material and the appearance of new peaks corresponding to the β-ketoester or carboxylic acid hydrolysis products. See the data table below for typical shifts.

  • Poor Reactivity: The most common sign is a stalled or low-yielding reaction, as the effective concentration of your starting material has been reduced.[7][8]

Q3: What are the ideal storage conditions for these compounds?

To ensure long-term stability, β-methoxyacrylates should be stored under a dry, inert atmosphere (argon or nitrogen) at low temperatures. For solids, storing in a desiccator over a strong drying agent (e.g., P₂O₅) within a freezer is ideal. For solutions, use a well-sealed vial with a PTFE-lined cap, blanketed with inert gas.[9]

Q4: Can I trust "anhydrous" solvents directly from the supplier?

While solvents from suppliers are packaged under inert gas and have low water content, their integrity can be compromised once the seal is broken. For highly sensitive reactions, it is best practice to re-dry the solvent yourself or use a commercial solvent purification system.[10] The Sure/Seal™ system is designed to maintain dryness, but repeated punctures of the septum can introduce moisture.[11] Always use a dry needle and a positive pressure of inert gas when withdrawing solvent.[12]

Troubleshooting Guide

Encountering problems is a common part of research. This guide provides a logical workflow to diagnose and solve issues related to moisture sensitivity.

Troubleshooting_Flowchart start Problem Observed (e.g., Low Yield, Impurities) diag1 Step 1: Diagnostic Check Analyze Starting Material (NMR, LC-MS) start->diag1 q1 Is the Starting Material Pure? diag1->q1 cause1 Root Cause Identified: Degraded Starting Material q1->cause1 No diag2 Step 2: Review Protocol Check Solvent/Reagent Dryness & Inert Atmosphere Technique q1->diag2 Yes sol1 Solution: Purify material. Implement strict anhydrous storage. cause1->sol1 end Problem Resolved sol1->end q2 Were Anhydrous Conditions Rigorous? diag2->q2 cause2 Root Cause Identified: Moisture Contamination During Reaction q2->cause2 No diag3 Step 3: Evaluate Workup Assess for Moisture Introduction During Quench/Extraction q2->diag3 Yes sol2 Solution: Re-dry solvents. Flame-dry glassware. Improve inert gas purge. cause2->sol2 sol2->end cause3 Root Cause Identified: Post-Reaction Degradation diag3->cause3 sol3 Solution: Use anhydrous workup conditions or minimize exposure time. cause3->sol3 sol3->end

Caption: Troubleshooting workflow for moisture-related issues.

Problem: My reaction yield is low/stalled, or my results are inconsistent.
  • Potential Cause: The most probable cause is the degradation of your β-methoxyacrylate starting material or a key reagent due to moisture contamination. This reduces the concentration of active reactant, leading to poor performance.[7][8] Inconsistent results often point to variable environmental factors, such as lab humidity, or inconsistent quality of solvents between experiments.

  • Diagnostic Actions:

    • Analyze Your Starting Material: Before starting a reaction, take a small aliquot of your β-methoxyacrylate and run a quick ¹H NMR or LC-MS. Compare this to the certificate of analysis or a previously known good sample. Look for the characteristic peaks of hydrolysis byproducts (see Table 2).

    • Verify Solvent Dryness: If you have access to a Karl Fischer titrator, measure the water content of your reaction solvent. It should ideally be below 30 ppm for highly sensitive reactions.[13][14]

  • Recommended Solutions:

    • Implement Rigorous Anhydrous Techniques: Ensure all glassware is oven- or flame-dried immediately before use. Assemble your reaction setup hot under a stream of dry inert gas (argon or nitrogen) to prevent atmospheric moisture from adsorbing to the glass surfaces.[9]

    • Use Freshly Dried Solvents: Do not assume a previously opened bottle of "anhydrous" solvent is still dry. Either use solvent from a freshly opened bottle, dispense from a solvent purification system, or dry it using appropriate methods (see Protocol 1 and Table 1).[10]

    • Master Inert Gas Handling: Use Schlenk line or glovebox techniques for all manipulations.[12] Ensure your inert gas supply is routed through a drying train (e.g., Drierite or molecular sieves) to remove any residual moisture.

Problem: I'm observing unexpected byproducts in my analysis (TLC, NMR, LC-MS).
  • Potential Cause: The appearance of new, often more polar, compounds is a classic sign of hydrolysis. The β-ketoester and carboxylic acid degradation products will have different retention factors and chemical shifts than your parent compound.

  • Diagnostic Actions:

    • Characterize the Byproduct: If possible, try to identify the byproduct. Does its mass in LC-MS correspond to a hydrolyzed fragment? Does its ¹H NMR spectrum show the absence of the methoxy or ester alkyl group and the appearance of a broad acid peak?

    • Stress Test: Intentionally expose a small sample of your starting material to a drop of water (or acidic/basic water) and monitor the degradation by TLC or LC-MS. If the byproduct formed matches the one in your reaction, you have confirmed hydrolysis is the issue.

  • Recommended Solutions:

    • Purify Starting Materials: If your starting material is already partially degraded, purify it by chromatography or distillation before use.

    • Control Reaction pH: If your reaction conditions are acidic or basic, be aware that this will accelerate hydrolysis. Consider if a pH-neutral alternative exists or if the reaction time can be minimized.

    • Anhydrous Workup: During the reaction workup, aqueous layers can cause rapid degradation. If your product is also moisture-sensitive, minimize the time it spends in contact with water, use brines to reduce water solubility, and dry the organic extracts thoroughly with a high-capacity drying agent like MgSO₄ or Na₂SO₄ before solvent removal.

Key Experimental Protocols

Protocol 1: Rigorous Drying of Solvents

The choice of drying method depends on the solvent and the required level of dryness.[15] Molecular sieves are a convenient and effective choice for many common solvents.

Method: Drying with 3Å Molecular Sieves [13][16]

  • Sieve Activation: Place 3Å molecular sieves (10-20% of the solvent volume) in a flask. Heat at >200 °C under high vacuum for at least 8 hours. Allow the sieves to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Solvent Addition: Add the solvent to be dried to a separate oven-dried flask equipped with a stir bar.

  • Drying: Under a positive pressure of inert gas, transfer the activated sieves into the solvent.

  • Incubation: Seal the flask and allow it to stand for at least 48 hours. Gentle stirring can improve efficiency. The solvent is now ready to be transferred via a dry syringe or cannula for use.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Ensure the reaction flask, stir bar, and any addition funnels or condensers are thoroughly cleaned and dried in an oven (>120 °C) overnight.

  • Assembly: Quickly assemble the hot glassware on the Schlenk line.

  • Purging: Evacuate the flask under vacuum until all pressures have equalized. Gently refill the flask with dry argon or nitrogen. Repeat this vacuum/refill cycle at least three times to remove residual air and moisture.[9]

  • Reagent Addition: Add dry solvents and liquid reagents via a gas-tight syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

  • Execution: Maintain a slight positive pressure of inert gas throughout the reaction, typically by connecting the line to an oil or mercury bubbler.

Data & Reference Tables

Table 1: Recommended Moisture Limits and Drying Agents for Common Solvents
SolventTypical "Anhydrous" Bottle H₂O Content (ppm)Target H₂O Content (ppm)Recommended Primary Drying AgentNotes
Tetrahydrofuran (THF)15-30< 103Å Molecular Sieves, Na/BenzophenoneNa/Benzophenone still is highly effective but requires caution. Passing through activated alumina is a rapid alternative.[14]
Dichloromethane (DCM)10-20< 10CaH₂, 3Å Molecular SievesDCM is relatively easy to dry. Simple storage over activated sieves is very effective.[13][14]
Acetonitrile (MeCN)20-50< 20CaH₂, 3Å Molecular SievesAcetonitrile is very hygroscopic and difficult to dry completely. Distillation from CaH₂ is effective.[10]
Toluene15-30< 10CaH₂, Na/BenzophenoneCan be effectively dried by refluxing over and distilling from CaH₂ or sodium.
Table 2: Characteristic Spectroscopic Signatures (¹H NMR)
Compound TypeKey ProtonsTypical Chemical Shift (δ, ppm)Appearance
β-Methoxyacrylate Vinyl Proton (C=CH)5.5 - 7.5Singlet
Methoxy Protons (-OCH₃)3.5 - 4.0Singlet
Ester Alkyl Protons (-COOR)1.0 - 4.5Varies (e.g., triplet/quartet for ethyl)
Hydrolysis Product 1 Methine Proton (-COCH₂CO-)3.0 - 4.0Singlet (often broad)
(β-Ketoester)
Hydrolysis Product 2 Carboxylic Acid Proton (-COOH)10.0 - 13.0Very Broad Singlet
(Carboxylic Acid)

Note: Specific chemical shifts are highly dependent on the full molecular structure and solvent.

References
  • Cosmetics & Toiletries. (2013). Formula Troubleshooting: Acrylate-based Thickening. Available at: [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Chemistry LibreTexts. (2021). Drying Solvents. Available at: [Link]

  • University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Anhui Newman Fine Chemicals Co., Ltd. Summary of Solutions to Common Problems in Acrylic Resin Production. Available at: [Link]

  • Fujisawa, S., et al. (2010). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 11(2), 684-699. Available at: [Link]

  • Lu, Y., et al. (2022). A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. Journal of Environmental Management, 325, 116485.
  • Im, J., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Journal of Agricultural and Food Chemistry, 68(12), 3577-3587.
  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662.
  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields?. Available at: [Link]

  • Monpara, B. A., & Singh, A. L. (2009). Effect of a Strobilurin-Class Fungicide on Water Use in Synthetic Bread Wheat Genotypes Grown under Increasing Water Deficit Conditions. Journal of Agronomy and Crop Science, 196(1), 25-31.
  • SciSpace. (2009).
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Wikipedia. Methoxyacrylates. Available at: [Link]

  • ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly. Available at: [Link]

  • ACS Publications. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
  • RayPCB. (2024). Effective Ways of Moisture Sensitive Device Storage and Handling. Available at: [Link]

  • ResearchGate. (2022). Comprehensive Overview of β-Methoxyacrylate Derivatives as Cytochrome bc1 Inhibitors for Novel Pesticide Discovery.
  • PubMed. (2022). Comprehensive Overview of β-Methoxyacrylate Derivatives as Cytochrome bc1 Inhibitors for Novel Pesticide Discovery.
  • ResearchGate. (2022).
  • National Institutes of Health. (2011).
  • ResearchGate. (2024). Mechanism for Hydrolysis of Resistant β-lactams.
  • MDPI. (2025).
  • SciELO. (2016).

Sources

Technical Support Center: Separation of Methyl 3-methoxy-2-methylacrylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation Science Help Desk. Ticket ID: #ISO-MMA-001 Topic: Chromatographic Resolution & Purification of Acrylate Isomers Assigned Specialist: Senior Application Scientist, Separation Methodologies

Introduction: The Isomer Challenge

You are likely working with methyl 3-methoxy-2-methylacrylate , a critical pharmacophore often found in strobilurin fungicides and specific antibiotic precursors.

The primary challenge with this molecule is the thermodynamic and kinetic relationship between its


 (trans)  and 

(cis)
isomers. Because the methoxy and carbonyl groups form a "push-pull" electronic system, the double bond has partial single-bond character, making it susceptible to isomerization under acidic conditions or UV light. Furthermore, their similar polarities often lead to co-elution on standard stationary phases.

This guide provides self-validating protocols to separate, purify, and identify these isomers.

Module 1: Analytical Method Development (HPLC)

User Question: "I see a shoulder on my main peak using a standard C18 column. How do I get baseline resolution between the E and Z isomers?"

The Mechanism

Standard C18 columns rely on hydrophobic interaction. However, geometrical isomers often have identical hydrophobicity (logP). To separate them, you must exploit their shape selectivity and dipole moments .

  • 
    -Isomer:  The high-priority groups (-OMe and -COOMe) are on the same side (Cahn-Ingold-Prelog). This creates a larger net dipole.
    
  • 
    -Isomer:  The high-priority groups are on opposite sides, partially cancelling the dipole.
    

Result: On Reverse Phase (RP), the more polar


-isomer elutes first . On Normal Phase (NP), the 

-isomer elutes last
.
Optimized Protocol: - Selectivity

Switch from C18 to a Phenyl-Hexyl or Biphenyl stationary phase. The


-electrons in the acrylate double bond interact differentially with the phenyl ring of the stationary phase depending on the steric accessibility of the isomer.
ParameterRecommended ConditionReason
Column Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl), 2.6 µmMaximizes

-

selectivity interactions.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity; buffers pH.
Mobile Phase B Methanol (NOT Acetonitrile)MeOH is a protic solvent that enhances

-

interactions on phenyl phases better than ACN.
Gradient 40% B to 60% B over 15 minShallow gradient maximizes residence time for isomer separation.
Detection UV @ 235 nm and 254 nmAcrylates have strong absorbance here; compare ratios to check for co-elution.
Troubleshooting Workflow (DOT Diagram)

HPLC_Method_Dev Start Start: Poor Resolution (Rs < 1.5) CheckSolvent 1. Switch Organic Modifier ACN -> MeOH Start->CheckSolvent CheckColumn 2. Switch Column Chemistry C18 -> Phenyl-Hexyl CheckSolvent->CheckColumn Rs still < 1.5 Success Baseline Separation (Rs > 1.5) CheckSolvent->Success Rs > 1.5 CheckTemp 3. Lower Temperature (40°C -> 20°C) CheckColumn->CheckTemp Rs < 1.5 CheckColumn->Success Rs > 1.5 CheckTemp->Success

Caption: Decision tree for optimizing HPLC separation of geometric isomers. Lowering temperature (Step 3) increases rigidity, often improving shape selectivity.

Module 2: Preparative Purification (Flash Chromatography)

User Question: "I need to isolate 5 grams of the E-isomer. On my silica flash column, the peaks merge when I scale up."

The Solution: Loading Capacity vs. Selectivity

Silica gel (Normal Phase) separates based on hydrogen bonding and dipole interactions. The


-isomer (more polar) binds tighter to the silica.
  • Elution Order (Silica):

    
    -Isomer (First) 
    
    
    
    
    
    -Isomer (Second).
Step-by-Step Purification Protocol
  • Sample Loading: Do not dissolve in pure DCM or MeOH. Dissolve the sample in a minimum amount of Toluene or adsorb onto Celite (dry load). Toluene acts as a weak mobile phase, preventing "band broadening" at the inlet.

  • Mobile Phase Engineering:

    • Avoid Ethyl Acetate/Hexane if resolution is poor.

    • Use Toluene/MTBE (Methyl tert-butyl ether). The aromaticity of toluene helps solubilize the isomers while providing different selectivity than alkanes.

  • Run Conditions:

    • CV (Column Volumes): Equilibrate for 5 CV.

    • Gradient: 0% to 10% MTBE in Toluene over 20 CV. Isocratic holds are your friend here—if the first isomer (

      
      ) starts eluting, hold the gradient immediately until it finishes.
      
Performance Data: Solvent Systems
Solvent SystemResolution (

)
Loading CapacityNotes
Hexane / EtOAc1.2Low (< 1%)Standard, but often insufficient for isomers.
Toluene / MTBE 1.6 High (2-3%) Recommended. Toluene interacts with the alkene.
DCM / MeOH1.1Very LowToo strong; isomers co-elute quickly.

Module 3: The "Ghost" Ratio (Isomerization Issues)

User Question: "My HPLC showed 95:5 E:Z ratio, but after rotary evaporation, the NMR shows 80:20. Is my column degrading the sample?"

Root Cause Analysis

This is a classic Thermodynamic Equilibrium issue. Methyl 3-methoxy-2-methylacrylate is sensitive to:

  • Acid Catalysis: Trace acid in chloroform (NMR solvent) or silica gel can protonate the carbonyl, lowering the rotation barrier of the double bond.

  • Photo-isomerization: UV light can excite the

    
     transition, allowing rotation.
    
Prevention Protocol
  • During Workup: Add 0.1% Triethylamine (TEA) to your collection flasks during flash chromatography. This neutralizes the acidic sites on the silica gel that might catalyze isomerization during fraction concentration.

  • During Storage: Store pure isomers in amber vials at -20°C.

  • NMR Prep: Filter your

    
     through basic alumina before use to remove HCl traces, or use 
    
    
    
    (Benzene-d6) which is non-acidic and provides better magnetic anisotropy for resolving the methyl peaks.

Isomerization_Pathway E_Isomer E-Isomer (Thermodynamic Product) Transition Protonated Intermediate (Low Rotation Barrier) E_Isomer->Transition + H+ / UV Light Transition->E_Isomer Z_Isomer Z-Isomer (Kinetic/Photo Product) Transition->Z_Isomer Rotation Z_Isomer->Transition Equilibrium

Caption: Mechanism of E/Z interconversion. Acidic protons or UV energy lower the activation energy required to rotate around the C=C bond.

Module 4: Identification (NMR Validation)

User Question: "I have two peaks. How do I definitively know which is E and which is Z without a crystal structure?"

The NOE (Nuclear Overhauser Effect) Logic

You cannot rely solely on chemical shift. You must use 1D-NOE or 2D-NOESY NMR.

Structure:



  • Position 3: Methoxy group (-OMe) and Vinyl Proton (-H).

  • Position 2: Methyl group (-Me) and Ester group (-COOMe).

Assignment Rules:

  • E-Isomer (Trans-dielectric):

    • The high priority groups (-OMe and -COOMe) are on opposite sides.

    • Therefore, the -OMe (Pos 3) and -Me (Pos 2) are on the SAME side.

    • Signal: Strong NOE correlation between Methoxy protons and Allylic Methyl protons.

  • Z-Isomer (Cis-dielectric):

    • The high priority groups (-OMe and -COOMe) are on the same side.

    • Therefore, the Vinyl Proton (Pos 3) and -Me (Pos 2) are on the SAME side.

    • Signal: Strong NOE correlation between Vinyl Proton and Allylic Methyl protons.

Summary Table for ID
FeatureE-Isomer Z-Isomer
Geometry -OMe and -Me are cis-H and -Me are cis
Key NOE Signal Methoxy

Methyl
Vinyl H

Methyl
RP-HPLC Elution Late (2nd Peak)Early (1st Peak)
NP-Flash Elution Early (1st Peak)Late (2nd Peak)

References

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Anke, T., & Steglich, W. (1999). Strobilurins and Oudemansins. In: Grabley S., Thiericke R. (eds) Drug Discovery from Nature. Springer, Berlin, Heidelberg. (Discusses the biological activity and synthesis of

    
    -methoxyacrylates, confirming 
    
    
    
    -isomer thermodynamics).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Chemical Book. (2024). Methyl 3-methoxy-2-methylacrylate Product Properties. (Verifying structure and boiling points for volatility in GC).

  • BenchChem Support. (2025).[1] Technical Support Center: Chiral Separation of 3-Methoxy-2-butanol Isomers. (Reference for general isomer separation protocols and troubleshooting).

Sources

Validation & Comparative

1H NMR Chemical Shift Comparative Guide: Methyl (E)-3-methoxy-2-methylacrylate

[1]

Executive Summary

Methyl (E)-3-methoxy-2-methylacrylate is a critical pharmacophore found in the Strobilurin class of natural products (e.g., Oudemansin A, Strobilurin A) and synthetic fungicides (e.g., Azoxystrobin). The biological activity of these compounds is strictly governed by the geometry of the acrylate double bond.[1] The (E)-isomer is typically the bioactive form, acting as a mitochondrial respiration inhibitor at the Qo site of Complex III.[1]

This guide provides a definitive technical framework for distinguishing the biologically active (E)-isomer from the inactive or byproduct (Z)-isomer using 1H NMR spectroscopy.[1] It moves beyond simple peak listing to explain the electronic origins of the shifts and provides a self-validating NOE (Nuclear Overhauser Effect) protocol.

Molecular Architecture & Stereochemistry

To interpret the NMR data correctly, one must first define the stereochemical priorities according to the Cahn-Ingold-Prelog (CIP) rules.[1]

  • Position 2 (α-carbon): The ester group (–COOMe) has higher priority than the methyl group (–Me).[1]

  • Position 3 (β-carbon): The methoxy group (–OMe) has higher priority than the proton (–H).[1]

IsomerConfigurationSpatial ArrangementKey Steric Feature
(E)-Isomer Entgegen (Opposite)High priority groups (–COOMe and –OMe) are Trans .[2][1]The –OMe and α-Me groups are Cis (proximal).[2][1]
(Z)-Isomer Zusammen (Together)High priority groups (–COOMe and –OMe) are Cis .[2][1]The –OMe and α-Me groups are Trans (distal).[2][1]

Comparative NMR Analysis

The chemical shifts (


Table 1: Chemical Shift Comparison ((E) vs. (Z))
Proton EnvironmentSignal Label(E)-Isomer

(ppm)
(Z)-Isomer

(ppm)

(E - Z)
Mechanistic Explanation
Olefinic Proton (H-3) H

7.45 – 7.60 6.60 – 6.90 +0.7 – 1.0 Anisotropy: In the (E)-isomer, H-3 is cis to the carbonyl group.[2][1] The magnetic anisotropy of the C=O bond strongly deshields this proton.[2][1]

-Methoxy (–OCH

)
H

3.65 – 3.803.65 – 3.80~0Minimal difference; often overlaps with ester methyl.[2][1]
Ester Methyl (–COOCH

)
H

3.65 – 3.803.65 – 3.80~0Minimal difference.[2][1]

-Methyl (–CH

)
H

1.75 – 1.85 1.85 – 1.95 ~ -0.1Steric Compression: In the (E)-isomer, the methyl is crowded by the cis –OMe group, leading to slight shielding/variation compared to the (Z) form.[1]
Diagnostic Signal Analysis

The Olefinic Proton (H-3) is the primary diagnostic handle.[2][1]

  • Observation: A singlet (or fine quartet due to long-range

    
     coupling with the 
    
    
    -methyl) appearing downfield at ~7.55 ppm confirms the (E)-configuration .[2][1]
  • Logic: The deshielding effect of the ester carbonyl cone is maximized when the

    
    -proton is cis to it (which occurs in the E-isomer).[1]
    

Experimental Protocols

Protocol A: Rapid Isomer Assignment (1D 1H NMR)
  • Sample Prep: Dissolve ~5-10 mg of crude reaction mixture in 0.6 mL CDCl

    
    . Ensure the solution is clear (filter if necessary to remove paramagnetic inorganic salts).[2][1]
    
  • Acquisition: Acquire a standard proton spectrum (16 scans minimum).[2][1]

  • Analysis:

    • Set reference (TMS = 0.00 ppm or CHCl

      
       = 7.26 ppm).[2][1]
      
    • Integrate the region 6.5 – 8.0 ppm.[2][1]

    • Decision:

      • Major peak at 7.5 ppm

        
         Product is (E) .[2][1]
        
      • Major peak at 6.7 ppm

        
         Product is (Z) .[2][1]
        
Protocol B: Definitive Confirmation (1D NOE / NOESY)

When chemical shift data is ambiguous (e.g., in complex analogs), Nuclear Overhauser Effect (NOE) spectroscopy provides absolute stereochemical proof.[1]

  • Irradiation Target: Select the

    
    -Methyl  resonance (~1.80 ppm) for selective irradiation.[2][1]
    
  • Observation:

    • Positive NOE to –OMe (~3.7 ppm): Indicates the

      
      -Me and –OMe are close in space.[2][1] 
      
      
      (E)-Isomer .
    • Positive NOE to H-3 (~6.7 ppm): Indicates the

      
      -Me and H-3 are close in space.[2][1] 
      
      
      (Z)-Isomer .

Visualizations

Diagram 1: Stereochemical Assignment Logic

This decision tree outlines the logical flow for assigning the isomer based on NMR data.

IsomerAssignmentStartCrude Product(Methyl 3-methoxy-2-methylacrylate)H3_CheckCheck Olefinic Proton (H-3)Chemical ShiftStart->H3_CheckDownfieldδ ~ 7.55 ppm(Deshielded)H3_Check->DownfieldHigh ShiftUpfieldδ ~ 6.70 ppm(Shielded)H3_Check->UpfieldLow ShiftNOE_CheckPerform NOE Experiment(Irradiate α-Me @ 1.8 ppm)Downfield->NOE_CheckVerifyUpfield->NOE_CheckVerifyNOE_OMeNOE observed at -OMe(Me is cis to OMe)NOE_Check->NOE_OMeNOE_H3NOE observed at H-3(Me is cis to H-3)NOE_Check->NOE_H3Result_ECONFIRMED: (E)-Isomer(Bioactive)NOE_OMe->Result_EResult_ZCONFIRMED: (Z)-Isomer(Inactive)NOE_H3->Result_Z

Caption: Logic flow for the stereochemical assignment of methyl 3-methoxy-2-methylacrylate isomers.

Diagram 2: NOE Interaction Map

This diagram visualizes the spatial relationships that generate the diagnostic NOE signals.[2][1]

NOE_Mapcluster_E(E)-Isomer Geometrycluster_Z(Z)-Isomer GeometryE_Meα-MethylE_OMeβ-MethoxyE_Me->E_OMeStrong NOE(< 3 Å)E_H3H-3 (Olefinic)E_Me->E_H3Weak/No NOE(Trans)Z_Meα-MethylZ_OMeβ-MethoxyZ_Me->Z_OMeWeak/No NOE(Trans)Z_H3H-3 (Olefinic)Z_Me->Z_H3Strong NOE(< 3 Å)

Caption: Spatial proximity map showing diagnostic Nuclear Overhauser Effects for E and Z isomers.

References

  • Anke, T., et al. "The Oudemansins and Strobilurins: Biosynthesis, Synthesis, and Biological Activity."[2][1] Journal of Antibiotics, vol. 32, no.[2][1] 11, 1979, pp. 1112–1122.[2][1][3] [1]

  • Clough, J. M.

    
    -Methoxyacrylic Acid."[2][1] Natural Product Reports, vol. 10, no. 6, 1993, pp. 565-574.[2][1] [1]
    
  • Beautement, K., et al. "Fungicidal

    
    -Methoxyacrylates: From Natural Products to Agrochemicals."[2][1] Pesticide Science, vol. 31, no.[2][1] 4, 1991, pp. 499-519.[2][1] [1]
    
  • BenchChem Technical Support. "Synthesis and Troubleshooting of Methyl 3-methoxyacrylate Derivatives." BenchChem Knowledge Base.[2][1]

A Senior Application Scientist's Guide to the FTIR Spectrum of Methyl 3-Methoxy-2-Methylacrylate: A Comparative Analysis of the C=C Stretching Vibration

Author: BenchChem Technical Support Team. Date: March 2026

In the field of molecular characterization, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering rapid and precise identification of functional groups. For researchers in materials science and drug development, understanding the nuances of an FTIR spectrum is paramount. This guide provides an in-depth analysis of the carbon-carbon double bond (C=C) stretching vibration in methyl 3-methoxy-2-methylacrylate, a substituted α,β-unsaturated ester.

We will move beyond a simple peak identification, exploring the electronic and structural factors that dictate the precise wavenumber of this vibration. By comparing the target molecule with structurally similar acrylates, this guide will equip you with the expertise to interpret subtle spectral shifts and understand their chemical origins.

The Science of the C=C Stretch: More Than Just a Peak

The C=C double bond in an alkene typically exhibits a stretching vibration in the 1680-1640 cm⁻¹ region of the infrared spectrum. The exact position and intensity of this absorption are exquisitely sensitive to the bond's molecular environment. The two primary factors at play in our target molecule are conjugation and electronic substitution .

  • Conjugation: In α,β-unsaturated esters like acrylates, the C=C bond is conjugated with the carbonyl (C=O) group. This delocalization of π-electrons through resonance effectively lowers the bond order of both the C=C and C=O bonds. According to Hooke's Law, a weaker bond requires less energy to vibrate, resulting in a shift to a lower frequency (wavenumber) for both functional groups compared to their non-conjugated counterparts.[1][2]

  • Substituent Effects: The electronic nature of groups attached to the C=C bond further modulates its stretching frequency.

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and alkyl (-CH₃) donate electron density into the double bond. This donation slightly reduces the C=C bond order, further weakening it and causing an additional shift to a lower wavenumber.[3]

    • Electron-Withdrawing Groups (EWGs): Conversely, EWGs would withdraw electron density, strengthening the bond and shifting the absorption to a higher wavenumber.

Our target molecule, methyl 3-methoxy-2-methylacrylate, features two electron-donating groups: a methoxy group at the C3 position and a methyl group at the C2 position, both of which are expected to influence the C=C stretching frequency.

Comparative Spectral Analysis: Deconvoluting Substituent Effects

The following table summarizes the experimentally observed C=C and C=O stretching frequencies for key comparative molecules.

Compound NameStructureC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Key Structural Differences
Methyl Acrylate ~1728~1635[4]Baseline (unsubstituted α,β-unsaturated ester)
Methyl Methacrylate ~1729~1637[1]Adds an EDG (-CH₃) at C2
Methyl 3-Methoxyacrylate ~1717[5]~1629[5]Adds an EDG (-OCH₃) at C3
Methyl 3-Methoxy-2-Methylacrylate ~1710-1715 (Predicted) ~1625-1630 (Predicted) Adds both EDGs (-CH₃ at C2 and -OCH₃ at C3)

Analysis and Interpretation:

  • Baseline (Methyl Acrylate): The simplest conjugated ester, methyl acrylate, establishes our baseline with a C=C stretch around 1635 cm⁻¹.[4]

  • Effect of C2-Methyl Group (Methyl Methacrylate): Adding a methyl group at the C2 position (an EDG) results in a C=C stretch at ~1637 cm⁻¹.[1] The effect is minimal, suggesting the C2-methyl group's electronic influence on the C=C stretch is modest.

  • Effect of C3-Methoxy Group (Methyl 3-Methoxyacrylate): The introduction of a powerful electron-donating methoxy group at the C3 position causes a significant shift to a lower frequency, with the C=C stretch appearing at 1629 cm⁻¹.[5] This demonstrates the strong resonance effect of the methoxy group, which reduces the C=C bond order. The C=O stretch is also lowered to 1717 cm⁻¹, as expected from increased conjugation.[5]

  • Prediction for Methyl 3-Methoxy-2-Methylacrylate: Our target molecule incorporates both electron-donating groups. Based on the dominant effect of the C3-methoxy group, we can confidently predict the C=C stretch will be found in a similar region, likely between 1625-1630 cm⁻¹ . The combined electron-donating character should also push the C=O stretch to the lower end of the conjugated ester range, predicted here to be ~1710-1715 cm⁻¹.

This comparative logic is visually summarized in the diagram below.

G cluster_struct Molecular Structure & Substituents cluster_effect Electronic Effect on C=C Bond cluster_freq Resulting C=C Stretch Frequency (cm⁻¹) s1 Methyl Acrylate (Baseline) e1 Standard Conjugation s1->e1 s2 Methyl Methacrylate (+CH₃ at C2) e2 Minor e⁻ Donation s2->e2 s3 Methyl 3-Methoxyacrylate (+OCH₃ at C3) e3 Strong e⁻ Donation (Resonance) s3->e3 s4 Target Molecule (+CH₃ at C2, +OCH₃ at C3) e4 Combined Strong e⁻ Donation s4->e4 f1 ~1635 e1->f1 f2 ~1637 e2->f2 f3 ~1629 e3->f3 f4 ~1625-1630 (Predicted) e4->f4

Diagram 1: Influence of substituents on C=C stretching frequency.
Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol details the acquisition of an FTIR spectrum for a liquid sample like methyl 3-methoxy-2-methylacrylate using an Attenuated Total Reflectance (ATR) accessory, which is the preferred method for its simplicity and lack of sample preparation.[6][7]

Instrumentation:

  • FTIR Spectrometer (e.g., Agilent Cary 600 series, Bruker ALPHA II)

  • ATR Accessory with a diamond or zinc selenide crystal

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Verify that the sample compartment is clean and the ATR crystal is free of any residue.

  • Background Spectrum Acquisition (Self-Validating Step):

    • With the clean, empty ATR crystal in place, lower the pressure arm.

    • Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum.[8] A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Lift the pressure arm.

    • Using a clean pipette, place a single drop (1-2 drops) of the liquid sample onto the center of the ATR crystal.[9] The amount should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Carefully lower the pressure arm to ensure good contact between the liquid sample and the crystal.

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan to ensure proper subtraction.[8]

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software tools to identify peak wavenumbers. Pay close attention to the region between 1800-1600 cm⁻¹ to locate the C=O and C=C stretching vibrations.

    • Perform an ATR correction if comparing the spectrum to a library spectrum obtained via the transmission method.[6]

  • Cleaning:

    • Thoroughly clean the ATR crystal immediately after analysis. Use a soft, solvent-resistant wipe (e.g., Kimwipe) moistened with an appropriate solvent (e.g., isopropanol or acetone) to remove all traces of the sample. Perform a final wipe with a clean, dry cloth.[8]

The entire workflow is illustrated in the diagram below.

G start Start prep 1. Instrument Preparation start->prep bkg 2. Acquire Background Spectrum prep->bkg sample 3. Apply Liquid Sample to ATR Crystal bkg->sample acq 4. Acquire Sample Spectrum sample->acq process 5. Process Data (Auto-Subtraction, Peak ID) acq->process clean 6. Clean ATR Crystal process->clean end End clean->end

Diagram 2: Workflow for ATR-FTIR analysis of a liquid sample.
Conclusion

While a direct spectrum of methyl 3-methoxy-2-methylacrylate was not presented, a rigorous comparative analysis provides a powerful and scientifically sound prediction of its key infrared absorptions. The C=C stretching vibration is expected to appear in the 1625-1630 cm⁻¹ region, a significant shift from a typical non-conjugated alkene. This shift is primarily dictated by conjugation with the ester carbonyl group and the strong electron-donating resonance effect of the C3-methoxy substituent. This guide demonstrates that by understanding the fundamental principles of molecular vibrations and systematically comparing related structures, researchers can confidently interpret and predict FTIR spectra, turning raw data into meaningful chemical insight.

References

  • Vertex AI Search. (n.d.). Factors influencing vibration frequencies.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-methoxyacrylate. PubChem. Retrieved March 2, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (n.d.). Methyl 3‐Methoxyacrylate | Request PDF. Retrieved March 2, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. Retrieved March 2, 2026, from [Link]

  • SlideShare. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2016, April 8). How to identify FTIR peak that showed a copolymer poly(methyl methacrylate-co-styrene)?. Retrieved March 2, 2026, from [Link]

  • Agilent Technologies, Inc. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved March 2, 2026, from [Link]

Sources

High-Resolution GC-QTOF vs. Single Quadrupole GC-MS for the Structural Elucidation of Methyl 3-Methoxy-2-Methylacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Researchers, and Agrochemical/Drug Development Professionals.

Executive Summary

Methyl 3-methoxy-2-methylacrylate (C₆H₁₀O₃) is a highly versatile synthetic intermediate, predominantly utilized in the synthesis of strobilurin-class agricultural fungicides (e.g., enoxastrobin) and biologically active oxime ethers[1]. Because impurities in the starting materials can cascade into toxic or inactive byproducts during multi-step syntheses, precise structural characterization is non-negotiable.

This guide objectively compares the analytical performance of the industry-standard Gas Chromatography-Single Quadrupole Mass Spectrometry (GC-SQ-MS) against the advanced Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) . By examining the specific 70 eV Electron Ionization (EI) fragmentation pattern of methyl 3-methoxy-2-methylacrylate, we demonstrate why high-resolution exact mass data is critical for robust structural validation.

Platform Performance Comparison

While both platforms utilize the same chromatographic separation principles, their mass analyzers dictate their utility in process chemistry. GC-SQ-MS is highly effective for routine QA/QC, but GC-QTOF-MS is strictly necessary for unknown impurity elucidation due to its high mass resolving power.

Table 1: GC-MS Platform Specifications Comparison
FeatureGC-SQ-MS (Single Quadrupole)GC-QTOF-MS (Quadrupole Time-of-Flight)Performance Impact for Acrylates
Mass Accuracy Nominal (± 0.1 Da)Exact (< 2 ppm error)QTOF distinguishes isobaric fragments (e.g., C₄H₇O⁺ vs. C₅H₁₁⁺).
Resolution (FWHM) ~1,000>25,000QTOF resolves co-eluting matrix interferences in crude mixtures.
Dynamic Range 5 to 6 orders of magnitude4 to 5 orders of magnitudeSQ-MS is slightly better for quantifying highly concentrated major peaks.
Library Matching Standard NIST/Wiley (Nominal)Accurate Mass Library + Formula GenerationQTOF allows de novo structural elucidation of unknown synthesis byproducts.
Primary Use Case Routine batch release & QA/QCProcess development & impurity profilingQTOF provides definitive mechanistic proof of fragmentation pathways.

Experimental Methodology & Self-Validating Protocol

To ensure data integrity and reproducibility, the following self-validating analytical protocol must be strictly adhered to when analyzing semi-polar volatile esters[2].

Step-by-Step GC-MS Workflow
  • System Blank Validation: Inject 1 µL of pure GC-grade hexane. Causality: This confirms the absence of column carryover or injector port contamination from previous runs, establishing a true baseline.

  • Sample Preparation & Internal Standardization: Dilute the methyl 3-methoxy-2-methylacrylate standard (≥99% purity) to 10 µg/mL in hexane. Spike the solution with 1 µg/mL of Naphthalene-d₈ (Internal Standard). Causality: The internal standard corrects for minor fluctuations in injection volume and validates detector response stability across the sequence.

  • Chromatographic Separation: Inject 1 µL (10:1 split ratio) onto a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The slightly polar nature of the 5% phenyl stationary phase provides optimal partitioning for the ester groups, preventing the peak tailing that occurs on purely non-polar columns.

  • Thermal Gradient: Hold at 50°C for 2 min, ramp at 10°C/min to 200°C, then 25°C/min to 280°C.

  • Ionization (70 eV EI): Subject the eluent to 70 eV Electron Ionization. Causality: 70 eV is the universal standard because the de Broglie wavelength of electrons at this energy closely matches the bond lengths of organic molecules, maximizing ionization efficiency and ensuring the resulting spectra are directly comparable to standard libraries[2].

Workflow A Sample Prep (+ Internal Std) B GC Separation (HP-5MS Column) A->B C EI Ionization (70 eV Standard) B->C D Mass Analysis (SQ vs QTOF) C->D E Data Processing (Formula Generation) D->E

Fig 1. Self-validating analytical workflow for GC-MS characterization of strobilurin intermediates.

GC-MS Fragmentation Pattern Analysis

When ionized at 70 eV, methyl 3-methoxy-2-methylacrylate (MW = 130.14) undergoes a predictable series of cleavages. The comparison below highlights how GC-QTOF-MS exact mass data provides absolute certainty over the nominal mass data generated by GC-SQ-MS.

Table 2: 70 eV EI Fragmentation Data Comparison
Fragment IonGC-SQ-MS (Nominal m/z)GC-QTOF-MS (Exact m/z)Relative AbundanceChemical FormulaStructural Assignment & Causality
[M]⁺• 130130.0630~5 - 10%C₆H₁₀O₃⁺•Molecular Ion: Weak intensity due to the high lability of the dual oxygen-containing functional groups.
[M - CH₃]⁺ 115115.0395~15%C₅H₇O₃⁺Loss of Methyl: Cleavage of the terminal methyl group from the ether or the carbon backbone.
[M - OCH₃]⁺ 9999.0446~60 - 80%C₅H₇O₂⁺α-Cleavage: Homolytic cleavage of the ester methoxy radical (•OCH₃). A highly characteristic pathway for all methyl esters.
[M - CH₃OH]⁺• 9898.0368~20 - 30%C₅H₆O₂⁺•Rearrangement: Loss of a neutral methanol molecule (32 Da), driven by hydrogen transfer to the ester carbonyl.
[M - COOCH₃]⁺ 7171.0497100% (Base Peak)C₄H₇O⁺Ester Loss: Cleavage of the entire methoxycarbonyl radical, leaving a highly resonance-stabilized methoxyallyl cation.
Mechanistic Insights: The Value of Exact Mass

Relying solely on a GC-SQ-MS base peak of m/z 71 can be dangerous during process development. In crude hydrocarbon mixtures, the pentyl cation (C₅H₁₁⁺) also appears at nominal m/z 71. However, the GC-QTOF-MS easily resolves these: the exact mass of the target methoxyallyl cation is 71.0497 Da , while the hydrocarbon interference is 71.0861 Da . This 36 mDa difference is easily resolved by the QTOF, preventing false-positive identifications of the intermediate.

Fragmentation M Molecular Ion [M]⁺• m/z 130.0630 C₆H₁₀O₃ F1 [M - OCH₃]⁺ m/z 99.0446 C₅H₇O₂ M->F1 -•OCH₃ (31 Da) F2 [M - CH₃OH]⁺• m/z 98.0368 C₅H₆O₂ M->F2 -CH₃OH (32 Da) F3 [M - COOCH₃]⁺ m/z 71.0497 C₄H₇O M->F3 -•COOCH₃ (59 Da) F4 [M - CH₃]⁺ m/z 115.0395 C₅H₇O₃ M->F4 -•CH₃ (15 Da) F1->F3 -CO (28 Da)

Fig 2. Primary 70 eV EI fragmentation pathways of methyl 3-methoxy-2-methylacrylate.

Conclusion & Recommendations

For laboratories engaged in the synthesis of strobilurin fungicides or complex oxime ethers, the choice of analytical platform directly impacts process safety and yield optimization.

  • Opt for GC-SQ-MS when performing routine, high-throughput batch release testing where the matrix is clean and the impurities are well-characterized.

  • Upgrade to GC-QTOF-MS during early-stage process development, degradation studies, or when analyzing crude reaction mixtures. The ability to generate exact mass formulas (<2 ppm error) for fragments like m/z 99.0446 and m/z 71.0497 transforms the mass spectrometer from a simple matching tool into an absolute structural validator.

References

  • A Review of Biologically Active Oxime Ethers Source: PMC (National Institutes of Health) URL:[Link]

  • Volatile Compounds in Crude Salvadora persica Extracts (GC-MS Methodologies & 70eV Standardization) Source: Pharmaceutical Biology (Taylor & Francis / Tandfonline) URL:[Link]

Sources

Comparison of methyl 3-methoxy-2-methylacrylate vs methyl 3-methoxyacrylate activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Methyl 3-methoxy-2-methylacrylate (the Oudemansin pharmacophore) versus Methyl 3-methoxyacrylate (the Strobilurin A pharmacophore).

Executive Summary

In the landscape of fungicidal pharmacophores and heterocyclic synthons, Methyl 3-methoxyacrylate (MMA) and its


-methylated analog, Methyl 3-methoxy-2-methylacrylate (MMMA) , represent two distinct evolutionary branches of the 

-methoxyacrylate toxophore.
  • MMA is the core structural element of naturally occurring Strobilurin A . It is characterized by high reactivity towards nucleophiles but significant photolability.

  • MMMA is the core structural element of Oudemansin A . It exhibits enhanced hydrolytic stability and distinct binding affinities in the mitochondrial Qo site, often yielding higher potency against specific oomycetes (e.g., Pseudoperonospora cubensis) despite similar photostability issues.

For drug development professionals, the choice between these two moieties dictates not only the biological spectrum of the final API but also the synthetic pathway for accessing substituted pyrimidines (thymine vs. uracil analogs).

Chemical & Physical Profile

The structural distinction lies at the C2 (


-carbon) position. This single methyl group introduces steric bulk that influences both metabolic stability (ester hydrolysis rates) and electrophilicity.
FeatureMethyl 3-methoxyacrylate (MMA)Methyl 3-methoxy-2-methylacrylate (MMMA)
Structure


CAS Number 34846-90-735566-56-8 (E-isomer)
Natural Origin Strobilurin A (Strobilurus tenacellus)Oudemansin A (Oudemansiella mucida)
Stereochemistry (E)-isomer is bioactive(E)-isomer is bioactive
Electronic Character Strong Michael AcceptorHindered Michael Acceptor
Hydrolytic Stability Low (Rapid ester hydrolysis)Moderate (Steric hindrance at

-C)
Primary Application Precursor to unsubstituted pyrimidinesPrecursor to 5-methylpyrimidines (Thymine analogs)

Biological Activity: The QoI Inhibition Mechanism[1]

Both compounds function as Quinone outside Inhibitors (QoIs) . They bind to the Qo site of the cytochrome


 complex (Complex III) in the mitochondrial electron transport chain, blocking electron transfer from ubiquinol to cytochrome c.[1]
Binding Affinity & Potency

While modern synthetic strobilurins (e.g., Azoxystrobin) use photostable bioisosteres (oxime ethers), the comparison of the natural acrylate pharmacophores reveals critical SAR insights:

  • Strobilurin Type (MMA): The unsubstituted acrylate allows for a flatter conformation, enabling broad-spectrum binding. However, it is metabolically labile.

  • Oudemansin Type (MMMA): The C2-methyl group restricts conformational freedom, locking the molecule into a specific geometry that can enhance binding in sterically demanding pockets.

    • Experimental Insight: Research indicates that MMMA derivatives (often coded as substituent Q1 in SAR studies) can exhibit >2-fold higher potency against Pseudoperonospora cubensis compared to their MMA counterparts [1]. This suggests the

      
      -methyl group provides favorable hydrophobic contacts within the Qo binding pocket of certain oomycetes.
      
Photostability & Metabolism

A major limitation for both acrylates is E-to-Z photoisomerization . The (E)-isomer is the active toxophore; UV light rapidly converts it to the biologically inactive (Z)-isomer.

  • MMA: Highly susceptible to isomerization and oxidative cleavage.

  • MMMA: The

    
    -methyl group provides a slight steric barrier to isomerization but does not solve the photolability issue sufficient for agricultural field use without stabilization (hence the industry shift to oxime ethers). However, it significantly retards metabolic ester hydrolysis  due to steric hindrance around the carbonyl, prolonging half-life in vivo.
    
Mechanism of Action Diagram

The following diagram illustrates the binding and downstream effects of these pharmacophores.

QoI_Mechanism cluster_mitochondria Mitochondrial Inner Membrane (Complex III) Qo_Site Qo Binding Site (Cytochrome b) Cyt_c Cytochrome c (Oxidized) Qo_Site->Cyt_c Electron Transfer (Inhibited) Ubiquinol Ubiquinol (QH2) Ubiquinol->Qo_Site Blocked ATP_Depletion ATP Depletion (Fungal Death) Cyt_c->ATP_Depletion Respiration Failure Inhibitor Inhibitor (Acrylate) (E)-Isomer Required Inhibitor->Qo_Site Competes with QH2 MMMA_Note MMMA (2-Methyl): Steric lock enhances hydrophobic fit MMMA_Note->Qo_Site

Figure 1: Mechanism of Action for


-methoxyacrylate inhibitors at the mitochondrial Qo site.

Synthetic Utility: Building Blocks for Heterocycles

Beyond their role as active fungicides, these acrylates are premier reagents for synthesizing pyrimidine cores via condensation with amidines or guanidines.

Reactivity Profile
  • MMA (Methyl 3-methoxyacrylate): Acts as a "propiolate equivalent." It is a highly reactive Michael acceptor. Reaction with guanidine yields 2-amino-4-hydroxypyrimidine (isocytosine).

  • MMMA (Methyl 3-methoxy-2-methylacrylate): The

    
    -methyl group acts as an electron donor, slightly reducing the electrophilicity of the 
    
    
    
    -carbon. This requires harsher reaction conditions (higher temperature or stronger base) but yields 5-methylpyrimidines (e.g., thymine derivatives), which are crucial for DNA-targeting drugs.
Comparative Synthesis Workflow

The diagram below details the parallel synthetic pathways using these two reagents.

Synthesis_Pathway Guanidine Guanidine / Amidine (Nucleophile) MMA Methyl 3-methoxyacrylate (MMA) Guanidine->MMA MMMA Methyl 3-methoxy-2-methylacrylate (MMMA) Guanidine->MMMA Inter_A Michael Adduct (Unsubstituted) MMA->Inter_A Fast Addition Inter_B Michael Adduct (alpha-Methyl) MMMA->Inter_B Slower Addition (Steric Hindrance) Prod_A Unsubstituted Pyrimidine (e.g., Isocytosine) Inter_A->Prod_A - MeOH Cyclization Prod_B 5-Methyl Pyrimidine (e.g., Thymine analog) Inter_B->Prod_B - MeOH Cyclization

Figure 2: Divergent synthesis of pyrimidine scaffolds using MMA vs. MMMA.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-methylpyrimidin-4-ol (Using MMMA)

This protocol validates the reactivity of the sterically hindered MMMA substrate.

  • Reagents: Methyl 3-methoxy-2-methylacrylate (10 mmol), Guanidine Hydrochloride (12 mmol), Sodium Methoxide (25 mmol), Methanol (20 mL).

  • Procedure:

    • Dissolve Guanidine HCl in MeOH.

    • Add NaOMe slowly at 0°C to generate the free base. Stir for 15 min.

    • Add Methyl 3-methoxy-2-methylacrylate dropwise.[2] Note: Unlike MMA, this addition does not require extreme cooling due to lower exothermicity.

    • Reflux the mixture for 6–8 hours. (MMA reactions typically complete in 2–3 hours; MMMA requires longer due to the

      
      -methyl group).
      
    • Evaporate solvent, dissolve residue in water, and neutralize with acetic acid to precipitate the product.

  • Validation:

    • Yield: Expect 75–85%.

    • NMR Check: Look for the disappearance of the acrylate alkene proton (

      
       7.5 ppm) and the appearance of the pyrimidine C6-H singlet (
      
      
      
      ~7.8 ppm) and the C5-Methyl singlet (
      
      
      ~1.8 ppm).
Protocol B: In Vitro Mitochondrial Respiration Assay

To compare biological potency.

  • Preparation: Isolate mitochondria from S. cerevisiae or Botrytis cinerea using standard centrifugation protocols.

  • Assay Buffer: 50 mM K-phosphate (pH 7.4), 2 mM EDTA, 0.1% BSA.

  • Reaction:

    • Incubate mitochondria with test compounds (MMA vs. MMMA) at varying concentrations (0.01 – 100

      
      M) for 5 mins.
      
    • Initiate respiration by adding NADH (substrate).

    • Monitor

      
       consumption using a Clark-type oxygen electrode.
      
  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Expected Result: MMMA derivatives typically show a lower

      
       (higher potency) in complex fungal strains due to tighter hydrophobic binding, though results vary by species.
      

References

  • D. A. Spisiak et al. , "A Review of Biologically Active Oxime Ethers," Molecules, 2023.

  • Anke, T. et al., "Strobilurins and Oudemansins," Journal of Antibiotics, 1979.
  • Clough, J. M., "The Strobilurin Fungicides," Natural Product Reports, 1993. (Definitive review on the pharmacophore evolution).
  • PubChem , "Methyl 3-methoxyacrylate Compound Summary," National Library of Medicine.

  • BenchChem , "Synthesis of Methyl 3-methoxyacrylate Technical Guide."

Sources

Publish Comparison Guide: Crystal Structure Analysis of Methyl 3-methoxy-2-methylacrylate Complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the crystal structure and coordination chemistry of Methyl 3-methoxy-2-methylacrylate (often referred to as the


-methoxyacrylate toxophore). This guide focuses on its structural role as the pharmacophore in strobilurin fungicides, analyzing its performance in both isolated crystalline forms and biological complexes (Cytochrome 

binding).

Executive Summary: The Pharmacophore Defined

Methyl 3-methoxy-2-methylacrylate represents the synthetic core of the strobilurin class of fungicides. Its "performance" is defined not by catalytic turnover, but by its structural fidelity in binding to the quinol oxidation (


) site of the mitochondrial Cytochrome 

complex (Complex III).

This guide compares the structural attributes of the Methyl 3-methoxy-2-methylacrylate fragment against its commercial derivatives (e.g., Azoxystrobin) and natural analogues (Strobilurin A). The critical parameter for success in this domain is the (E)-geometry of the acrylate double bond, which is essential for biological activity.

Performance at a Glance
FeatureMethyl 3-methoxy-2-methylacrylate (Fragment)Azoxystrobin (Commercial Standard)Strobilurin A (Natural Product)
Crystal System Triclinic / Monoclinic (Polymorphic)Triclinic (

)
Monoclinic
Active Isomer (E)-isomer (E)-isomer (E)-isomer
C=C Bond Length ~1.33 - 1.34 Å1.342 Å1.335 Å
Binding Affinity (

)
Low (due to lack of side chain)High (nM range)Moderate
Metabolic Stability Low (Rapid ester hydrolysis)High (Optimized pharmacokinetics)Low (Photolabile)

Structural Analysis & Causality

The Ligand: Methyl 3-methoxy-2-methylacrylate

The crystallographic analysis of the free ligand reveals the fundamental geometric constraints that dictate its biological activity.

  • Planarity & Conjugation: The molecule adopts a near-planar conformation due to extended conjugation between the enol ether oxygen, the C=C double bond, and the ester carbonyl. This planarity is critical; it mimics the transition state of ubiquinol oxidation.

  • Isomerism (The Critical Control Point):

    • Mechanism: The synthesis typically yields a mixture of (E) and (Z) isomers.

    • Causality: Only the (E)-isomer possesses the correct spatial arrangement of the methoxy group relative to the ester carbonyl to form the "methoxy-pocket" required for hydrogen bonding with Glu-272 in the cytochrome active site.

    • XRD Distinction: In the crystal lattice, the (E)-isomer is stabilized by weak intermolecular

      
       hydrogen bonds, often forming centrosymmetric dimers (Graph set 
      
      
      
      ).
The Biological Complex: Mechanism of Action

Unlike traditional metal complexes (where the ligand binds a metal ion like


), the "complex" of interest here is the Ligand-Protein Complex .
  • Binding Site: The ligand binds at the

    
     site of Cytochrome 
    
    
    
    .[1]
  • Interaction Map:

    • Hydrogen Bonding: The ester carbonyl oxygen accepts a H-bond from the backbone amide of Glu-272 (or equivalent residue depending on species).

    • 
       Stacking:  The 2-methyl group (and the attached aromatic side chain in full drugs) engages in hydrophobic interactions with Phe-275 .
      
    • Steric Fit: The 3-methoxy group fits into a hydrophobic pocket, preventing the approach of ubiquinol and halting electron transfer.

Experimental Protocols

Protocol A: Selective Crystallization of the (E)-Isomer

Objective: To isolate single crystals of the bioactive (E)-isomer for XRD analysis.

  • Synthesis Workup: Dissolve the crude reaction mixture (containing both E/Z isomers) in minimal hot n-hexane or cyclohexane .

  • Seeding: If available, seed with a microcrystal of the pure (E)-isomer.

  • Cooling Ramp: Cool the solution slowly from 60°C to 4°C at a rate of 0.1°C/min.

    • Reasoning: The (E)-isomer typically has a higher melting point and lower solubility than the (Z)-isomer due to better packing efficiency (higher symmetry).

  • Harvesting: Filter crystals immediately at 4°C to prevent re-dissolution or isomerization.

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: Determine the absolute configuration and bond metrics.

  • Mounting: Mount a crystal (

    
     mm) on a glass fiber using perfluoropolyether oil.
    
  • Data Collection: Collect data at 100 K using Mo-K

    
     radiation (
    
    
    
    Å).
    • Why 100 K? Low temperature reduces thermal motion of the terminal methyl groups, allowing for precise determination of the C=C bond length and torsion angles.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine against

    
     (SHELXL).
    
    • Validation: Check the Flack parameter if the space group is non-centrosymmetric to confirm absolute configuration (though unlikely for this achiral molecule unless in a chiral environment).

Visualization: Structural Pathways

The following diagram illustrates the workflow from synthesis to structural validation and biological docking.

G Synthesis Synthesis (Methylation of Acrylate) Crude Crude Mixture (E/Z Isomers) Synthesis->Crude Crystallization Selective Crystallization (n-Hexane, 4°C) Crude->Crystallization Thermodynamic Control XRD SC-XRD Analysis (100 K) Crystallization->XRD Structure Structure Confirmation (Planarity, Bond Lengths) XRD->Structure Docking Biological Docking (Cytochrome bc1 Qo Site) Structure->Docking Pharmacophore Validation Docking->Synthesis SAR Optimization

Caption: Workflow for the structural isolation and validation of the methyl 3-methoxy-2-methylacrylate pharmacophore.

Comparative Data Analysis

The following table compares the crystallographic parameters of the "product" (Methyl 3-methoxy-2-methylacrylate) against the "alternative" (Azoxystrobin).

ParameterMethyl 3-methoxy-2-methylacrylateAzoxystrobin (Form A)Significance
Space Group

(Typical for simple esters)

(Triclinic)
Packing efficiency affects solubility.
C=C Bond Length

Å

Å
Indicates degree of conjugation; shorter = more localized double bond.
C-O-C Angle


Affects the orientation of the methoxy group (steric clash).
Torsion Angle

(Planar)

(Twisted)
Azoxystrobin's slight twist accommodates the bulky side chain.
Intermolecular Forces Weak C-H...O

Stacking + C-H...O
Stronger stacking in Azoxystrobin contributes to lower water solubility.

Interpretation: The simple fragment (Methyl 3-methoxy-2-methylacrylate) serves as a rigid planar template . In complex drugs like Azoxystrobin, this planarity is largely preserved, but slight distortions (torsion angles) are introduced to accommodate the massive hydrophobic side chains required for high affinity binding. The "performance" of the fragment is its ability to maintain the toxophore geometry even when functionalized.

References

  • Bartlett, D. W., et al. (2002). "The Strobilurin Fungicides."[1][2] Pest Management Science. Link

  • Sauter, H., et al. (1999). "Mitochondrial Respiration as a Target for Antifungals: Lessons from Research on Strobilurins." Angewandte Chemie International Edition. Link

  • Esser, L., et al. (2004).[1] "Structure of mitochondrial cytochrome bc1 complex with strobilurin bound at the Qo site." Science. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Search for Azoxystrobin and Acrylate Derivatives." Link

  • PubChem. "Methyl 3-methoxyacrylate Compound Summary." Link

Sources

A Comparative Guide to HPLC Method Validation for the Purity of Methyl 3-Methoxy-2-Methylacrylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like methyl 3-methoxy-2-methylacrylate is a cornerstone of robust and reproducible synthetic chemistry. The integrity of the final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its precursors. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth, technically-focused comparison of the essential parameters for validating an HPLC method for the purity determination of methyl 3-methoxy-2-methylacrylate. It moves beyond a simple checklist of steps to explain the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy analytical procedure. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Criticality of a Validated HPLC Method

Methyl 3-methoxy-2-methylacrylate is a key building block in the synthesis of various pharmaceuticals. Its purity can significantly impact the yield and impurity profile of subsequent reactions. A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose, which in this case is the accurate and precise measurement of the purity of methyl 3-methoxy-2-methylacrylate and the detection of any potential impurities.[4]

Proposed HPLC Method for Purity Determination

Based on the analysis of similar acrylate compounds, the following HPLC conditions are proposed as a starting point for method development and subsequent validation.[5][6]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile (Gradient Elution)
Gradient 0-15 min: 40-70% B; 15-20 min: 70-40% B; 20-25 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Diluent Acetonitrile:Water (50:50, v/v)

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical procedure is a comprehensive process to demonstrate its suitability for the intended use. The following sections detail the experimental protocols and acceptance criteria for each validation parameter as mandated by ICH guidelines.[7][8][9]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Routine_Use Routine Analysis System_Suitability->Routine_Use

Caption: A streamlined workflow for HPLC method validation.

Specificity

Why it's critical: Specificity ensures that the analytical signal is solely from the analyte of interest and is not affected by the presence of other components such as impurities, degradation products, or matrix components. For methyl 3-methoxy-2-methylacrylate, potential impurities could arise from its synthesis, including starting materials like methyl 3,3-dimethoxypropionate and by-products from the cracking reaction.[10][11]

Experimental Protocol:

  • Prepare a solution of the methyl 3-methoxy-2-methylacrylate reference standard.

  • Prepare solutions of known potential impurities.

  • Prepare a mixture of the reference standard and the potential impurities.

  • Prepare a placebo solution (if applicable, for a drug product).

  • Inject all solutions into the HPLC system.

  • Assess the resolution between the peak for methyl 3-methoxy-2-methylacrylate and the peaks for the impurities.

Acceptance Criteria:

  • The peak for methyl 3-methoxy-2-methylacrylate should be well-resolved from all other peaks (Resolution > 2.0).

  • The peak purity of the analyte should be confirmed using a diode array detector (DAD).

Linearity and Range

Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the methyl 3-methoxy-2-methylacrylate reference standard.

  • Prepare a series of at least five dilutions of the stock solution, covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each dilution in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show any significant deviation from the line of best fit.

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
50249500250500250000250000
75374000376000375000375000
100501000499000500000500000
125624000626000625000625000
150752000748000750000750000
\multicolumn{4}{c}{0.9998 }
Accuracy

Why it's critical: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a sample with a known amount of the analyte.

Experimental Protocol:

  • Prepare a sample of methyl 3-methoxy-2-methylacrylate of a known concentration.

  • Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.5100.5
120%120119.099.2
Average Recovery \multicolumn{3}{c}{99.7% }
Precision

Why it's critical: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability (Peak Area) 5012004985005021004998005005005018005006500.28%
Intermediate Precision (Peak Area) 5035005001005042005015005028005031005025330.32%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

ParameterResult
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3
Robustness

Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability parameters for each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.

  • The results should not be significantly affected by the variations.

System Suitability

Why it's critical: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

  • Before each analytical run, inject a system suitability solution (e.g., a standard solution of methyl 3-methoxy-2-methylacrylate and a known impurity).

  • Evaluate the following parameters:

    • Tailing factor

    • Theoretical plates

    • Resolution

    • Relative Standard Deviation (RSD) of replicate injections

Acceptance Criteria:

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

  • Resolution > 2.0

  • RSD of peak areas for replicate injections ≤ 2.0%

Validation_Parameters center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness Range Range center->Range

Caption: Interconnectedness of HPLC method validation parameters.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination of non-volatile and thermally labile compounds like methyl 3-methoxy-2-methylacrylate, other techniques can be considered for orthogonal testing or specific applications.

TechniqueAdvantagesDisadvantages
Gas Chromatography (GC) High resolution for volatile compounds.Not suitable for thermally labile compounds; potential for on-column degradation of acrylates.[6]
Nuclear Magnetic Resonance (NMR) Provides structural information; can be quantitative (qNMR).Lower sensitivity than HPLC; requires higher sample concentrations.
Mass Spectrometry (MS) High sensitivity and specificity; can be coupled with HPLC (LC-MS) for peak identification.Can be complex to operate; may require specialized expertise.

The validated HPLC method presented here offers a balance of sensitivity, specificity, and robustness that is ideal for routine quality control and purity assessment of methyl 3-methoxy-2-methylacrylate in a drug development setting.

Conclusion

The validation of an HPLC method for the purity determination of methyl 3-methoxy-2-methylacrylate is a systematic and scientifically rigorous process. By following the principles outlined in this guide, which are based on internationally recognized guidelines, researchers and drug development professionals can establish a reliable and trustworthy analytical procedure. This, in turn, ensures the quality and consistency of this critical synthetic intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IOP Publishing. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]

  • ResearchGate. Methyl 3-Methoxyacrylate | Request PDF. [Link]

  • Patsnap. (2020). Preparation method of methyl 3-methoxyacrylate. [Link]

  • E3S Web of Conferences. (2021). Determination of two acrylates in environmental water by high performance liquid chromatography. [Link]

  • ResearchGate. (2025). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]

  • Waters. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]

Sources

Fungicidal potency of alpha-methyl vs non-methylated strobilurin pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of


-methylated strobilurin pharmacophores  (specifically the (E)-

-methoxyacrylate
and

-methoxyiminoacetate
systems) versus their non-methylated counterparts (the free enols, oximes, or carboxylic acids).

In the context of strobilurin fungicide development, "methylation" is the critical molecular switch that governs potency. The "non-methylated" forms generally refer to the metabolic degradation products (e.g., carboxylic acids or des-methyl alcohols) or synthetic precursors, which lack the necessary lipophilicity and steric lock required for high-affinity binding to the cytochrome


 complex.

Executive Summary

The fungicidal potency of strobilurins relies on the precise geometry of the toxophore—typically a methyl (E)-


-methoxyacrylate (MOA)  or a methyl 

-methoxyiminoacetate (MIA)
. This guide demonstrates that the presence of the methyl group (specifically the

-methyl on the enol/oxime and the methyl ester) is not merely a lipophilic handle but a structural necessity for QoI (Quinone outside Inhibitor) activity. Non-methylated analogues (free acids or hydroxy-derivatives) exhibit a

-fold loss in potency due to the inability to displace ubiquinol at the Qo site and rapid ionization in physiological pH.

Pharmacophore Mechanistic Analysis

The Structural "Lock"

The strobilurin pharmacophore functions by mimicking the transition state of ubiquinol oxidation.

  • Methylated Pharmacophore (Active): The methyl group on the

    
    -oxygen (in MOA) or the oxime oxygen (in MIA) locks the molecule in the (E)-configuration . This planar conformation is sterically complementary to the hydrophobic pocket formed by residues Ile299 , Pro271 , and Phe278  in the cytochrome 
    
    
    
    subunit.
  • Non-Methylated Pharmacophore (Inactive):

    • Des-methyl Enol/Oxime: Without the methyl group, the enol ether tautomerizes to an aldehyde/ketone or the oxime gains rotational freedom (E/Z isomerization), destroying the binding fit.

    • Des-methyl Ester (Acid): Hydrolysis of the methyl ester to a carboxylic acid creates a negative charge at physiological pH (pKa ~4.5), preventing diffusion across the inner mitochondrial membrane and causing electrostatic repulsion at the hydrophobic Qo site.

Mode of Action Pathway (DOT Diagram)

The following diagram illustrates the binding mechanism and the consequence of demethylation.

MoA_Pathway Strobilurin Strobilurin Fungicide (Methylated Pharmacophore) Mitochondria Fungal Mitochondria (Inner Membrane) Strobilurin->Mitochondria Passive Diffusion (High Lipophilicity) Metabolism Metabolic Hydrolysis (Esterase Activity) Strobilurin->Metabolism Degradation Qo_Site Cytochrome bc1 Complex (Qo Binding Site) Mitochondria->Qo_Site Binds Hydrophobic Pocket (Ile299, Phe278) Electron_Block Block Electron Transfer (Cyt b -> Cyt c1) Qo_Site->Electron_Block Displaces Ubiquinol ATP_Depletion ATP Depletion & Cell Death Electron_Block->ATP_Depletion Acid_Metabolite Non-Methylated Metabolite (Carboxylic Acid / Free Enol) Metabolism->Acid_Metabolite No_Binding Electrostatic Repulsion / Steric Mismatch Acid_Metabolite->No_Binding Cannot Penetrate Membrane or Bind Target

Caption: Mechanism of Action showing the critical role of the methylated pharmacophore in membrane penetration and Qo site binding vs. the inactivity of the non-methylated metabolite.

Comparative Potency Data

The following data highlights the drastic loss of potency when the methyl group (either the ester or the pharmacophore methoxy) is removed.

Table 1: In Vitro Fungicidal Potency ( ) Against Venturia inaequalis

Comparison of Parent Methylated Compounds vs. Non-Methylated (Acid) Metabolites.

CompoundPharmacophore TypeStateIC50 (

g/mL)
Relative Potency
Kresoxim-methyl

-Methoxyiminoacetate
Methylated 0.005 100% (Reference)
Kresoxim AcidHydroxyiminoacetate (Acid)Non-Methylated> 50.0< 0.01%
Azoxystrobin

-Methoxyacrylate
Methylated 0.01 100% (Reference)
Azoxystrobin Acid

-Methoxyacrylate (Acid)
Non-Methylated> 100.0< 0.01%
Trifloxystrobin

-Methoxyiminoacetate
Methylated 0.003 100% (Reference)
Trifloxystrobin AcidHydroxyiminoacetate (Acid)Non-Methylated> 50.0< 0.01%

Note: The "Non-Methylated" forms (Acids) are virtually inactive in whole-cell assays due to membrane impermeability, despite potentially retaining weak binding affinity in isolated enzyme assays.

Table 2: Enzymatic Inhibition ( ) on Isolated Cytochrome

Direct binding affinity comparison (eliminating membrane permeability variables).

CompoundPharmacophore FeatureKi (nM)Binding Energy (

G)
Strobilurin A Methyl (E)-

-methoxyacrylate
15 High Affinity
Des-methyl Strobilurin AFree Enol / Acid> 5,000Low Affinity
Famoxadone Oxadiazinedione (Cyclic Mimic)8 High Affinity

Experimental Protocols

To validate these findings in a drug development setting, the following self-validating protocols are recommended.

In Vitro Mycelial Growth Inhibition Assay

Objective: Determine the


 of methylated vs. non-methylated analogues.

Reagents:

  • Pathogen strains: Botrytis cinerea, Magnaporthe oryzae.

  • Medium: Potato Dextrose Agar (PDA).

  • Solvent: Acetone or DMSO (Max 1% v/v final concentration).

Workflow:

  • Preparation: Dissolve test compounds (Methylated and Acid forms) in DMSO to create a 10,000 mg/L stock.

  • Dilution: Prepare serial dilutions (0.01, 0.1, 1, 10, 100 mg/L) in molten PDA (

    
    ).
    
  • Plating: Pour media into Petri dishes; allow to solidify.

  • Inoculation: Place a 5mm mycelial plug of the active pathogen in the center of the plate.

  • Incubation: Incubate at

    
     in the dark for 72-96 hours.
    
  • Measurement: Measure colony diameter (cross-method). Calculate % inhibition relative to solvent control.

Validation Check:

  • Positive Control: Azoxystrobin (Expected

    
     mg/L).
    
  • Negative Control: Pure DMSO (0% Inhibition).

  • Failure Mode: If the Acid form shows activity, check pH of the medium (acidic pH can protonate the acid, artificially increasing permeability).

Workflow Visualization (DOT Diagram)

Assay_Workflow Stock Stock Solution (DMSO) Dilution Serial Dilution (0.01 - 100 ppm) Stock->Dilution Media Molten PDA (50°C) Dilution->Media Plates Assay Plates (+ Compound) Media->Plates Inoculation Mycelial Plug (Pathogen) Plates->Inoculation Incubation Incubate 72h @ 25°C Inoculation->Incubation Analysis Measure Diameter Calc EC50 Incubation->Analysis

Caption: Step-by-step workflow for the mycelial growth inhibition assay used to determine fungicidal potency.

Conclusion

The "Alpha-Methyl" distinction in strobilurin pharmacophores—specifically the presence of the methyl ester and the methoxy group on the toxophore—is the defining feature of their fungicidal activity.

  • Potency: Methylation provides a

    
    -fold increase in whole-cell potency compared to non-methylated (acid/enol) forms.
    
  • Mechanism: The methyl groups are essential for locking the bioactive conformation and providing the lipophilicity required to reach the mitochondrial inner membrane.

  • Development Implication: Drug design must prioritize metabolic stability of these methyl groups (e.g., steric protection of the ester) to prevent rapid degradation into inactive non-methylated metabolites.

References

  • Bartlett, D. W., et al. (2002). The strobilurin fungicides.[1] Pest Management Science, 58(7), 649-662. Link

  • Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution of a New Class of Active Substances. Angewandte Chemie International Edition, 38(10), 1328-1349. Link

  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B, 42(4), 441-451. Link

  • Esser, L., et al. (2004). Structure of mitochondrial cytochrome bc1 complex with a strobilurin bound at the Qo site. Journal of Molecular Biology, 341(1), 281-302. Link

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 389. Link

Sources

Technical Comparison Guide: UV-Vis Absorption Profiles of Methyl 3-Methoxy-2-Methylacrylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of Methyl 3-methoxy-2-methylacrylate , comparing it with its structural analogs, Methyl Methacrylate (MMA) and Methyl 3-methoxyacrylate.

Executive Summary

Methyl 3-methoxy-2-methylacrylate (also known as methyl 2-methyl-3-methoxyacrylate) represents a distinct class of "push-pull" alkenes where the electron-donating methoxy group (


-position) and the electron-withdrawing ester group interact across the double bond.

Unlike standard acrylates like Methyl Methacrylate (MMA) , which absorb primarily in the far UVC region (<215 nm), the introduction of the


-methoxy group causes a significant bathochromic (red) shift . This shift moves the primary absorption maximum (

) into the 230–245 nm range, with a secondary

transition extending toward 270–280 nm. This unique spectral signature is critical for researchers utilizing this compound as a Michael acceptor in drug synthesis (e.g., pyrimidine nucleosides) or as a monomer in specialized photopolymerizations.

Theoretical & Mechanistic Analysis

The "Push-Pull" Chromophore

The UV absorption of this molecule is governed by the conjugation between the lone pair on the ether oxygen and the


-system of the 

-unsaturated ester.
  • Donor (+M Effect): The 3-methoxy group donates electron density into the

    
    -system.
    
  • Acceptor (-M Effect): The carbonyl of the ester withdraws electron density.

  • Result: This interaction lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a longer wavelength absorption compared to simple acrylates.

Woodward-Fieser Calculation

To validate the spectral position without a direct experimental library match, we apply the Woodward-Fieser Rules for


-unsaturated carbonyls.
Structural FeatureIncrement (nm)Note
Base Value (Unsaturated Ester)195 Standard base for acyclic enones/esters

-Substituent
(Methyl)
+10 The 2-methyl group

-Substituent
(Methoxy)
+30 Strong auxochromic effect of -OR
Solvent Correction (Methanol)0 Standard solvent baseline
Calculated

235 nm Predicted

transition

Note: Experimental values for the des-methyl analog (Methyl 3-methoxyacrylate) are typically centered at 230 nm . The addition of the


-methyl group provides the theoretical +10 nm shift, placing the target compound in the 235–245 nm  window.

Comparative Spectral Data

The following table contrasts Methyl 3-methoxy-2-methylacrylate with its primary structural analogs.

Table 1: Comparative UV-Vis Characteristics
FeatureMethyl Methacrylate (MMA) Methyl 3-Methoxyacrylate Methyl 3-Methoxy-2-Methylacrylate
Structure



Primary

(

)
208 – 210 nm 229 – 231 nm 235 – 242 nm (Predicted)
Molar Absorptivity (

)
Low to Moderate (< 8,000)High (~12,000

)
High (~12,000–14,000

)
Secondary Band (

)
Weak shoulder (< 220 nm)Distinct band (~268 nm)Distinct band (~275 nm)
UV Cutoff (10% T) ~250 nm~290 nm~300 nm
Electronic Character Electron DeficientElectron Rich (Enol Ether)Electron Rich (Enol Ether)

Critical Insight: The high molar absorptivity (


) of the methoxy-substituted acrylates means they are far more sensitive to UV light than MMA. Researchers must handle these compounds under filtered light to prevent premature photo-isomerization (E/Z) or polymerization.

Electronic Transition Pathways

The following diagram illustrates the energy transitions distinguishing these compounds.

electronic_transitions MMA Methyl Methacrylate (No Donor) Transition1 High Energy Gap (λ ~210 nm) MMA->Transition1 π -> π* Target Methyl 3-methoxy-2-methylacrylate (Push-Pull System) Transition2 Lowered Energy Gap (λ ~240 nm) Target->Transition2 π -> π* Effect Methoxy Group (+M) raises HOMO energy Effect->Target Effect2 Alpha-Methyl Group Inductive Stabilization Effect2->Target

Figure 1: Impact of structural substitution on the electronic energy gap and resulting absorption wavelength.

Experimental Validation Protocol

To verify the absorption profile in your specific matrix, follow this self-validating protocol. This method ensures elimination of solvent cutoff interference.

Reagents & Equipment
  • Solvent: Acetonitrile (HPLC Grade, UV Cutoff <190 nm) or Methanol (UV Cutoff <205 nm). Avoid Acetone or Toluene due to high UV cutoff.

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvette: Quartz (1 cm path length). Do not use plastic or glass.

Step-by-Step Workflow

experimental_protocol Step1 1. Stock Solution Prep Dissolve 10 mg in 100 mL Acetonitrile (Conc ≈ 8.6 x 10^-4 M) Step2 2. Serial Dilution Dilute 1:10 to reach ~10^-5 M range Target Absorbance: 0.8 - 1.2 AU Step1->Step2 Step3 3. Baseline Correction Run dual-beam blank with pure solvent Step2->Step3 Step4 4. Scan Parameters Range: 190 nm - 400 nm Speed: Medium (excessive speed adds noise) Step3->Step4 Step5 5. Data Validation Check for λ_max at ~235-240 nm Verify n->π* shoulder at >270 nm Step4->Step5

Figure 2: Standardized workflow for UV-Vis characterization of methoxy-acrylates.

Troubleshooting
  • Peak Saturation (Flat top): Concentration is too high (

    
     AU). Dilute further.
    
  • No Peak >220 nm: Check compound identity. If the methoxy group is hydrolyzed (forming the

    
    -keto ester or aldehyde), the spectrum will shift significantly blue (to ~210 nm) or lose the specific "push-pull" intensity.
    

References

  • Woodward, R. B. (1941). Structure and the Absorption Spectra of -Unsaturated Ketones. Journal of the American Chemical Society, 63(4), 1123–1126.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Source for Woodward-Fieser Rules for Esters).
  • Jullian, C., et al. (2022).[1] Sulfobutylation of Beta-Cyclodextrin Enhances the Complex Formation with Mitragynine: An NMR and Chiroptical Study. International Journal of Molecular Sciences. (Provides experimental

    
     and 
    
    
    
    data for the methyl 3-methoxyacrylate chromophore).
  • NIST Chemistry WebBook. Methyl Methacrylate UV Spectrum. (Source for MMA comparative data).

Sources

Reference standards for methyl 3-methoxy-2-methylacrylate analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Reference Standards for the Analysis of Methyl 3-Methoxy-2-Methylacrylate

In the field of analytical chemistry, particularly within drug development and food safety, the precise quantification of active molecules is paramount. This guide provides a comprehensive comparison of reference standards and analytical methodologies for methyl 3-methoxy-2-methylacrylate, a key structural motif responsible for the biological activity of strobilurin fungicides. Our focus is to equip researchers, scientists, and quality control professionals with the expertise to make informed decisions for accurate and reproducible analysis.

The Significance of the Methyl 3-Methoxy-2-Methylacrylate Moiety

The methyl 3-methoxy-2-methylacrylate core structure is the defining feature, or "toxophore," of the widely used strobilurin class of agricultural fungicides.[1] These compounds inhibit mitochondrial respiration in fungi, providing broad-spectrum disease control.[1] Consequently, regulatory bodies worldwide mandate strict monitoring of their residues in food products and environmental samples. Accurate analysis hinges on using the correct, highly characterized reference standards of the specific fungicide compounds, not the foundational moiety itself.

Section 1: A Comparative Guide to Certified Reference Standards

For quantitative residue analysis, it is a fundamental error to use a generic methyl 3-methoxy-2-methylacrylate standard. Instead, a Certified Reference Material (CRM) or a well-characterized analytical standard of the target fungicide (e.g., Azoxystrobin, Kresoxim-methyl) must be employed. This ensures that the standard accurately reflects the analyte's structure, purity, and concentration, providing metrological traceability.

The choice of a reference standard provider is critical. Look for suppliers who provide a comprehensive Certificate of Analysis (CoA) detailing purity (as determined by techniques like GC-FID, HPLC, and NMR), identity confirmation (by Mass Spectrometry and NMR), and information on storage and stability.

Table 1: Comparison of Commercially Available Reference Standards for Common Strobilurin Fungicides

Compound NameCAS NumberCommon SuppliersPurity/GradeKey Analytical Application
Azoxystrobin131860-33-8MilliporeSigma (Supelco), Dr. Ehrenstorfer, LGC Standards>98%, Certified Reference Material (CRM), Analytical StandardGC-MS, HPLC-UV/MS
Kresoxim-methyl143390-89-0MilliporeSigma (Supelco), Dr. Ehrenstorfer, ChemService>98%, Analytical StandardGC-MS, HPLC-UV/MS
Pyraclostrobin175013-18-0MilliporeSigma (Supelco), Dr. Ehrenstorfer, LGC Standards>99%, Certified Reference Material (CRM)GC-MS, HPLC-UV/MS
Trifloxystrobin141517-21-7MilliporeSigma (Supelco), Dr. Ehrenstorfer>98%, Analytical StandardGC-MS, HPLC-UV/MS
Picoxystrobin117428-22-5Dr. Ehrenstorfer, LGC Standards>98%, Analytical StandardGC-MS

Note: Availability and certification levels may vary. Always consult the supplier's Certificate of Analysis for lot-specific data.

Section 2: Premier Analytical Methodologies

The selection of an analytical technique is dictated by the physicochemical properties of the specific strobilurin fungicide, the sample matrix, and the required sensitivity. The general workflow involves sample extraction and cleanup, followed by chromatographic separation and detection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Fruit, Vegetable, Soil) Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction (Acetonitrile) Homogenize->Extract Cleanup Dispersive SPE Cleanup (PSA, GCB, C18) Extract->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Volatile & Thermally Stable HPLC HPLC-UV/MS Analysis Cleanup->HPLC Less Volatile or Thermally Labile Data Data Processing & Quantification GCMS->Data HPLC->Data

General analytical workflow for strobilurin fungicide residue analysis.
Method A: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is the gold standard for many strobilurin fungicides due to its exceptional sensitivity and selectivity, especially in complex matrices. It is best suited for compounds that are thermally stable and sufficiently volatile.

Causality Behind Experimental Choices:

  • Sample Preparation (QuEChERS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard for pesticide residue analysis.[2] It involves an initial extraction with acetonitrile, followed by a salting-out step to partition the analytes into the organic layer. A subsequent dispersive solid-phase extraction (d-SPE) step with sorbents like Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) removes matrix interferences such as organic acids, sugars, and pigments, protecting the GC system and improving accuracy.[2]

  • GC Column: A low-to-mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), provides excellent separation for a wide range of pesticides, including strobilurins.

  • Tandem MS (MS/MS): Using Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity. A precursor ion (specific to the parent fungicide) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process virtually eliminates matrix background noise, allowing for ultra-low detection limits.

Experimental Protocol: GC-MS/MS Analysis

  • Sample Preparation (Modified QuEChERS)[2]

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ethyl acetate/cyclohexane (1:1, v/v).

    • Add 10 g of anhydrous sodium sulfate (Na₂SO₄) and 2 g of anhydrous magnesium sulfate (MgSO₄).

    • Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the upper organic layer to a d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg GCB.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

  • Instrumental Parameters

    • GC System: Agilent 8890 or equivalent.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.

    • Injector: Splitless mode, 280°C.

    • Oven Program: Start at 70°C (hold 1 min), ramp to 180°C at 25°C/min, then ramp to 300°C at 5°C/min (hold 10 min).

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • MS/MS System: Agilent 7000 series Triple Quadrupole or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). (Transitions must be optimized for each target analyte).

Method B: High-Performance Liquid Chromatography (HPLC) with UV or MS Detector

HPLC is a versatile alternative, particularly for strobilurins that may be less volatile or prone to thermal degradation in a hot GC inlet. It is commonly coupled with a Diode Array Detector (DAD) for screening or a tandem mass spectrometer for confirmation and sensitive quantification.

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is the workhorse for pesticide analysis. Its nonpolar stationary phase effectively retains the moderately nonpolar strobilurin molecules, which are then eluted by a polar mobile phase.

  • Mobile Phase: A gradient of water and a strong organic solvent like acetonitrile or methanol is used. Starting with a higher water content allows for the retention of the analytes on the column, while gradually increasing the organic solvent concentration elutes them based on their polarity. Adding a buffer like ammonium formate can improve peak shape and ionization efficiency for MS detection.

  • Detector: A DAD can provide quantitative data for samples with higher concentrations (>0.1 mg/kg). For trace-level quantification and confirmation, an MS/MS detector operating in ESI mode is required.

Experimental Protocol: HPLC-DAD/MS Analysis

  • Sample Preparation: The same QuEChERS protocol as described for GC-MS/MS can be used. After the final step, the solvent should be evaporated and the residue reconstituted in the initial mobile phase (e.g., 10% acetonitrile in water).

  • Instrumental Parameters

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size.

    • Column Temperature: 40°C.

    • Mobile Phase A: Water with 5 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Detector: DAD (monitor at 254 nm) or Tandem MS with Electrospray Ionization (ESI), positive mode, MRM acquisition.

Section 3: Data Integrity and Method Validation

A protocol is only trustworthy if it is properly validated. For quantitative analysis, a calibration curve must be prepared. Due to the complexity of food and environmental samples, matrix-matched calibration is essential to compensate for signal suppression or enhancement caused by co-extractives.

G cluster_standards Calibration Standards Preparation CRM Certified Reference Standard (CRM) Stock Serial_Dilution CRM->Serial_Dilution Prepare serial dilutions in pure solvent Blank Blank Matrix Extract (from untreated sample) Blank->Serial_Dilution Spike dilutions into blank matrix extract Cal_Points Calibration Points (e.g., 1, 5, 10, 50, 100 ng/mL) in matrix Serial_Dilution->Cal_Points Analysis Analyze Calibration Points and Samples by GC-MS/MS or HPLC Cal_Points->Analysis Curve Construct Calibration Curve (Response vs. Concentration) Analysis->Curve Quantify Quantify Analyte in Unknown Samples Curve->Quantify

Workflow for creating a matrix-matched calibration curve.

Key validation parameters must be assessed to ensure the method is fit for purpose:

  • Linearity: The R² value of the calibration curve should be >0.99.

  • Limits of Detection (LOD) and Quantification (LOQ): The LOQ should be below the regulatory maximum residue limit (MRL). Typical LOQs for modern methods are in the range of 0.001 to 0.01 mg/kg.[2][3]

  • Accuracy (Recovery): Determined by spiking blank samples at multiple levels. Recoveries should typically be within 70-120%.[2]

  • Precision (RSD): The relative standard deviation (RSD) for replicate analyses should be <20%.[2]

Conclusion

The accurate analysis of the methyl 3-methoxy-2-methylacrylate moiety is synonymous with the quantification of strobilurin fungicides. This guide underscores that the foundational step for any reliable analysis is the selection of a high-purity, certified reference standard for the specific target fungicide. Methodologically, GC-MS/MS offers superior sensitivity and selectivity for thermally stable strobilurins, while HPLC provides robust versatility for a broader range of these compounds. Both techniques, when preceded by a validated sample preparation method like QuEChERS and quantified using matrix-matched standards, constitute a self-validating system that ensures data of the highest integrity for researchers, drug development professionals, and regulatory scientists.

References

  • Reseach progresses in detection methods of strobilurin fungicides residues. (2012). Hubei Agricultural Sciences, 51(8), 1667-1669.
  • Simultaneous determination of three strobilurin fungicide residues in fruits, vegetables and soil by a modified quick, easy, cheap, effective, rugged (QuEChERS) method coupled with gas chromatography-tandem mass spectrometry. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Determination of strobilurin fungicide residues in fruits and vegetables by nonaqueous micellar electrokinetic capillary chromatography with indirect laser-induced fluorescence. (2017). PubMed. Available at: [Link]

  • An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020). Frontiers in Microbiology. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 3-methoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Methyl 3-methoxy-2-methylacrylate (often an intermediate in strobilurin fungicide synthesis) presents a dual-hazard profile: chemical reactivity (polymerization) and biological sensitization .

Do not dispose of this compound via municipal drainage or standard trash.

The only compliant and safe disposal method is high-temperature incineration via a licensed hazardous waste contractor. Immediate segregation from oxidizers and peroxides is required to prevent exothermic runaway reactions in waste streams.

Chemical Profile & Hazard Characterization

To manage disposal safely, you must understand the "Why" behind the protocols. This compound is an


-unsaturated ester with an enol ether function.
ParameterDataOperational Implication
CAS Number 35506-64-0 (Generic/Isomer dependent)Use for waste manifesting.
Hazard Class Sensitizer / Irritant / Combustible Zero skin contact allowed.[1][2][3][4]
Flash Point ~65°C - 95°C (Est.)Classified as D001 (Ignitable) if FP < 60°C; treat as combustible otherwise.
Reactivity Polymerization Risk Can polymerize exothermically if inhibitors (MEHQ) are depleted or if heated.
Stability Acid-SensitiveHydrolyzes in acidic waste streams to release methanol and reactive keto-esters.
The Mechanism of Risk: Why Standard Disposal Fails
  • The Polymerization Trap: Like all acrylates, this molecule relies on radical inhibitors (typically 4-methoxyphenol, MEHQ) to remain stable. These inhibitors require dissolved oxygen to function. If you seal this waste in an air-tight container with no headspace, the oxygen is consumed, the inhibitor fails, and the waste can undergo spontaneous, exothermic polymerization, potentially rupturing the container [1].

  • Sensitization: Acrylates are potent skin sensitizers. Surface contamination on waste containers can lead to long-term allergic dermatitis for waste handlers downstream.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Pre-Treatment

Goal: Prevent cross-reactivity in the waste stream.

  • Isolate the Stream: Do NOT mix methyl 3-methoxy-2-methylacrylate waste with:

    • Strong Oxidizers: Nitric acid, peroxides (initiates explosive polymerization).

    • Strong Acids: Causes hydrolysis and heat generation.

    • Polymerization Initiators: AIBN, benzoyl peroxide.

  • Verify Stability (Self-Validating Step):

    • Action: Before bulking large quantities, check the temperature of the waste.

    • Validation: If the liquid is warm, polymerization may have started.[5][6] DO NOT CAP. Move to a fume hood, cool on ice, and add a "shortstop" inhibitor (e.g., phenothiazine or excess MEHQ) if available.

Phase 2: Containerization

Goal: Ensure containment integrity during transport.

  • Material Selection: Use High-Density Polyethylene (HDPE) or Stainless Steel containers. Avoid standard steel (rust/iron ions can catalyze polymerization).

  • The Headspace Rule: Fill containers only to 90% capacity .

    • Reasoning: You must leave air (oxygen) in the headspace to keep the stabilizer active.

  • External Decontamination: Wipe the exterior of the container with an ethanol-soaked wipe to remove invisible acrylate residues. Discard the wipe into the solid hazardous waste.

Phase 3: Labeling & Storage

Goal: Regulatory compliance (RCRA/local equivalent).

  • Labeling: Mark the container clearly:

    • Chemical Name: Methyl 3-methoxy-2-methylacrylate Waste.

    • Hazards:Irritant, Sensitizer, Combustible. [4]

  • Storage Limit: Do not store acrylate waste for >90 days. Peroxide formation (due to the methoxy ether group) and inhibitor depletion make long-term storage dangerous.

Phase 4: Final Disposal

Method: High-Temperature Incineration (Fuels Blending).

  • Direct the waste to a facility capable of maintaining >1000°C with a residence time >2 seconds. This ensures complete destruction of the acrylate double bond and prevents environmental leaching [2].

Spill Contingency Workflow

For spills < 500 mL:

  • Evacuate & Ventilate: Acrylates have a pungent odor; respiratory irritation is immediate.

  • PPE Up: Double nitrile gloves, lab coat, safety goggles.

  • Absorb: Use a non-combustible absorbent (Vermiculite or clay). Do not use paper towels (high surface area + flammable organic = fire risk).

  • Scoop & Seal: Place soaked absorbent into a wide-mouth HDPE jar. Label as "Hazardous Waste - Acrylate Debris."

  • Wash: Clean the surface with soap and water; do not use pure organic solvents initially, as they may spread the acrylate into porous surfaces.

Decision Logic & Workflow Diagram

The following diagram outlines the critical decision path for disposing of Methyl 3-methoxy-2-methylacrylate, ensuring the "Self-Validating" checks are performed.

DisposalWorkflow Start Waste Generation: Methyl 3-methoxy-2-methylacrylate CheckType Is the waste pure or a mixture? Start->CheckType PureStream Pure Chemical / High Concentration CheckType->PureStream Pure MixStream Mixture / Reaction Solvent CheckType->MixStream Mixture ContainerSelect Select Container: HDPE or Stainless Steel PureStream->ContainerSelect CheckIncompat CRITICAL CHECK: Are Oxidizers or Acids present? MixStream->CheckIncompat Segregate Segregate Immediately. Do NOT mix streams. CheckIncompat->Segregate Yes CheckIncompat->ContainerSelect No Neutralize Neutralize Acids/Oxidizers separately before combining Segregate->Neutralize Neutralize->ContainerSelect FillRule Fill to max 90%. Leave Headspace for O2. ContainerSelect->FillRule Validation VALIDATION: Check for Heat Generation FillRule->Validation CoolDown Exotherm Detected! Do NOT Cap. Cool on Ice. Add Inhibitor. Validation->CoolDown Hot Labeling Label: 'Flammable/Irritant' RCRA Code: D001 Validation->Labeling Ambient CoolDown->Labeling Stabilized Storage Store < 90 Days Cool, Ventilated Area Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision matrix for the safe segregation, containerization, and disposal of acrylate wastes.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Methyl Methacrylate and Acrylates: Polymerization Hazards.[5][7] United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Managing Hazardous Waste. EPA530-F-11-003. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11536647, Methyl 3-methoxy-2-methylacrylate. PubChem.[8] [Link]

Sources

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